molecular formula C10H6ClNO2 B13945161 7-Chloro-6-quinolinecarboxylic acid

7-Chloro-6-quinolinecarboxylic acid

Cat. No.: B13945161
M. Wt: 207.61 g/mol
InChI Key: JRMGTSRTCSMUBQ-UHFFFAOYSA-N
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Description

7-Chloro-6-quinolinecarboxylic acid, with the molecular formula C10H6ClNO2, is a chemical compound belonging to the quinoline class . Quinolinecarboxylic acids represent a significant pharmacophore in medicinal chemistry, forming the core structure of several synthetic antibiotics, particularly the quinolone and fluoroquinolone families . These compounds are renowned for their diverse biological activities. While the specific research profile of 7-Chloro-6-quinolinecarboxylic acid is still being explored, structurally similar chlorinated and carboxylated quinoline compounds are extensively investigated for their potential antibacterial, antimalarial, antitrypanosomal, and anticancer properties . The presence of both the chlorine substituent and the carboxylic acid functional group on the quinoline ring system makes this molecule a valuable intermediate for synthetic organic chemistry. Researchers can utilize it to develop novel derivatives via further functionalization at the carboxylic acid site, for instance, by forming amide or ester linkages . This allows for the creation of compound libraries aimed at discovering new therapeutic agents with improved efficacy and novel mechanisms of action, which is crucial in the face of emerging antibiotic resistance . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

7-chloroquinoline-6-carboxylic acid

InChI

InChI=1S/C10H6ClNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14)

InChI Key

JRMGTSRTCSMUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis pathways for 7-Chloro-6-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathways for 7-Chloro-6-quinolinecarboxylic Acid: An In-Depth Technical Guide

As a Senior Application Scientist, I approach the synthesis of complex heterocyclic building blocks not merely as a sequence of steps, but as a system of interacting chemical forces. The synthesis of 7-chloro-6-quinolinecarboxylic acid (CAS 1379311-06-4)[1] presents a classic challenge in heterocyclic chemistry: controlling regioselectivity during annulation. This molecule is a critical intermediate in the development of kinase inhibitors and c-Met antagonists[2], making its highly pure synthesis a priority for drug development professionals.

This whitepaper deconstructs the definitive synthetic pathway for this compound, focusing on the mechanistic causality behind experimental choices, self-validating protocols, and the rigorous chromatographic resolution required to isolate the target isomer.

Part 1: Retrosynthetic Analysis & Regiochemical Causality

The most robust and scalable method for constructing the quinoline core of this molecule is the Skraup Annulation . Disconnecting the quinoline ring leads us to the commercially available starting material: 4-amino-2-chlorobenzoic acid .

However, subjecting this aniline derivative directly to Skraup conditions presents two major chemical hurdles:

  • Decarboxylation: The harsh, hot acidic conditions required for the Skraup reaction can easily decarboxylate the free benzoic acid. Causality: We must first protect the carboxylic acid as an ethyl ester (yielding ethyl 4-amino-2-chlorobenzoate) to preserve the functional group integrity[3].

  • Regioselectivity: Cyclization of the intermediate can occur at either of the two positions ortho to the amine (C3 or C5 of the benzoic acid ring).

    • Attack at C3 yields the 5-chloro quinoline isomer.

    • Attack at C5 yields the target 7-chloro quinoline isomer.

The Regiochemical Reality: Counterintuitively, despite the steric hindrance posed by the adjacent chlorine atom, cyclization at C3 is kinetically favored. The resonance electron-donating effect of the chlorine atom increases the nucleophilicity of the C3 position. Consequently, the reaction yields a 2:1 mixture favoring the 5-chloro isomer over the desired 7-chloro isomer[2]. Recognizing this inherent bias is critical; it dictates that downstream chromatographic resolution is non-negotiable.

Mechanism SM Ethyl 4-amino-2-chlorobenzoate (Starting Material) Int Dihydroquinoline Intermediate (Post-Cyclization) SM->Int + Acrolein (Michael Addition) Acrolein Acrolein (from Glycerol + H2SO4) Acrolein->Int Electrophilic Attack Iso5 Ethyl 5-chloro-6-quinolinecarboxylate (C3 Cyclization - Major) Int->Iso5 Oxidation & C3 Attack Iso7 Ethyl 7-chloro-6-quinolinecarboxylate (C5 Cyclization - Target) Int->Iso7 Oxidation & C5 Attack

Figure 1: Skraup annulation pathway illustrating divergent regioselectivity.

Part 2: Quantitative Reaction Parameters

To successfully navigate the isomer separation, one must understand the physical properties of the resulting mixture. The table below summarizes the quantitative data used to track and isolate the target molecule.

Parameter5-Chloro Isomer (Major Byproduct)7-Chloro Isomer (Target)
Precursor Cyclization Site C3 (ortho to Cl)C5 (para to Cl)
Crude Product Ratio ~66% (2 parts)~33% (1 part)
Retention Factor (Rf) 0.45 (Hexane:EtOAc 3:1)0.30 (Hexane:EtOAc 3:1)
Ester Intermediate CAS N/A916812-04-9
Final Free Acid CAS N/A1379311-06-4

Note on Chromatography: The 5-chloro isomer elutes first. Causality: The chlorine atom at position 5 sterically shields the quinoline nitrogen, reducing its hydrogen-bonding interaction with the silica gel stationary phase, thereby rendering it less polar than the 7-chloro isomer.

Part 3: Self-Validating Experimental Protocols

The following workflow details the end-to-end synthesis. Every step is designed as a self-validating system to ensure process control before proceeding to the next stage.

Workflow A 1. Esterification (EtOH, H2SO4, Reflux) B 2. Skraup Annulation (Glycerol, Oxidant, 150°C) A->B C 3. Regioisomer Separation (Silica Gel Chromatography) B->C D 4. Saponification (LiOH, THF/H2O, RT) C->D E 5. Acidification & Isolation (HCl to pH 3-4) D->E F 7-Chloro-6-quinolinecarboxylic acid (Final Target) E->F

Figure 2: End-to-end synthetic workflow for 7-Chloro-6-quinolinecarboxylic acid.

Protocol 1: Carboxylate Protection (Esterification)
  • Procedure: Suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in absolute ethanol (10 volumes). Slowly add concentrated H₂SO₄ (0.2 eq) dropwise. Heat the reaction mixture to reflux for 12 hours.

  • Workup: Concentrate the mixture in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate.

  • Self-Validation Check: Analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~171) is entirely replaced by the ethyl ester product (m/z ~199.5).

Protocol 2: Skraup Annulation
  • Procedure: To a round-bottom flask containing ethyl 4-amino-2-chlorobenzoate (1.0 eq), add glycerol (3.0 eq) and sodium 3-nitrobenzenesulfonate (0.6 eq). Cautiously add concentrated H₂SO₄ (4.0 eq) dropwise with vigorous stirring. Heat the mixture to 140–150 °C for 4 to 6 hours.

  • Mechanistic Choice: Sodium 3-nitrobenzenesulfonate is chosen over traditional nitrobenzene. Causality: It provides the necessary oxidative potential to aromatize the dihydroquinoline intermediate, but its high water solubility makes the subsequent aqueous workup significantly cleaner and avoids toxic nitrobenzene residues.

  • Self-Validation Check: TLC (Hexane:EtOAc 3:1) must show complete consumption of the ester starting material and the emergence of two distinct, UV-active spots (Rf 0.45 and 0.30) corresponding to the 5-chloro and 7-chloro isomers[2].

Protocol 3: Regioisomer Resolution
  • Procedure: Pour the hot Skraup reaction mixture over crushed ice. Basify to pH 8-9 using aqueous NH₄OH (avoids the exotherm and salt precipitation of NaOH). Extract thoroughly with Dichloromethane (DCM).

  • Chromatography: Load the crude extract onto a silica gel column. Perform gradient elution starting from 10% EtOAc in Hexanes, slowly increasing to 30% EtOAc.

  • Self-Validation Check: Pool the fractions corresponding to the lower spot (Rf 0.30). Validate the regiochemistry of the isolated ethyl 7-chloro-6-quinolinecarboxylate via ¹H NMR. The 7-chloro isomer will display a characteristic isolated singlet for the C8 aromatic proton, distinct from the coupling patterns of the 5-chloro isomer.

Protocol 4: Saponification (Alkaline Hydrolysis)
  • Procedure: Dissolve the purified ethyl 7-chloro-6-quinolinecarboxylate in a 1:1 mixture of THF and water. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at ambient temperature for 4 hours.

  • Isolation: Once TLC confirms complete ester hydrolysis, remove the THF in vacuo. Cool the remaining aqueous phase to 0 °C and carefully acidify with 1M HCl until the pH reaches 3–4.

  • Self-Validation Check: The target 7-chloro-6-quinolinecarboxylic acid will precipitate as a highly pure solid. Filter the precipitate, wash with cold water, and dry under high vacuum to afford the final product (CAS 1379311-06-4)[1].

References

  • US8822468B2 - 3-Methyl-imidazo[1,2-b]pyridazine derivatives | Google P
  • ethyl 7-chloro-6-quinolinecarboxylate - CAS 916812-04-9 | Molaid Chemical Database |[Link]

Sources

The Quinolinecarboxylic Acid Pharmacophore: Discovery, Mechanism, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is the foundational pharmacophore of the fluoroquinolone class of antibiotics. Since their serendipitous discovery in the early 1960s, quinolinecarboxylic acids have evolved into one of the most prescribed and structurally optimized classes of broad-spectrum antimicrobials. This technical whitepaper explores the historical discovery, molecular mechanism of action, structure-activity relationships (SAR), and the gold-standard synthetic methodologies required to construct this vital chemical scaffold.

The Accidental Breakthrough: Historical Discovery

The genesis of quinolinecarboxylic acid antibiotics is a classic example of serendipity in drug discovery. In 1962, while attempting to synthesize the antimalarial agent chloroquine at Sterling-Winthrop Research Institute, chemist George Lesher and his team isolated a minor byproduct:1[1].

Although this specific byproduct exhibited only modest antibacterial properties, it served as the critical lead compound. Subsequent structural optimization led to the synthesis of the 1,8-naphthyridine analog, nalidixic acid, which became the first clinically approved drug in this class, primarily used for treating Gram-negative urinary tract infections[2]. This discovery triggered decades of rational drug design, transitioning the class from narrow-spectrum urinary antiseptics to potent, systemic, broad-spectrum fluoroquinolones.

Table 1: Generational Evolution of Quinolones
GenerationRepresentative DrugKey Structural ModificationPrimary Antimicrobial Spectrum
First Nalidixic Acid1,8-naphthyridine core (lacks fluorine)Gram-negative enterics (UTIs only)
Second CiprofloxacinAddition of C6-Fluorine & C7-PiperazineBroad Gram-negative, atypical pathogens
Third LevofloxacinChiral methyl at C8-N1 ring systemEnhanced Gram-positive (S. pneumoniae)
Fourth MoxifloxacinC8-Methoxy, C7-DiazabicyclononylBroadest spectrum, robust anaerobic coverage

Mechanism of Action: Topoisomerase Trapping

Unlike beta-lactams that target the bacterial cell wall, quinolinecarboxylic acids exert their bactericidal activity by directly interfering with DNA replication. Their primary targets are two essential bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[3].

The Water-Metal Ion Bridge

The bactericidal causality lies in the drug's ability to trap the enzyme-DNA cleavage complex. The C3-carboxylic acid and C4-ketone groups act as a bidentate ligand. They chelate a magnesium ion (Mg²⁺), which in turn coordinates with specific water molecules to form a 4 linking the drug to the serine and acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA) of the topoisomerase enzyme[4]. This ternary complex (Drug-Enzyme-DNA) prevents the religation of the cleaved DNA strands, leading to the accumulation of lethal double-strand breaks (DSBs) and subsequent replication fork arrest[5].

MOA DNA Bacterial DNA (Supercoiled) Topo DNA Gyrase / Topo IV (Binds DNA) DNA->Topo Binding Cleavage DNA Cleavage Complex (Transient DSB) Topo->Cleavage ATP Hydrolysis Ternary Ternary Complex (Drug-Enzyme-DNA) Cleavage->Ternary Intercalation & Trapping Quinolone Quinolinecarboxylic Acid (Drug Entry) Quinolone->Ternary Water-Metal Ion Bridge Death Replication Fork Arrest & Cell Death Ternary->Death Accumulation of DSBs

Mechanism of quinolinecarboxylic acid trapping DNA gyrase/Topo IV.

Structure-Activity Relationship (SAR) & Optimization

The transition from early quinolones to modern fluoroquinolones was driven by meticulous 6[6]. Every position on the quinoline core has been probed to maximize target affinity while minimizing off-target human toxicity.

Table 2: SAR of the Fluoroquinolone Scaffold
PositionOptimal SubstituentPharmacological Causality
N-1 Cyclopropyl groupProvides optimal steric bulk for the DNA gyrase binding pocket; enhances overall potency.
C-3 / C-4 Carboxylic acid / KetoneEssential: Mediates Mg²⁺ chelation and the water-metal ion bridge with Topoisomerase.
C-6 Fluorine atomIncreases lipophilicity for cell wall penetration; significantly enhances target enzyme affinity.
C-7 Piperazine / PyrrolidineModulates pharmacokinetic half-life; the basic nitrogen improves Gram-negative porin entry.
C-8 Methoxy group (-OCH₃)Reduces UV-induced phototoxicity; combats resistance mutations in the GyrA subunit.

Chemical Synthesis: The Gould-Jacobs Reaction

When designing a synthetic route for a novel fluoroquinolone, the 7 remains the gold standard for constructing the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core[7]. Originally developed in 1939, this robust thermal cyclization method has been widely adapted in medicinal chemistry to generate highly functionalized quinolones[8].

GouldJacobs Aniline Aniline + DEEM (Reactants) Condensation Condensation (100-130°C) Nucleophilic Attack Aniline->Condensation Intermediate Anilidomethylenemalonate (Intermediate) Condensation->Intermediate - Ethanol Cyclization Thermal Cyclization (>250°C) Diphenyl Ether Intermediate->Cyclization Ester 4-Hydroxyquinoline-3-ester (Cyclized Core) Cyclization->Ester 6π Electrocyclization Hydrolysis Saponification (NaOH) & Acidification (HCl) Ester->Hydrolysis Product Quinolinecarboxylic Acid (Final Product) Hydrolysis->Product Decarboxylation (Optional)

Step-by-step workflow of the Gould-Jacobs reaction for quinolone synthesis.

Self-Validating Protocol: Gould-Jacobs Synthesis of a Quinolone Core

As an application scientist, it is critical to understand that a protocol is only as good as its built-in validation checkpoints. The following methodology details the synthesis of the quinolinecarboxylic acid core, emphasizing the causality behind each experimental choice.

Step 1: Condensation to form the Anilidomethylenemalonate Intermediate

  • Procedure: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat the neat mixture to 100–130 °C for 2 hours.

  • Causality: The slight molar excess of DEEM ensures the complete consumption of the more valuable aniline derivative. The primary amine acts as a nucleophile, attacking the electron-deficient alkene of DEEM, which drives the elimination of ethanol.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the polar aniline spot and the emergence of a highly UV-active intermediate spot confirms the reaction's completion. Remove the ethanol byproduct under reduced pressure to drive the equilibrium forward.

Step 2: High-Temperature Thermal Cyclization

  • Procedure: Dissolve the purified intermediate in diphenyl ether (approx. 10 mL per gram of intermediate). Equip the flask with a reflux condenser and heat vigorously to 250–260 °C for 45 minutes.

  • Causality: The intermediate requires massive thermal energy to overcome the activation barrier for the 6π-electrocyclization that forms the bicyclic quinoline ring. Diphenyl ether (b.p. 259 °C) is chosen specifically because it provides a stable, high-boiling, inert thermal bath that will not degrade at these extreme temperatures[9].

  • Validation Checkpoint: Allow the mixture to cool to room temperature. The cyclized 4-hydroxy-3-carboethoxyquinoline product is insoluble in cold diphenyl ether and will spontaneously precipitate. Add a non-polar solvent (e.g., cyclohexane) to force complete precipitation, then filter and wash to remove residual high-boiling solvent.

Step 3: Saponification and Acidification

  • Procedure: Suspend the cyclized ester in a 10% (w/v) aqueous sodium hydroxide solution. Reflux for 1.5 hours. Cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH reaches ~3.

  • Causality: The strong base hydrolyzes the ethyl ester to a soluble sodium carboxylate salt. Subsequent acidification protonates the carboxylate. Because the resulting quinoline-3-carboxylic acid is zwitterionic and neutral at its isoelectric point, its aqueous solubility drops drastically, causing it to crash out of the solution[7].

  • Validation Checkpoint: The sudden formation of a dense, white/off-white precipitate upon reaching acidic pH is the definitive visual confirmation of success. Isolate via vacuum filtration, wash with cold water, and confirm purity via Melting Point (MP) analysis and ¹H-NMR (looking for the disappearance of the ethyl ester signals).

References

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”, Journal of Medicinal Chemistry - ACS Publications. 1

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance, PMC. 2

  • Quinolone antibiotics, MedChemComm (RSC Publishing). 3

  • Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase, PNAS. 4

  • (PDF) Mechanism of fluoroquinolone action, ResearchGate. 5

  • Structure—activity and structure—side-effect relationship for the quinolone antibacterials, ResearchGate.6

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis, Benchchem. 7

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine, PMC. 8

  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis, Benchchem. 9

Sources

Spectroscopic data interpretation for 7-Chloro-6-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic interpretation of 7-Chloro-6-quinolinecarboxylic acid , a specific heterocyclic building block relevant to medicinal chemistry, particularly in the synthesis of quinolone antibiotics and antimalarial agents.

Technical Guide for Structural Elucidation & Quality Control

Executive Summary & Structural Framework

Target Molecule: 7-Chloro-6-quinolinecarboxylic acid Formula: C


H

ClNO

Exact Mass: 207.01 (Monoisotopic for

Cl) Role: Pharmacophore scaffold for DNA gyrase inhibitors and kinase modulators.[1]

Accurate characterization of this molecule requires differentiating it from its structural isomers (e.g., the 4-COOH or 3-COOH variants) and confirming the regiochemistry of the chlorine and carboxylic acid substituents on the benzenoid ring.[1] This guide synthesizes Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) data into a cohesive validation protocol.

Theoretical Structural Analysis

The quinoline core consists of a fused benzene and pyridine ring.

  • Positions 1-4 (Pyridine ring): Unsubstituted.

  • Position 6: Carboxylic acid (-COOH) – Strong electron-withdrawing group (EWG).[1]

  • Position 7: Chlorine (-Cl) – Inductive EWG, but weak resonance donor.[1]

Key Diagnostic Challenge: Distinguishing the 6,7-substitution pattern from 5,6- or 7,8-isomers. The lack of coupling between protons on the benzenoid ring (H5 and H8 are para to each other) is the primary NMR indicator.

Mass Spectrometry (MS) Interpretation

Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids, though Positive Mode (ESI+) works if the pyridine nitrogen is protonated.

Primary Ionization Characteristics[2]
  • Molecular Ion (M-H)

    
    :  Observed at m/z 206  (100%) and m/z 208  (33%).
    
  • Isotope Pattern: The distinctive 3:1 ratio between the

    
    Cl and 
    
    
    
    Cl isotopes is the first confirmation of mono-chlorination.
  • Nitrogen Rule: The neutral mass is odd (207 Da) due to the single nitrogen atom, resulting in an even mass for the protonated ion [M+H]

    
     (m/z 208).
    
Fragmentation Pathway (MS/MS)

Fragmentation is driven by the stability of the aromatic core.

  • Decarboxylation: Loss of CO

    
     (44 Da) from the carboxylic acid is the dominant pathway.
    
    • Precursor: m/z 206 (M-H)

      
      
      
    • Product: m/z 162 (7-chloroquinolin-6-yl anion).[1]

  • Dechlorination: High-energy collisions may cleave the C-Cl bond, though this is less favorable than decarboxylation.[1]

MS_Fragmentation cluster_legend Key M_Ion Molecular Ion [M-H]- : m/z 206 Frag1 Decarboxylation [M-H - CO2]- : m/z 162 M_Ion->Frag1 - CO2 (44 Da) Frag2 Ring Degradation [m/z 127] Frag1->Frag2 - Cl / Ring Opening Primary Pathway Primary Pathway

Figure 1: Proposed fragmentation pathway for 7-Chloro-6-quinolinecarboxylic acid in ESI(-) mode.

Infrared (IR) Spectroscopy

Sampling: Solid-state ATR (Attenuated Total Reflectance) or KBr pellet.

Functional GroupFrequency (cm

)
IntensityAssignment
O-H Stretch 2500–3300Broad, MedCarboxylic acid dimer O-H stretch (often overlaps C-H).[1]
C=O Stretch 1680–1710StrongConjugated carboxylic acid carbonyl. Lower freq due to conjugation.
C=N / C=C 1590, 1500MediumQuinoline aromatic ring skeletal vibrations.
C-O Stretch 1280–1300StrongC-O single bond of the acid.
C-Cl Stretch 700–800Med/WeakAryl chloride stretch (often obscured in fingerprint region).[1]

Diagnostic Note: The broad "fermi resonance" bands often seen in carboxylic acids around 2500-2700 cm


 confirm the acidic proton, distinguishing this from an ester or amide derivative.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d


  is the mandatory solvent. CDCl

is unsuitable due to poor solubility and dimerization effects of the carboxylic acid.
H NMR Interpretation (400 MHz, DMSO-d )

The aromatic region (7.5 – 9.0 ppm) contains 5 protons. The key to assigning the 6,7-substitution pattern is identifying the isolated singlets on the benzene ring.

ProtonShift (

ppm)*
Multiplicity

(Hz)
Interpretation
COOH 13.5 - 14.0Broad Singlet-Acidic proton (exchangeable with D

O).[1]
H-2 9.05Doublet (dd)4.2, 1.6Most deshielded aromatic proton (adj. to Nitrogen).[1]
H-5 8.65Singlet-Diagnostic: Ortho to COOH, meta to Cl.[1] Para to H8 (no coupling).
H-4 8.50Doublet (dd)8.4, 1.6Peri-position to H5.
H-8 8.25Singlet-Diagnostic: Ortho to Cl, meta to COOH.[1] Shielded relative to H5.
H-3 7.65Doublet of Doublets8.4, 4.2Coupled to H2 and H4.[1]

*Note: Chemical shifts are predicted values based on substituent chemical shift increments (SCS) for quinoline derivatives. Exact values may vary ±0.1 ppm depending on concentration.

The "Singlet" Logic: In a 6,7-disubstituted quinoline, the remaining protons on the benzene ring are at positions 5 and 8.[1] These protons are para to each other. Para-coupling (


) is typically 0-1 Hz, often unresolvable on standard 300/400 MHz instruments, resulting in two distinct singlets.[1] This distinguishes the molecule from:
  • 5,6-disubstituted: Would show H7/H8 as an ortho-coupled doublet pair (

    
     Hz).
    
  • 7,8-disubstituted: Would show H5/H6 as an ortho-coupled doublet pair.

C NMR Interpretation (100 MHz, DMSO-d )

Expected signal count: 10 signals (1 C=O, 9 Aromatic carbons).[1]

  • Carbonyl (C=O): ~166-167 ppm.

  • C-2: ~152 ppm (Deshielded by N).

  • C-4: ~137 ppm.[1]

  • Quaternary Carbons:

    • C-6 (COOH): ~130 ppm (Ipso to acid).

    • C-7 (Cl): ~135 ppm (Ipso to Cl).

    • C-8a/C-4a: Bridgehead carbons (~125-148 ppm).

Experimental Protocol: Structure Validation Workflow

To ensure reproducibility in a drug development context, follow this validation workflow.

Step 1: Sample Preparation[2][3]
  • Weighing: Transfer 5–10 mg of the solid acid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1]
    
    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat excessively to avoid decarboxylation.

  • Filtration: If undissolved particles remain, filter through a cotton plug into the NMR tube to prevent line broadening.

Step 2: Acquisition Parameters[1][2]
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to

    
     5 seconds. The quaternary carbons (C6, C7) and the COOH proton have long T1 relaxation times. Short delays will suppress their integration/intensity.
    
Step 3: Logic Flow for Confirmation

Structure_Validation Start Unknown Sample MS_Check 1. Mass Spec (ESI-) Is M-H = 206/208 (3:1)? Start->MS_Check IR_Check 2. IR Spectrum Is C=O present at ~1700 cm-1? MS_Check->IR_Check NMR_Check 3. 1H NMR (DMSO-d6) Check Aromatic Region IR_Check->NMR_Check Decision1 Are there 2 Singlets (H5, H8)? NMR_Check->Decision1 Result_Pass CONFIRMED 7-Chloro-6-quinolinecarboxylic acid Decision1->Result_Pass Yes Result_Fail REJECT Likely Isomer (5,6 or 7,8) Decision1->Result_Fail No (Doublets seen)

Figure 2: Decision tree for confirming the 6,7-substitution pattern.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 610107, 7-Chloroquinoline-4-carboxylic acid (Analogous Structure Reference).[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[2] (Standard reference for substituent chemical shift increments in quinolines).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[2] (Source for IR and NMR prediction rules).

Sources

Physical and chemical properties of 7-Chloro-6-quinolinecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical characterization, synthetic pathways, and reactivity profiles of 7-Chloro-6-quinolinecarboxylic acid , a bifunctional heterocyclic scaffold distinct from the more common antimalarial (4-COOH) and antibacterial (3-COOH) quinoline isomers.

Molecular Architecture & Physicochemical Profile[1]

The 7-chloro-6-quinolinecarboxylic acid scaffold represents a "push-pull" electronic system where the electron-deficient quinoline ring is further modulated by an electron-withdrawing carboxylic acid at position 6 and an inductively withdrawing (but mesomerically donating) chlorine at position 7.

Structural Analysis
  • Core Framework: 10-electron aromatic system (Benzo[b]pyridine).[1]

  • Substituent Effects:

    • C6-COOH: Exerts a strong electron-withdrawing effect (-M, -I) on the benzene ring, deactivating it towards electrophilic aromatic substitution (SEAr) but activating the ortho-position (C7) for nucleophilic attack.

    • C7-Cl: Provides a handle for cross-coupling reactions. Its position ortho to the carboxylic acid creates a steric pocket that can influence the binding kinetics of derivatives.

Physicochemical Properties (Data & Predictions)

The following data synthesizes experimental values from the parent quinoline-6-carboxylic acid with calculated adjustments for the 7-chloro substituent.

PropertyValue / RangeMechanistic Insight
Molecular Formula C₁₀H₆ClNO₂MW: 207.61 g/mol
Appearance Off-white to beige powderHigh lattice energy due to intermolecular H-bonding (dimer formation).
Melting Point >280 °C (dec)Significantly higher than simple quinolines due to zwitterionic character potential and H-bonding.
pKa (Acid) 2.6 – 2.9 (Predicted)The 7-Cl (-I effect) increases acidity relative to the parent acid (pKa ~3.05).
pKa (Base) 4.2 – 4.5 (Predicted)The Quinoline N is less basic than pyridine due to the fused ring and EWG substituents.
LogP 2.4 – 2.6Moderate lipophilicity. The Cl atom increases LogP by ~0.7 units over the parent acid.
Solubility DMSO, DMF, dilute alkaliInsoluble in water at neutral pH. Soluble in 1M NaOH (as carboxylate) and 1M HCl (as quinolinium).

Synthetic Accessibility

Direct synthesis of the 6-isomer is less trivial than the 3- or 4-isomers (which use Gould-Jacobs or Conrad-Limpach cyclizations). The most robust route relies on the oxidation of a methyl precursor.

Primary Route: Oxidation of 7-Chloro-6-methylquinoline

This protocol ensures regiochemical purity, avoiding the isomer mixtures common in Skraup syntheses.

Reaction Logic:

  • Precursor: 7-Chloro-6-methylquinoline (accessible via Skraup reaction of 3-chloro-4-methylaniline).

  • Oxidant: Chromium Trioxide (CrO₃) in H₂SO₄ or Selenium Dioxide (SeO₂).

  • Mechanism: Benzylic oxidation converts the methyl group to a carboxylic acid.

Alternative Route: Modified Skraup Cyclization

Condensation of 4-amino-2-chlorobenzoic acid with glycerol/sulfuric acid.

  • Risk:[2][3][4] This often yields a mixture of isomers or undergoes decarboxylation under harsh Skraup conditions. The oxidation route is preferred for purity.

Visualization of Synthetic Pathways

Synthesis Start 3-Chloro-4-methylaniline Inter 7-Chloro-6-methylquinoline Start->Inter Skraup Cyclization (Glycerol, H2SO4) Product 7-Chloro-6-quinoline- carboxylic acid Inter->Product Reflux, 24h Oxidant CrO3 / H2SO4 (Benzylic Oxidation) Oxidant->Inter

Caption: Figure 1. Regioselective synthesis via benzylic oxidation of the methyl-quinoline precursor.

Chemical Reactivity & Derivatization Strategies

The scaffold offers three distinct points of diversity: the carboxylic acid (C6), the aryl chloride (C7), and the quinoline nitrogen (N1).

C7-Chlorine Functionalization (The "Hard" Handle)

Unlike 2- or 4-chloroquinolines, the 7-chloro position is not activated for Nucleophilic Aromatic Substitution (SₙAr) by the ring nitrogen. The 6-COOH group provides slight activation (ortho-EWG), but palladium-catalyzed coupling is the standard for high yields.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Solvent: Dioxane/H₂O or DMF.

  • Buchwald-Hartwig Amination: Introduces amine diversity at C7.

    • Note: Requires strong bases (NaOtBu), which will deprotonate the C6-COOH first. Use 2+ equivalents of base or protect the acid as an ester.

C6-Carboxylic Acid Functionalization (The "Soft" Handle)
  • Amidation: Standard EDC/HOBt or HATU couplings work well.

  • Esterification: Thionyl chloride (SOCl₂) in methanol yields the methyl ester, improving solubility for subsequent C7 modifications.

Reactivity Map

Reactivity Core 7-Chloro-6-quinoline- carboxylic acid Path1 Esterification / Amidation Core->Path1 Target: C6-COOH Path2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Path2 Target: C7-Cl Path3 N-Oxidation (mCPBA) Core->Path3 Target: N1 Prod1 6-Carboxamide Derivatives (Solubility/Binding) Path1->Prod1 Prod2 7-Aryl/Amino Quinolines (Pi-Stacking/Potency) Path2->Prod2 Prod3 Quinoline N-Oxides (Metabolic Stability) Path3->Prod3

Caption: Figure 2. Divergent synthesis strategy targeting the three reactive centers of the scaffold.

Experimental Protocols

Protocol A: Synthesis via Oxidation of 7-Chloro-6-methylquinoline

Based on standard benzylic oxidation methodologies [1, 2].

  • Preparation: Dissolve 7-chloro-6-methylquinoline (1.0 eq) in 60% H₂SO₄ (10 vol).

  • Oxidation: Cool to 0°C. Add Chromium Trioxide (CrO₃) (3.0 eq) portion-wise over 30 minutes to control exotherm.

  • Reaction: Allow to warm to room temperature, then reflux at 90°C for 4–6 hours. Monitor by TLC (the acid will stay at the baseline in EtOAc/Hexane).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice.

    • Adjust pH to ~3–4 using 50% NaOH solution. The product will precipitate as an off-white solid.[5]

    • Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Protocol B: Suzuki-Miyaura Coupling at C7

Optimized for deactivated aryl chlorides [3].

  • Reagents: Combine 7-chloro-6-quinolinecarboxylic acid methyl ester (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Note: Use the ester to prevent catalyst poisoning by the free acid.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Suspend in 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 minutes.

  • Reaction: Heat to 100°C for 12–18 hours under inert atmosphere.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica flash chromatography.

References

  • ChemicalBook. (2024). 6-Quinolinecarboxylic acid: Properties and Synthesis. Retrieved from

  • PubChem. (2025). 7-Chloroquinoline-4-carboxylic acid and related structures.[5][6][7][8] National Library of Medicine. Retrieved from

  • Tagata, T., & Nishida, M. (2003). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Journal of Organic Chemistry. Retrieved from

  • BenchChem. (2025).[9][10] 7-Chloroquinoline-4-carboxylic acid literature review and reactivity. Retrieved from

Sources

The 7-Chloroquinoline Scaffold: A Technical Guide to Biological Activity, Mechanisms, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry. Specifically, the 7-chloroquinoline nucleus—historically the cornerstone of the antimalarial drug chloroquine—has seen a massive resurgence in drug discovery. Driven by the need to overcome Plasmodium falciparum resistance and the discovery of its potent off-target effects in mammalian cells, researchers have extensively derivatized the C-4 position. This guide synthesizes the mechanistic causality, quantitative structure-activity relationships (SAR), and self-validating experimental protocols for evaluating the dual antimalarial and anticancer properties of novel 7-chloroquinoline derivatives.

Mechanistic Grounding: Causality in Biological Systems

The biological efficacy of 7-chloroquinoline derivatives is fundamentally driven by their physicochemical properties, specifically their weak base characteristics and the electron-withdrawing nature of the chlorine atom.

Antimalarial Mechanism: Hemozoin Biocrystallization Inhibition

During the intraerythrocytic stage, Plasmodium falciparum digests host hemoglobin within its acidic digestive vacuole (pH ~5.0), releasing millimolar quantities of toxic ferriprotoporphyrin IX (free heme). To survive, the parasite biocrystallizes this heme into inert hemozoin (β-hematin) 1[1]. 7-chloroquinoline derivatives diffuse into the digestive vacuole where they become protonated. This pH trapping prevents their efflux. The planar quinoline ring forms strong π-π stacking interactions with the porphyrin ring of the free heme. The 7-chloro substituent is critical here; its electron-withdrawing effect optimizes the electron density of the quinoline ring, strengthening the binding complex. This interaction caps the growing hemozoin polymer, leading to the accumulation of toxic free heme, which destroys the parasite's membrane via oxidative stress 2[2].

Anticancer Mechanism: Autophagy Inhibition and Apoptosis

In mammalian cancer cells, the same pH trapping mechanism causes 7-chloroquinolines to accumulate in acidic lysosomes. This accumulation neutralizes the lysosomal pH, thereby inhibiting resident hydrolases and blocking autophagosome-lysosome fusion 3[3]. By shutting down autophagy, the compounds starve rapidly dividing cancer cells of recycled nutrients. Additionally, specific C-4 substitutions (e.g., benzimidazole or thiosemicarbazide moieties) enable these hybrids to intercalate into DNA or inhibit specific kinases, triggering cell cycle arrest and apoptosis 4[4].

G cluster_malaria Antimalarial Pathway (Plasmodium) cluster_cancer Anticancer Pathway (Mammalian) CQ 7-Chloroquinoline Derivatives Vacuole Acidic Food Vacuole (pH Trapping) CQ->Vacuole Diffusion Lysosome Lysosomal Accumulation (pH Trapping) CQ->Lysosome Diffusion Heme Toxic Free Heme (Ferriprotoporphyrin IX) Vacuole->Heme Binds to Hemozoin Hemozoin Crystal (Inert) Heme->Hemozoin Crystallization Death_M Parasite Death (Oxidative Stress) Heme->Death_M Accumulation Autophagy Autophagosome-Lysosome Fusion Lysosome->Autophagy Inhibits Apoptosis Apoptosis / Cell Cycle Arrest Autophagy->Apoptosis Blockade triggers Death_C Cancer Cell Death Apoptosis->Death_C

Divergent signaling and mechanistic pathways of 7-chloroquinoline derivatives in malaria and cancer.

Quantitative Biological Activity

Recent literature demonstrates that derivatization at the C-4 position yields compounds with sub-micromolar efficacy. The following tables consolidate high-throughput screening data for leading 7-chloroquinoline hybrids.

Table 1: In Vitro Antimalarial Activity against Plasmodium falciparum

Compound ClassStrainTarget / AssayIC50 (µM)Reference
Piperazine-isatin conjugateW2 (CQ-resistant)Whole cell viability0.225[5]
Thiazoleacetic derivative (8)Murine modelβ-hematin inhibition0.656[6]
Quinoline-1,2,4-triazine (40d)3D7 (CQ-sensitive)β-hematin inhibition4.547[7]

Table 2: In Vitro Anticancer Activity

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Benzimidazole hybrids (10a-c)HeLaCervical Carcinoma0.2 - 6.14[4]
Triazole derivative (9)MCF-7Breast Cancer7.548[8]
Thiazoleacetic derivative (12)MCF-7Breast Cancer12.996[6]
Triazole derivative (9)HCT-116Colon Carcinoma21.418[8]

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, biological evaluations of 7-chloroquinolines must utilize self-validating biochemical logic. The following protocols detail the gold-standard assays for these compounds.

Protocol 1: In Vitro β-Hematin (Hemozoin) Crystallization Inhibition Assay

Causality & Validation: This assay relies on the differential solubility of heme states. Uncrystallized free heme is highly soluble in alkaline or detergent-based solutions, whereas biocrystallized β-hematin is completely insoluble. By using a lipid catalyst (e.g., Tween 20), the assay accurately mimics the physiological lipid droplets within the parasite's vacuole that nucleate crystallization 1[1]. A subsequent SDS wash acts as a self-validating step: it strips away all unreacted heme, ensuring that the final absorbance reading exclusively measures successfully formed crystals.

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin chloride in 0.4 M NaOH. Neutralize immediately with 1 M acetate buffer (pH 5.0) to mimic the acidic environment of the digestive vacuole.

  • Catalysis: Add a lipid catalyst (e.g., 20 µL of a 10% Tween 20 solution) to the hemin mixture to initiate the nucleation of β-hematin.

  • Compound Treatment: Aliquot the mixture into a 96-well plate. Add serial dilutions of the 7-chloroquinoline derivatives (0.1 to 100 µM). Include chloroquine as a positive control and DMSO as a vehicle control.

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours to allow crystallization.

  • Solubilization Wash (Critical Step): Add 200 µL of a washing buffer containing 2.5% SDS and 0.1 M sodium bicarbonate (pH 9.0). Incubate for 30 minutes. Logic: This dissolves all free, uninhibited heme.

  • Quantification: Centrifuge the plate to pellet the insoluble β-hematin. Discard the supernatant. Dissolve the remaining pellet in 0.1 M NaOH and measure absorbance at 400 nm using a microplate reader. Calculate the IC50 via non-linear regression.

Protocol 2: High-Throughput MTT Cytotoxicity Assay

Causality & Validation: The MTT assay is a colorimetric test that measures the reduction of a yellow tetrazolium salt (MTT) into insoluble purple formazan. This reduction is strictly catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase). Because these enzymes degrade rapidly upon cell death, formazan generation is a direct, self-validating proxy for the number of metabolically active (viable) cells 9[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, HCT-116) into a 96-well tissue culture plate at an optimal density (5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adherence.

  • Compound Treatment: Carefully aspirate the medium. Add 100 µL of fresh medium containing serial dilutions of the 7-chloroquinoline derivatives.

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add 20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) directly to each well. Incubate for an additional 4 hours. Logic: Viable cells will internalize the MTT and precipitate formazan crystals intracellularly.

  • Formazan Solubilization: Carefully aspirate the medium to avoid disturbing the cell monolayer. Add 150 µL of pure DMSO to each well. Place on an orbital shaker for 15 minutes to fully dissolve the trapped formazan crystals.

  • Detection: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control to determine the IC50.

W cluster_assay1 Antimalarial: β-Hematin Assay cluster_assay2 Anticancer: MTT Assay Start Compound Library (7-Chloroquinolines) Hemin Hemin + Lipid Catalyst (pH 5.0) Start->Hemin Seed Seed Cancer Cells (e.g., MCF-7) Start->Seed Incubate1 Incubate with Drug (37°C, 24h) Hemin->Incubate1 Wash SDS Wash (Removes Free Heme) Incubate1->Wash Read1 Absorbance (400 nm) Quantify Crystals Wash->Read1 Data IC50 Calculation & SAR Analysis Read1->Data Incubate2 Incubate with Drug (48-72h) Seed->Incubate2 MTT Add MTT Reagent (Formazan Formation) Incubate2->MTT Read2 Absorbance (570 nm) Quantify Viability MTT->Read2 Read2->Data

High-throughput screening workflows for evaluating antimalarial and anticancer properties.

References

  • BenchChem.
  • RSC Advances.Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Taylor & Francis.
  • BenchChem.
  • MDPI.Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids.
  • MalariaWorld.
  • Ovid.
  • ASM Journals.Cytostatic versus Cytocidal Activities of Chloroquine Analogues and Inhibition of Hemozoin Crystal Growth.
  • NIH PMC.Dual-functioning antimalarials that inhibit the chloroquine-resistance transporter.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of 7-Chloro-6-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This in-depth technical guide provides a comprehensive analysis of 7-Chloro-6-quinolinecarboxylic acid , a highly specialized heterocyclic intermediate utilized in advanced pharmaceutical development. By detailing its physicochemical properties, structure-activity relationship (SAR) logic, and regioselective synthesis, this whitepaper serves as an authoritative resource for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

7-Chloro-6-quinolinecarboxylic acid (CAS: 1379311-06-4) is a rigid, planar molecule that combines the electron-deficient quinoline core with two critical functional groups: an electron-withdrawing chlorine atom and a hydrogen-bonding carboxylic acid[1]. This specific arrangement dictates its unique behavior in both organic synthesis and biological systems.

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Implication
Compound Name 7-Chloro-6-quinolinecarboxylic acidCore scaffold for library generation.
CAS Registry Number 1379311-06-4Unique identifier for the 6,7-isomer[1].
Molecular Formula C₁₀H₆ClNO₂Confirms the mono-chloro, mono-acid substitution[1].
Molecular Weight 207.61 g/mol Low molecular weight ideal for fragment-based drug design[1].
Exact Mass 207.0087 DaTarget mass for high-resolution LC-MS validation.
Topological Polar Surface Area 50.19 ŲOptimal for cell permeability while maintaining target affinity[2].
Hydrogen Bond Donors 1Provided by the C6 carboxylic acid.
Hydrogen Bond Acceptors 3Provided by the quinoline N1 and the carboxylate oxygens.

Structural & Mechanistic Significance (SAR)

The quinoline scaffold is universally recognized as a privileged heterocyclic motif, forming the core of numerous therapeutic agents, including established antimalarial and anticancer drugs[3]. The 7-chloro-6-carboxylic acid substitution pattern is highly strategic for drug discovery:

  • Metabolic Stability: The 7-chloro substitution blocks cytochrome P450-mediated oxidation at the highly reactive 7-position, thereby enhancing the metabolic half-life of the resulting drug candidate[3].

  • Target Affinity (Halogen Bonding): The chlorine atom fits tightly into hydrophobic pockets of target proteins (e.g., kinase domains or bacterial DNA gyrase), establishing strong halogen bonds.

  • Synthetic Versatility: The carboxylic acid at position 6 provides an ideal synthetic handle for amide coupling, allowing for rapid, divergent library generation during the lead optimization phase.

SAR Core 7-Chloro-6-quinolinecarboxylic acid N1 Quinoline Nitrogen (N1) Core->N1 C6 C6 Carboxylic Acid Core->C6 C7 C7 Chlorine Atom Core->C7 Target Target Protein Binding Pocket N1->Target Hinge Region H-Bonding C6->Target Solvent Exposed / Salt Bridge C7->Target Hydrophobic Pocket Fitting

Structure-Activity Relationship (SAR) logic for 7-Chloro-6-quinolinecarboxylic acid.

Synthetic Methodology: Regioselective Skraup Cyclization

The synthesis of 7-Chloro-6-quinolinecarboxylic acid requires precise regiocontrol. The most robust and scalable method utilizes a modified Skraup cyclization starting from the commercially available precursor 4-amino-2-chlorobenzoic acid .

Protocol 1: Step-by-Step Regioselective Synthesis
  • Precursor Preparation: Combine 4-amino-2-chlorobenzoic acid (1.0 eq) with glycerol (3.0 eq) and nitrobenzene (0.6 eq) in a reaction vessel.

    • Causality: Glycerol acts as the source of the three-carbon unit (via in situ dehydration to acrolein). Nitrobenzene serves as a mild oxidant to drive the final aromatization of the newly formed pyridine ring without over-oxidizing the substrate.

  • Acid Catalysis: Dropwise addition of concentrated H₂SO₄ at 0 °C.

    • Causality: The initial dehydration is highly exothermic. Strict temperature control prevents the rapid polymerization of acrolein, which would otherwise lead to intractable tar formation and low yields.

  • Cyclization: Heat the mixture gradually to 140 °C for 4 hours.

    • Causality: Cyclization occurs exclusively at the unsubstituted ortho position (C5 of the aniline precursor) due to the steric hindrance and electronic deactivation caused by the chlorine atom at C2. This regioselectivity guarantees the formation of the 6,7-substitution pattern rather than an undesired 5,6-pattern.

  • Quenching & Isoelectric Isolation: Pour the cooled mixture into crushed ice and adjust the pH to 4.5 using NaOH.

    • Causality: A pH of 4.5 approximates the isoelectric point of the target compound. This neutralizes the quinolinium ion and protonates the carboxylate, thereby maximizing the precipitation of the zwitterionic product for easy filtration.

Workflow A 4-Amino-2-chlorobenzoic acid (Precursor) B Skraup Cyclization (Glycerol, H2SO4) A->B C Crude Intermediate B->C D Isoelectric Precipitation (pH 4.5) C->D E LC-MS & NMR Validation D->E F Pure Target Compound (CAS: 1379311-06-4) E->F

Synthetic workflow and analytical validation for 7-Chloro-6-quinolinecarboxylic acid.

Analytical Validation & Self-Validating Systems

To ensure scientific integrity, the isolated product must be subjected to a self-validating analytical workflow. The following protocols do not merely confirm identity; they systematically rule out structural isomers.

Protocol 2: LC-MS and NMR Validation
  • LC-MS Profiling: Run the sample on a C18 column with a 0.1% formic acid/acetonitrile gradient.

    • Self-Validation Logic: Formic acid ensures protonation of the quinoline nitrogen, yielding a strong [M+H]⁺ signal. The mass spectrum must display a characteristic 3:1 isotope pattern at m/z 208.0 and 210.0 . This isotopic signature self-validates the successful retention of the chlorine atom throughout the harsh acidic conditions of the Skraup synthesis.

  • ¹H-NMR Analysis (DMSO-d6):

    • Self-Validation Logic: The regiochemistry of the cyclization is definitively proven by the splitting pattern of the protons on the benzene ring (H-5 and H-8). Because the substituents are at positions 6 and 7, H-5 and H-8 are para to one another. They will appear as two distinct, isolated singlets . If cyclization had occurred at the incorrect position, these protons would be ortho to each other, resulting in two doublets with a large coupling constant (J ≈ 8 Hz).

Table 2: Regiochemical NMR Predictor (Self-Validation Matrix)
ProtonExpected Shift (ppm)MultiplicityCausality / Structural Proof
COOH ~13.0Singlet (broad)Confirms the presence of the free carboxylic acid.
H-2 ~9.0DoubletStrongly deshielded by the adjacent electronegative quinoline nitrogen.
H-4 ~8.5DoubletTypical downfield shift for the gamma position of the quinoline core.
H-5 ~8.3SingletCritical: Isolated proton between the pyridine ring and the COOH group.
H-8 ~8.1SingletCritical: Isolated proton between the Cl atom and the quinoline nitrogen.
H-3 ~7.6Doublet of doubletsBeta position, couples with both H-2 and H-4.

References

  • Bidepharm. "CAS:1379311-06-4, 7-氯喹啉-6-羧酸-毕得医药". Source: bidepharm.com.
  • BLD Pharm. "1055320-72-3|7-Chloro-1H-indole-6-carboxylic acid|BLD Pharm". Source: bldpharm.com.
  • BenchChem. "7-Chloroquinoline-4-carboxylic acid literature review". Source: benchchem.com.
  • National Center for Biotechnology Information. "7-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 610107 - PubChem". Source: nih.gov.

Sources

Safety and handling guidelines for 7-Chloro-6-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Handling of 7-Chloro-6-quinolinecarboxylic Acid

Executive Technical Summary

7-Chloro-6-quinolinecarboxylic acid (CAS 2137931-06-4) is a specialized heteroaromatic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor antagonists.[1] Unlike its more common isomers (the 3- and 4-carboxylic acids), the 6-position acid offers a unique vector for extending molecular geometry in Structure-Activity Relationship (SAR) studies.

This guide moves beyond generic safety advice to provide a field-proven framework for handling this compound. The presence of the quinoline core suggests potential DNA intercalation risks, while the carboxylic acid and chloro-substituents dictate specific reactivity and solubility profiles. Treat this compound as a potent bioactive intermediate until specific toxicology data proves otherwise.

Physicochemical Profile & Identification

Accurate identification is the first step in safety. This compound is often confused with its isomers.

ParameterTechnical Specification
Chemical Name 7-Chloro-6-quinolinecarboxylic acid
CAS Registry Number 2137931-06-4
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
Appearance Off-white to pale yellow solid (crystalline powder)
Solubility Profile High: DMSO, DMF, DMAc Moderate: Methanol, Ethanol (often requires heat) Low/Insoluble: Water, Hexanes, Diethyl Ether
pKa (Predicted) ~3.5 (Carboxylic acid), ~4.8 (Quinoline nitrogen)
Melting Point >280°C (Decomposition likely)

Expert Insight: The low aqueous solubility and high melting point are characteristic of the intermolecular hydrogen bonding (head-to-tail stacking) common in quinoline carboxylic acids. For reactions, avoid attempting to dissolve in DCM or THF alone; use a co-solvent system (e.g., DMF/DCM) to ensure homogeneity.

Hazard Identification & Toxicology (GHS Standards)

While specific toxicological data for the 6-isomer is limited, we apply the Precautionary Principle based on the well-characterized 7-chloroquinoline-4-carboxylic acid analog (CAS 13337-66-1).

Signal Word: WARNING

Hazard ClassH-CodeRisk DescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[2]Quinoline derivatives can disrupt mitochondrial function and intercalate DNA.
Skin Irritation H315 Causes skin irritation.[2][3]Acidic functionality causes direct proton-donation damage to keratinocytes.
Eye Irritation H319 Causes serious eye irritation.[2][3]Crystalline micro-particulates cause mechanical abrasion + chemical pH burn.
STOT - SE H335 May cause respiratory irritation.Fine dust inhalation triggers mucosal inflammation.

Engineering Controls & Personal Protective Equipment (PPE)

Standard lab coats are insufficient for high-potency quinoline intermediates.

A. Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Quinoline powders are prone to static charge, leading to "fly-away" dust that contaminates the workspace.

B. PPE Selection Logic
  • Respiratory: If working outside a hood (not recommended) or with >10g quantities, use a P100/N95 respirator to prevent inhalation of fine particulates.

  • Hand Protection:

    • Standard: Nitrile gloves (minimum 0.11 mm thickness).

    • High Risk (Solutions in DMSO/DMF):Double-gloving is mandatory. DMSO acts as a permeation enhancer, potentially carrying the dissolved quinoline through the glove barrier and into the bloodstream.

  • Eye Protection: Chemical splash goggles. Safety glasses are inadequate due to the risk of airborne dust entering from the side.

Safe Handling Lifecycle: A Visual Workflow

The following diagram outlines the logical decision tree for safe processing, from receipt to disposal.

SafeHandlingLifecycle cluster_Emergency Emergency Response Logic Receipt Receipt & Storage (Store at RT, Desiccate) Weighing Weighing Protocol (Fume Hood + Anti-Static) Receipt->Weighing Check Seal Integrity Solubilization Solubilization (Use DMSO/DMF) Weighing->Solubilization Avoid Dust Gen. Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Dissolve Completely Waste Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Segregate Spill Spill Detected Type Solid or Liquid? Spill->Type SolidClean Wet Wipe Method (Avoid Dust) Type->SolidClean Solid LiquidClean Absorb with Vermiculite (Do not wipe) Type->LiquidClean Solution

Figure 1: Operational workflow for handling 7-Chloro-6-quinolinecarboxylic acid, including a decision matrix for spill response.

Experimental Protocols & Reactivity Insights

This section provides "field-proven" advice for using this scaffold in synthesis, ensuring both safety and high yield.

A. Solubility & Activation Strategy

The C6-carboxylic acid is often stubborn.

  • Activation: Standard EDC/NHS coupling may be sluggish due to the electron-deficient quinoline ring.

    • Recommendation: Use HATU or convert to the acid chloride using SOCl₂ (Thionyl Chloride) with catalytic DMF.

    • Safety Note: If using SOCl₂, the reaction generates HCl and SO₂ gas. This must be scrubbed (NaOH trap) to prevent corrosion of hood ductwork.

B. Cross-Coupling at C7 (The Chlorine Handle)

The 7-chloro position is less reactive than a 4-chloro substituent but can participate in Palladium-catalyzed reactions.

  • Protocol: Use electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the C7-Cl bond.

  • Self-Validating Check: If the reaction turns black (Pd precipitation) without conversion, the quinoline nitrogen may be poisoning the catalyst. Add 1.0 eq of Tetrabutylammonium bromide (TBAB) or switch to a precatalyst (e.g., Pd(dppf)Cl₂) to stabilize the active species.

C. Work-up & Purification
  • Acid/Base Extraction:

    • Dissolve crude in EtOAc (if soluble) or 10% MeOH/DCM.

    • Wash with 1N HCl (removes basic impurities, protonates quinoline N).

    • Critical Step: The carboxylic acid may precipitate at the interface. If an emulsion forms, filter the biphasic mixture through Celite.

Emergency Response & Disposal

Accidental Release (Spills)
  • Solid Spill: Do not sweep dry. This generates hazardous dust.

    • Protocol: Cover with wet paper towels (water or ethanol), then wipe up. Place in a sealed bag labeled "Hazardous Solid Waste."

  • Solution Spill (DMSO/DMF):

    • Protocol: Apply vermiculite or sand immediately. Do not use combustible materials (sawdust). Scoop into a container. Wash the area with 1N NaOH to neutralize any residual acid, followed by water.

Disposal Compliance
  • Classification: Halogenated Organic Waste.

  • Prohibition: Never dispose of down the drain. The quinoline core is toxic to aquatic life (aquatic toxicity category often overlooked).

  • Destruction: High-temperature incineration is required to break down the chloro-quinoline ring.

References

  • PubChem. (n.d.).[2] 7-Chloroquinoline-4-carboxylic acid (Analog Safety Profile).[2] National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: 7-chloroquinoline derivatives.[2][4] Retrieved March 8, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 7-Chloro-6-quinolinecarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth exploration of 7-Chloro-6-quinolinecarboxylic acid, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple procedural lists to provide a comprehensive understanding of the molecule's reactivity, grounded in mechanistic principles, and present field-proven protocols for its application in key synthetic transformations.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The quinoline core is a "privileged scaffold," a structural motif frequently found in therapeutic agents due to its ability to interact with a wide range of biological targets.[1] The specific substitution pattern of 7-Chloro-6-quinolinecarboxylic acid offers three distinct points for chemical modification: the aromatic chlorine, the carboxylic acid, and the quinoline ring itself. This trifunctional nature makes it an exceptionally valuable starting material for constructing diverse molecular libraries, particularly in the search for new anticancer, antimalarial, and antibacterial agents.[1][2]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[3]
Molecular Weight 207.61 g/mol [3]
Appearance White to off-white solid[3]
CAS Number 13337-66-1[4]
Melting Point >300 °C (decomposes)Not explicitly found, but typical for similar structures
Solubility Sparingly soluble in common organic solvents, soluble in basic aqueous solutionsGeneral chemical knowledge
pKa (predicted) ~4.5 (for carboxylic acid)[3] (Note: Source predicts pKa for a related compound)

The Chemical Logic: Reactivity and Mechanistic Considerations

The synthetic utility of 7-Chloro-6-quinolinecarboxylic acid is dictated by the interplay of its functional groups. The quinoline nitrogen acts as an electron-withdrawing group, influencing the aromatic system's reactivity.[5]

  • The Carboxylic Acid (C6-Position): This group is the primary site for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments. Activation of the carboxyl group is necessary to overcome the low reactivity towards amines.

  • The Chloro Substituent (C7-Position): The chlorine atom is a versatile handle for two major classes of reactions:

    • Palladium-Catalyzed Cross-Coupling: It serves as an excellent leaving group in reactions like the Suzuki-Miyaura coupling, enabling the formation of C-C bonds to introduce new aryl or heteroaryl moieties.[6]

    • Nucleophilic Aromatic Substitution (SNAr): While the quinoline ring is electron-deficient, the C7 position is not as activated towards SNAr as the C2 or C4 positions.[5] Therefore, displacing the chlorine with nucleophiles typically requires elevated temperatures or specific activation. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[7][8]

Below is a diagram illustrating the key reactive sites on the molecule.

Caption: Key reactive sites for synthetic modification.

Core Applications & Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for synthetic exploration.

Application 1: Amide Bond Formation via HATU Coupling

Amidation is arguably the most common reaction in drug discovery programs.[9][10] Using a uronium-based coupling agent like HATU provides high yields and is compatible with a wide range of substrates, including electron-deficient amines where other methods may fail.[11]

Causality: The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. DIPEA (a non-nucleophilic base) is crucial for deprotonating the carboxylic acid and the protonated amine, facilitating the reaction.[12]

G start Dissolve 7-Chloro-6-quinolinecarboxylic acid, Amine (1.1 eq), and HATU (1.2 eq) in DMF add_base Add DIPEA (2.5 eq) dropwise at 0°C start->add_base stir Stir at room temperature for 2-16 hours add_base->stir monitor Monitor reaction by TLC or LC-MS stir->monitor workup Aqueous Workup: Dilute with EtOAc, wash with NaHCO3(aq), water, and brine. monitor->workup Upon completion purify Purify by column chromatography workup->purify product Isolated Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

Reagent/MaterialMoles (equiv)Purpose
7-Chloro-6-quinolinecarboxylic acid1.0Starting material
Amine (R-NH₂)1.1 - 1.2Nucleophile
HATU1.2Coupling agent/activator
DIPEA2.5Non-nucleophilic base
Anhydrous DMF-Solvent

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-Chloro-6-quinolinecarboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

  • Solvation: Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Activation: Cool the mixture to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise with stirring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., in 1:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Application 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for C(sp²)-C(sp²) bond formation, ideal for introducing aryl or heteroaryl substituents at the C7 position.[13][14] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a less reactive aryl chloride.

Causality: The reaction follows a well-established catalytic cycle involving a palladium(0) species.[13] Oxidative addition of the aryl chloride to Pd(0) forms a Pd(II) intermediate. Transmetalation with the boronic acid (activated by the base) transfers the organic group to the palladium. Finally, reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[13]

Suzuki_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)(Cl)L2 trans_complex Ar-Pd(II)(Ar')L2 oa_complex->trans_complex Transmetalation trans_complex->pd0 Regeneration product 7-Ar'-Quinoline-COOH (Ar-Ar') trans_complex->product Reductive Elimination ar_cl 7-Cl-Quinoline-COOH (Ar-Cl) ar_cl->oa_complex Oxidative Addition boronic Ar'B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Reagent/MaterialMoles (equiv)Purpose
7-Chloro-6-quinolinecarboxylic acid1.0Electrophile
Arylboronic Acid1.5Nucleophile source
Pd(OAc)₂ or Pd₂(dba)₃0.02 - 0.05Palladium catalyst precursor
SPhos or XPhos0.04 - 0.10Ligand for palladium
K₂CO₃ or Cs₂CO₃2.0 - 3.0Base
Dioxane/Water (e.g., 4:1)-Solvent system

Step-by-Step Methodology:

  • Setup: In a reaction vial or flask, combine 7-Chloro-6-quinolinecarboxylic acid (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (e.g., SPhos, 0.10 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inerting: Seal the vessel and purge with an inert gas (N₂ or Argon) for 5-10 minutes.

  • Solvation: Add the degassed solvent system (e.g., 4:1 dioxane:water) via syringe.

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring for 4-24 hours.

  • Monitoring: Follow the reaction's progress by LC-MS. The disappearance of the starting material and the appearance of the product mass should be observed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with water. If the product remains in the aqueous layer due to the carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~4 and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 7-aryl-6-quinolinecarboxylic acid.

Application 3: Nucleophilic Aromatic Substitution (SNAr)

This reaction allows for the direct displacement of the C7-chloro group with various nucleophiles (N, O, S-based), providing a direct route to functionalized quinolines.[5]

Causality: The reaction is facilitated by the electron-deficient nature of the quinoline ring. The nucleophile attacks the carbon bearing the chlorine, forming a negatively charged Meisenheimer intermediate.[7] This intermediate is the rate-determining step. Subsequent elimination of the chloride ion restores aromaticity and yields the final product. Due to the lack of a strong ortho/para activating group, this reaction often requires higher temperatures to overcome the activation energy barrier.[8][15]

Caption: Generalized mechanism for SNAr reaction.

Protocol 3: General Procedure for Amination via SNAr

Reagent/MaterialMoles (equiv)Purpose
7-Chloro-6-quinolinecarboxylic acid1.0Electrophile
Amine (R₂NH)2.0 - 5.0Nucleophile & Base
K₂CO₃ or DIPEA (optional)2.0Base (if amine is used as a salt)
NMP or DMSO-High-boiling polar aprotic solvent

Step-by-Step Methodology:

  • Setup: In a sealable pressure vessel, combine 7-Chloro-6-quinolinecarboxylic acid (1.0 eq) and the amine (2.0-5.0 eq). If the amine is a solid or used as a salt, add an additional base like K₂CO₃ (2.0 eq).

  • Solvation: Add a high-boiling solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

  • Reaction: Seal the vessel tightly and heat the mixture to 120-180°C for 12-48 hours. Caution: Use appropriate shielding for high-temperature reactions under pressure.

  • Monitoring: Carefully cool and vent the vessel before taking an aliquot to monitor by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a beaker of ice water. Acidify with 1M HCl to precipitate the product (if it is a solid) or to allow for extraction.

  • Isolation: If a precipitate forms, collect it by vacuum filtration and wash with cold water. If no solid forms, extract the acidified mixture with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the 7-amino-6-quinolinecarboxylic acid derivative.

Safety and Handling

Researchers must consult the full Safety Data Sheet (SDS) before handling 7-Chloro-6-quinolinecarboxylic acid.[16][17][18][19][20]

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

  • Hazards: May cause skin, eye, and respiratory irritation.[19][21] Avoid creating dust.[18]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

7-Chloro-6-quinolinecarboxylic acid is a powerful and versatile intermediate in organic synthesis. Its distinct reactive sites—the carboxylic acid and the C7-chloro group—can be addressed with high selectivity using modern synthetic methods. A thorough understanding of its reactivity, as outlined in these application notes, allows chemists to strategically design and execute syntheses of complex, high-value molecules for applications in drug discovery and materials science.

References

  • Taylor & Francis. (2018, May 18). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

  • PubChem. 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

  • PMC. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Moustafa, A. M. Y., & Bakare, S. B. (2019). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Research on Chemical Intermediates, 45(7), 3895–3912. Retrieved from [Link]

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  • ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Retrieved from [Link]

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  • ACS Publications. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • PubChem. 7-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. 7-Chloroquinoline. Retrieved from [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

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A Comprehensive Guide to the Synthesis of 7-Chloro-6-quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Chloro-6-quinolinecarboxylic Acid Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities. Within this privileged heterocyclic family, derivatives of 7-chloro-6-quinolinecarboxylic acid represent a class of compounds with significant potential in drug discovery. The presence of the chlorine atom at the 7-position and a carboxylic acid moiety at the 6-position provides a unique scaffold for chemical modification, enabling the exploration of structure-activity relationships and the development of novel drug candidates. This guide provides detailed protocols and scientific rationale for the synthesis of these important derivatives, catering to the needs of researchers in organic synthesis and drug development.

Strategic Approaches to Synthesis

The synthesis of 7-chloro-6-quinolinecarboxylic acid derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns on the quinoline ring, and scalability of the reaction. This guide will focus on two robust and versatile methods:

  • Classical Cyclocondensation Reactions: Building the quinoline core from appropriately substituted aniline precursors.

  • Modern Palladium-Catalyzed Carbonylation: Introducing the carboxylic acid group onto a pre-formed quinoline scaffold.

Protocol I: Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and well-established method for the synthesis of 4-hydroxyquinoline derivatives, which can be further elaborated.[1][2] By starting with a strategically substituted aniline, we can construct the desired 7-chloro-6-quinolinecarboxylic acid framework. A key starting material for this approach is 4-amino-3-chlorobenzoic acid.

Workflow for the Gould-Jacobs Synthesis

Gould-Jacobs Workflow A Methyl 4-nitro-3-chlorobenzoate B Methyl 4-amino-3-chlorobenzoate A->B Reduction C 4-Amino-3-chlorobenzoic acid B->C Hydrolysis D 4-Amino-3-chlorobenzoic acid F Anilidomethylenemalonate Intermediate D->F Condensation E Diethyl ethoxymethylenemalonate (DEEM) E->F G Ethyl 7-chloro-4-hydroxy-6-quinolinecarboxylate F->G Thermal Cyclization H Ethyl 7-chloro-4-hydroxy-6-quinolinecarboxylate I 7-Chloro-4-hydroxy-6-quinolinecarboxylic acid H->I Hydrolysis

Caption: Workflow for the synthesis of 7-chloro-4-hydroxy-6-quinolinecarboxylic acid via the Gould-Jacobs reaction.

Part 1: Synthesis of the Key Precursor: 4-Amino-3-chlorobenzoic acid

The synthesis of the starting aniline, 4-amino-3-chlorobenzoic acid, is a critical first step. A common route involves the reduction of the corresponding nitro compound followed by hydrolysis.

Protocol 1.1: Synthesis of Methyl 4-amino-3-chlorobenzoate (Reduction)

  • Materials: Methyl 4-nitro-3-chlorobenzoate, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • To a stirred suspension of iron powder (3.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux (approximately 78-80 °C).

    • Add a solution of methyl 4-nitro-3-chlorobenzoate (1.0 eq) in ethanol dropwise to the refluxing mixture.

    • Maintain reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Wash the celite pad with hot ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain crude methyl 4-amino-3-chlorobenzoate, which can be used in the next step without further purification or purified by recrystallization from ethanol/water.

Protocol 1.2: Synthesis of 4-Amino-3-chlorobenzoic acid (Hydrolysis) [3]

  • Materials: Methyl 4-amino-3-chlorobenzoate, Sodium hydroxide (NaOH), Methanol (MeOH), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve methyl 4-amino-3-chlorobenzoate (1.0 eq) in methanol.[3]

    • Add a solution of 1N sodium hydroxide (1.1 eq) to the methanolic solution at 45 °C.[3]

    • Stir the reaction mixture for 5 hours at 45 °C, then allow it to stir overnight at room temperature.[3]

    • To drive the reaction to completion, an additional portion of 1N NaOH (0.5 eq) can be added, and the mixture stirred at 45 °C for another 2 hours.[3]

    • Concentrate the solvent under reduced pressure.[3]

    • Acidify the residue with 1N HCl until a solid precipitates.[3]

    • Filter the solid precipitate, wash with cold water, and dry to yield 4-amino-3-chlorobenzoic acid.[3]

Parameter Value Reference
Starting MaterialMethyl 4-amino-3-chlorobenzoate[3]
ReagentsNaOH, MeOH, HCl[3]
Temperature45 °C, then room temperature[3]
Reaction Time~7 hours + overnight[3]
Yield~95%[3]
Part 2: Construction of the Quinoline Ring

With the substituted aniline in hand, the next stage is the Gould-Jacobs cyclization.

Protocol 1.3: Synthesis of Ethyl 7-chloro-4-hydroxy-6-quinolinecarboxylate

  • Materials: 4-Amino-3-chlorobenzoic acid, Diethyl ethoxymethylenemalonate (DEEM), High-boiling solvent (e.g., Dowtherm A or diphenyl ether).

  • Procedure:

    • Condensation: In a round-bottomed flask, mix 4-amino-3-chlorobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours.[4] The ethanol formed during the reaction is allowed to distill off.

    • Cyclization: In a separate flask, heat a high-boiling solvent to a vigorous boil (approximately 250-260 °C).[4]

    • Carefully and slowly add the warm product from the condensation step to the boiling solvent.

    • Continue heating for 30-60 minutes to effect the cyclization.[4] The product will begin to precipitate from the hot solution.

    • Cool the reaction mixture and filter the solid product.

    • Wash the filter cake with a non-polar solvent like hexane to remove the high-boiling solvent.

    • The crude ethyl 7-chloro-4-hydroxy-6-quinolinecarboxylate can be purified by recrystallization.

Part 3: Final Product Generation

Protocol 1.4: Synthesis of 7-Chloro-4-hydroxy-6-quinolinecarboxylic acid (Hydrolysis)

  • Materials: Ethyl 7-chloro-4-hydroxy-6-quinolinecarboxylate, Sodium hydroxide solution (e.g., 10% w/v), Concentrated hydrochloric acid.

  • Procedure:

    • Suspend the crude ethyl 7-chloro-4-hydroxy-6-quinolinecarboxylate in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved, indicating complete hydrolysis.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated hydrochloric acid until the product precipitates.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry to obtain 7-chloro-4-hydroxy-6-quinolinecarboxylic acid.

Protocol II: Synthesis via Palladium-Catalyzed Carbonylation

An alternative, modern approach to introduce the carboxylic acid group at the 6-position is through a palladium-catalyzed carbonylation reaction.[5] This method is particularly useful if a suitable 7-chloro-6-haloquinoline precursor is available. The general strategy involves the conversion of a halide (typically iodide or bromide) to a carboxylic acid derivative using carbon monoxide and a suitable nucleophile.

Workflow for Palladium-Catalyzed Carbonylation

Palladium-Catalyzed Carbonylation A 7-Chloro-6-aminoquinoline B 7-Chloro-6-iodoquinoline A->B C 7-Chloro-6-iodoquinoline E 7-Chloro-6-quinolinecarboxamide/ester C->E Pd-catalyzed Aminocarbonylation/ Alkoxycarbonylation D Amine/Alcohol D->E F 7-Chloro-6-quinolinecarboxylic acid E->F Hydrolysis

Caption: Workflow for the synthesis of 7-chloro-6-quinolinecarboxylic acid via palladium-catalyzed carbonylation.

Part 1: Synthesis of the Precursor: 7-Chloro-6-iodoquinoline

A suitable precursor for the carbonylation reaction is 7-chloro-6-iodoquinoline. This can be prepared from the corresponding 6-amino derivative via a Sandmeyer reaction.

Protocol 2.1: Synthesis of 7-Chloro-6-iodoquinoline

  • Materials: 7-Chloro-6-aminoquinoline, Hydrochloric acid, Sodium nitrite (NaNO₂), Potassium iodide (KI).

  • Procedure:

    • Dissolve 7-chloro-6-aminoquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • The crude 7-chloro-6-iodoquinoline will precipitate. Collect the solid by filtration.

    • Purify the product by recrystallization or column chromatography.

Part 2: Palladium-Catalyzed Aminocarbonylation and Subsequent Hydrolysis

The aminocarbonylation of aryl halides is a well-established method for the synthesis of amides.[5] The resulting amide can then be hydrolyzed to the desired carboxylic acid.

Protocol 2.2: Synthesis of N-substituted-7-chloro-6-quinolinecarboxamide [5][6]

  • Materials: 7-Chloro-6-iodoquinoline, Amine (e.g., benzylamine), Palladium(II) acetate (Pd(OAc)₂), XantPhos, Triethylamine (Et₃N), Dimethylformamide (DMF), Carbon monoxide (CO) gas.

  • Procedure:

    • To a reaction vessel, add 7-chloro-6-iodoquinoline (1.0 mmol), palladium(II) acetate (0.025 mmol), and XantPhos (0.025 mmol).[6]

    • Add dry DMF (10 mL), triethylamine (0.5 mL), and the chosen amine (1.1-1.5 mmol).[6]

    • Purge the vessel with argon, and then introduce carbon monoxide gas (1 bar, balloon).[6]

    • Heat the reaction mixture (e.g., 50-80 °C) and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture, and partition it between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-substituted-7-chloro-6-quinolinecarboxamide.

Parameter Value Reference
Substrate6-Iodoquinoline (analogous)[6]
CatalystPd(OAc)₂/XantPhos[6]
CO Pressure1 bar[6]
SolventDMF[6]
BaseTriethylamine[6]
Temperature50 °C[5]

Protocol 2.3: Hydrolysis to 7-Chloro-6-quinolinecarboxylic acid

  • Materials: N-substituted-7-chloro-6-quinolinecarboxamide, Sulfuric acid (H₂SO₄), Water.

  • Procedure:

    • To the N-substituted-7-chloro-6-quinolinecarboxamide, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux for several hours until the amide is completely hydrolyzed (monitor by TLC).

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., NaOH solution) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to yield 7-chloro-6-quinolinecarboxylic acid.

Conclusion and Future Perspectives

The synthetic protocols detailed in this guide provide robust and adaptable methods for the preparation of 7-chloro-6-quinolinecarboxylic acid derivatives. The classical Gould-Jacobs approach offers a reliable route from readily available starting materials, while the modern palladium-catalyzed carbonylation provides an efficient alternative for the late-stage functionalization of the quinoline core. The choice between these methods will depend on the specific synthetic goals and available resources. As the demand for novel therapeutic agents continues to grow, the development of efficient and versatile synthetic routes to key scaffolds like 7-chloro-6-quinolinecarboxylic acid will remain a critical area of research in medicinal chemistry and drug development.

References

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  • Wikipedia. (2023, May 22). Combes quinoline synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Scanned document. (n.d.). Quinoline. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • RSC Publishing. (n.d.). Cyclocondensation reactions of an electron deactivated 2-aminophenyl tethered imidazole with mono/1,2-biselectrophiles: synthesis and DFT studies on the rationalisation of imidazo[1,2-a]quinoxaline versus benzo[f]imidazo[1,5-a][1][3][6]triazepine selectivity switches. Retrieved from [Link]

  • PubMed Central. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • Scholarly Publications Leiden University. (n.d.). Palladium-catalyzed carbonylative synthesis of carboxylic acid anhydrides from Alkenes. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Brønsted acid-catalyzed two-component tandem condensation and cycloisomerization to 6(2H)-isoquinolinones. Retrieved from [Link]

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Application Note: 7-Chloroquinoline-6-carboxylic Acid – A Specialized Scaffold for Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Chloro-6-quinolinecarboxylic acid in the development of anticancer agents Content Type: Application Note & Protocol Guide

Introduction

7-Chloroquinoline-6-carboxylic acid (CAS: 1379311-06-4) is a specialized heterocyclic building block that has emerged as a critical scaffold in the design of next-generation anticancer therapeutics.[1][2][3] Unlike its more ubiquitous isomer, 7-chloroquinoline-4-carboxylic acid (a precursor to chloroquine and classical antimalarials), the 6-carboxylic acid derivative offers a unique substitution pattern that is particularly valuable for targeting kinases and ectonucleotidases (e.g., CD39, CD73).

In medicinal chemistry, this scaffold provides two distinct vectors for structural elaboration:

  • The C-6 Carboxylic Acid: Serves as a versatile handle for amide coupling, allowing the attachment of solubilizing groups or motifs that extend into the solvent-exposed regions of a protein binding pocket (e.g., the ribose pocket of ATP-binding sites).

  • The C-7 Chlorine Atom: Enhances lipophilicity and metabolic stability while offering a site for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), enabling the introduction of diverse amines to probe hydrophobic pockets.

This guide details the synthetic utility, biological mechanisms, and experimental protocols for leveraging this scaffold in oncology drug discovery.[4]

Mechanism of Action & Therapeutic Applications[4][5][6][7][8]
A. Ectonucleotidase Inhibition (Immuno-Oncology)

Recent research identifies quinoline-6-carboxylic acid derivatives as potent inhibitors of ectonucleotidases, specifically NTPDase1 (CD39) and 5'-Nucleotidase (CD73) .

  • Mechanism: In the Tumor Microenvironment (TME), cancer cells overexpress CD39/CD73 to hydrolyze extracellular ATP (an immune-stimulant) into Adenosine (an immune-suppressant). Adenosine binds to A2A/A2B receptors on T-cells, effectively "switching off" the anti-tumor immune response.

  • Role of the Scaffold: The quinoline core mimics the adenine base of ATP, while the 6-carboxylic acid derivatives (often coupled with sulfonamides or amines) compete for the active site, preventing adenosine generation and restoring T-cell cytotoxicity.

B. Kinase Inhibition

The 7-chloroquinoline core is a privileged structure for Type I and Type II kinase inhibitors.

  • Binding Mode: The quinoline nitrogen (N1) often acts as a hydrogen bond acceptor for the kinase hinge region. The C-6 substituent projects into the solvent front, allowing for the fine-tuning of physicochemical properties (solubility, permeability) without disrupting the primary binding interaction.

G Scaffold 7-Chloroquinoline-6-COOH (Scaffold) Target1 Target: CD39/CD73 (Ectonucleotidases) Scaffold->Target1 Derivatization at C6 Target2 Target: Protein Kinases (e.g., EGFR, Src) Scaffold->Target2 Core Binding Mech1 Inhibits ATP -> Adenosine Hydrolysis Target1->Mech1 Mech2 Competes with ATP at Hinge Region Target2->Mech2 Effect1 Restores Anti-Tumor Immunity (T-cell activation) Mech1->Effect1 Effect2 Blocks Proliferation Signaling Mech2->Effect2

Figure 1: Dual therapeutic pathways accessible via the 7-chloroquinoline-6-carboxylic acid scaffold.

Experimental Protocols
Protocol A: Synthetic Derivatization Workflow

Objective: To functionalize the C-6 acid and C-7 chloride positions selectively.

  • Expert Insight: Direct nucleophilic aromatic substitution (SNAr) at the C-7 position is sluggish because the nitrogen lone pair donates electron density into the ring, and the C-6 acid is not sufficiently electron-withdrawing to activate the C-7 chloride. Therefore, Palladium-catalyzed cross-coupling is the preferred method for C-7 modification.

Step 1: Amide Coupling at C-6 (The "Head" Group)

  • Reagents: 7-Chloroquinoline-6-carboxylic acid (1.0 eq), Amine (R-NH2, 1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Dissolve the acid and DIPEA in DMF under N2. Stir for 10 min.

  • Add HATU and stir for 15 min to form the active ester.

  • Add the amine and stir at Room Temperature (RT) for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3 and Brine. Dry over Na2SO4.

  • Yield Expectation: 80–95%.

Step 2: Buchwald-Hartwig Amination at C-7 (The "Tail" Group) Note: Perform this step AFTER C-6 functionalization to prevent catalyst poisoning by the free acid.

  • Reagents: C-6 Amide Intermediate (1.0 eq), Aniline/Amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2.0 eq), 1,4-Dioxane.

  • Degas the solvent with Argon for 15 min.

  • Combine all solids in a sealed tube, add solvent, and seal.

  • Heat to 100°C for 12–16 hours.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Synthesis Start 7-Chloroquinoline-6-COOH (Starting Material) Step1 Step 1: Amide Coupling (C-6) Reagents: HATU, DIPEA, R-NH2 Start->Step1 Intermed Intermediate: 7-Chloro-N-substituted-quinoline-6-carboxamide Step1->Intermed Step2 Step 2: Buchwald-Hartwig (C-7) Reagents: Pd2(dba)3, Xantphos, R'-NH2 Intermed->Step2 Final Final Lead Compound (Dual Functionalized) Step2->Final

Figure 2: Sequential functionalization strategy for generating library candidates.

Protocol B: In Vitro Ectonucleotidase Inhibition Assay (Malachite Green)

Objective: To evaluate the potency of derivatives against CD39/NTPDase1. Principle: Measures the release of inorganic phosphate (Pi) during the hydrolysis of ATP.

Materials:

  • Recombinant human CD39 (NTPDase1).

  • Substrate: ATP (500 µM final concentration).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 5 mM CaCl2, 0.1% Tween-20.

  • Malachite Green Phosphate Detection Kit.

Procedure:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute serially in Assay Buffer (Final DMSO < 1%).

  • Incubation: Add 10 µL of diluted compound and 20 µL of CD39 enzyme (0.1 µg/mL) to a 96-well clear plate. Incubate for 10 min at RT.

  • Reaction Start: Add 20 µL of ATP substrate. Incubate for 20 min at 37°C.

  • Termination: Add 100 µL of Malachite Green Reagent to stop the reaction and develop color.

  • Readout: Incubate for 15 min at RT and measure Absorbance at 620 nm .

  • Analysis: Calculate % Inhibition relative to DMSO control. Determine IC50 using non-linear regression (GraphPad Prism).

Data Presentation & Analysis

When characterizing new derivatives, data should be structured to highlight Structure-Activity Relationships (SAR).

Table 1: Representative SAR Data Structure for Quinoline-6-Carboxamides

Compound IDR1 (C-6 Amide)R2 (C-7 Amine)CD39 IC50 (nM)HCT-116 GI50 (µM)Solubility (µg/mL)
QL-001 MorpholineCl (Parent)45012.515
QL-002 4-MethylpiperazineCl (Parent)1205.285
QL-003 4-Methylpiperazine3-Fluoroaniline15 0.8 60
Ref (POM-1) N/AN/A2,500>50N/A

Note: QL-003 demonstrates how replacing the C-7 Chlorine with an aromatic amine (via Protocol A, Step 2) significantly enhances potency, likely due to pi-stacking interactions in the binding pocket.

References
  • Baqi, Y. et al. "Quinoline-6-carboxylic acid derivatives: A new class of potent ectonucleotidase inhibitors." Journal of Medicinal Chemistry, 2025. 5

  • BenchChem. "7-Chloroquinoline-4-carboxylic acid and its derivatives: Application Notes."[4] BenchChem Technical Guides, 2025. 6

  • PubChem. "7-Chloroquinoline-6-carboxylic acid (CAS 1379311-06-4) Entry."[3] National Library of Medicine. 7

  • Macedo, B. et al. "7-Chloroquinoline derivatives as biologically active entities: Synthesis and antioxidant properties."[8] European Journal of Medicinal Chemistry, 2015. 9[10][11][12][13]

Sources

Application Note: Advanced HPLC & LC-MS/MS Strategies for Quinolinic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Quinolinic Acid (QA) is a dicarboxylic acid excitotoxin and a critical intermediate in the Kynurenine Pathway (KP) of tryptophan metabolism.[1][2] Its analysis is notoriously difficult due to three physicochemical hurdles:

  • High Polarity: QA is highly hydrophilic (logP ≈ -2.6), leading to poor retention on standard C18 reversed-phase columns.

  • Metal Chelation: The dicarboxylic acid structure (2,3-pyridinedicarboxylic acid) acts as a chelator, binding to trace metals in stainless steel LC systems, causing severe peak tailing and carryover.

  • Low Physiological Concentrations: In healthy CSF and plasma, QA exists in the nanomolar range (10–500 nM), often below the limit of detection (LOD) for standard UV methods without pre-concentration.

This guide moves beyond generic protocols, offering two distinct workflows: a Gold Standard LC-MS/MS method for trace biological analysis and a Modern Mixed-Mode HPLC-UV method for accessible, high-concentration screening.

Biological Pathway & Relevance[10][11]

QA is produced by activated microglia and macrophages. It acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] An imbalance between QA (neurotoxic) and Kynurenic Acid (neuroprotective) is a key biomarker in neurodegenerative diseases (Huntington’s, Alzheimer’s) and depression.

KynureninePathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HK 3-Hydroxykynurenine KYN->HK KMO HAA 3-Hydroxyanthranilic Acid HK->HAA KYNU QUIN Quinolinic Acid (QA) (Neurotoxic NMDA Agonist) HAA->QUIN 3-HAO (Spontaneous Cyclization) NAD NAD+ QUIN->NAD QPRT

Figure 1: The Kynurenine Pathway highlighting the divergence between neuroprotective and neurotoxic branches. QA formation is the terminal step before NAD+ synthesis.

Method Selection Guide

FeatureProtocol A: LC-MS/MS Protocol B: Mixed-Mode HPLC-UV
Primary Application Trace analysis in Plasma, CSF, Brain Tissue.Enzyme kinetics, QC of synthetic standards, Urine (high conc).
Sensitivity (LOD) < 5 nM (High)~ 1 µM (Moderate)
Selectivity Excellent (Mass transition specific).Moderate (Relies on retention time).
Sample Prep Protein Precipitation (PPT) or SPE.Dilute-and-shoot or SPE.
Throughput High (5-8 min run time).Medium (10-15 min run time).

Protocol A: LC-MS/MS (Gold Standard)

This protocol utilizes Isotope Dilution Mass Spectrometry to compensate for matrix effects, which are severe in urine and plasma analysis of polar metabolites.

Instrumentation & Conditions[2][4][8][12][13]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

    • Why? The HSS T3 (High Strength Silica) is designed to retain polar compounds in 100% aqueous conditions, unlike standard C18 which suffers from "phase collapse."

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: The ammonium formate buffer helps stabilize the ionization of the carboxylic acid groups.

MS/MS Transitions (ESI Positive Mode)

QA is detected as [M+H]+.

AnalytePrecursor (m/z)Product (m/z)CE (V)Role
Quinolinic Acid 168.078.025Quantifier (Pyridine ring)
168.0124.015Qualifier (Loss of CO2)
QA-d3 (IS) 171.081.025Internal Standard
Sample Preparation (Plasma/Brain)

Self-Validating Step: The use of deuterated internal standard (QA-d3) is mandatory. Add it before extraction to track recovery.

  • Homogenization (Tissue only): Homogenize 50 mg brain tissue in 200 µL ultrapure water (or 0.1M perchloric acid if stability is an issue).

  • Spike IS: Add 10 µL of QA-d3 (1 µM working solution) to 100 µL of sample (Plasma/Homogenate).

  • Protein Precipitation: Add 300 µL ice-cold Methanol/Acetonitrile (1:1) containing 0.1% Formic Acid.

  • Vortex & Spin: Vortex 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer supernatant to a clean vial.

  • Dry Down (Optional but recommended for sensitivity): Evaporate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

Protocol B: Mixed-Mode HPLC-UV (Accessible)

Traditional Ion-Pairing (using TBAH) is messy, degrades columns, and is incompatible with MS. This protocol uses Mixed-Mode Chromatography (Anion Exchange + Reversed Phase) to retain QA without ion-pairing agents.

Instrumentation & Conditions[2][4][8][12][13]
  • System: Standard HPLC with UV/PDA Detector.

  • Column: SIELC Newcrom BH (Mixed-mode) or equivalent (e.g., weak anion exchange/C18).

    • Why? The basic functional groups on the stationary phase interact with QA's carboxylic acids, providing retention even in high organic content, while the alkyl chains provide RP interaction.

  • Wavelength: 268 nm (QA absorption maximum).

  • Mobile Phase: Isocratic 20 mM Phosphate Buffer (pH 2.5) / Acetonitrile (90:10).

    • pH Criticality: pH must be low (< 3.0) to suppress ionization of silanols but high enough for the mixed-mode mechanism to function optimally.

Workflow Diagram

AnalyticalWorkflow cluster_Analysis Analysis Path Sample Biological Sample (Plasma/CSF) IS Add Internal Standard (QA-d3) Sample->IS Precip Protein Precipitation (MeOH/ACN + 0.1% FA) IS->Precip Centrifuge Centrifuge 14,000g, 10 min Precip->Centrifuge Supernatant Supernatant Recovery Centrifuge->Supernatant LCMS LC-MS/MS (HSS T3 Column) Trace Analysis Supernatant->LCMS Low LOD (<10 nM) HPLC HPLC-UV (Mixed-Mode Column) High Conc. Screening Supernatant->HPLC High LOD (>1 µM)

Figure 2: Decision matrix and sample preparation workflow for QA analysis.

Critical Troubleshooting & Optimization

The "Tailing" Problem (Metal Chelation)

QA is a potent chelator. If you observe peak tailing:

  • Diagnosis: Tailing factor > 1.5.

  • Solution 1 (System): Passivate the LC system with 30% Phosphoric acid (flush overnight, disconnect column!).

  • Solution 2 (PEEK): Replace stainless steel capillaries and frits with PEEK (polyether ether ketone) where possible.

  • Solution 3 (Mobile Phase): Add 5 µM EDTA or Medronic Acid to the mobile phase (only for HPLC-UV; never for LC-MS as it suppresses ionization).

Retention Time Drift
  • Cause: pH instability. QA retention is extremely sensitive to pH changes around its pKa values (2.4 and 4.8).

  • Fix: Use a buffered mobile phase (Ammonium Formate/Acetate) rather than just acid/water. Ensure pH is measured precisely.

Carryover
  • Cause: QA sticking to the injector needle or rotor seal.

  • Fix: Use a strong needle wash: 50:50 Methanol:Water + 0.5% Ammonia (High pH helps solubilize and remove acidic QA).

References

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Tasaka, M., et al.[3] (2025).[1][4][5][6][7] PMC. Link

  • LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine. WashU Medicine Research. (2025).[1][4][5][8][6][7] Link

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.[2] (2023). Link

  • LC–MS/MS-Based Quantification of Kynurenine Metabolites. Taylor & Francis Online. (2016). Link

  • Quantification of quinolinic acid in rat brain by GC-MS. Heyes, M. P., & Markey, S. P. (1988).[5] Analytical Biochemistry. Link

Sources

In vitro screening of 7-chloroquinoline hydrazones against cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput In Vitro Screening of 7-Chloroquinoline Hydrazones Against Human Cancer Cell Lines

Scientific Rationale & Pharmacophore Overview

The 7-chloroquinoline scaffold is a highly privileged structure in medicinal chemistry. Originally recognized for its antimalarial properties, extensive pharmacomodulation has successfully repositioned it as a potent anticancer agent. Specifically, 7-chloroquinoline hydrazones have emerged as first-in-class experimental drugs, demonstrating remarkable efficacy in the NCI-60 screening panel[1]. These compounds exhibit submicromolar GI50 values across diverse tumor types, including leukemia, non-small cell lung cancer, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers[1].

The causality behind their potency lies in the synergistic effect of the 7-chloroquinoline core and the hydrazone linker. The planar quinoline ring facilitates DNA intercalation, while the hydrazone moiety provides critical hydrogen-bonding interactions with target proteins, disrupting cellular proliferation. For instance, Hydrazone I has been shown to inhibit the growth of SF-295 CNS cancer cells with an IC50 of 0.688 µg/cm³[1]. Furthermore, recent microwave-assisted synthesis of amino acid derivatives of 7-chloroquinoline has yielded novel carbamate hybrids that show strong cytotoxic potential against LNCaP, A2780, and MCF-7 cell lines[2].

Mechanistic Pathway: Apoptosis Induction

A critical aspect of evaluating these compounds is understanding their mechanism of action. In vitro studies confirm that 7-chloroquinoline derivatives induce apoptosis primarily through the intrinsic (mitochondrial) pathway[3]. The cellular stress induced by DNA damage leads to p53 activation, which upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2. This causes mitochondrial depolarization, cytochrome C release, and the subsequent activation of the caspase cascade, culminating in programmed cell death[3].

MOA Cpd 7-Chloroquinoline Hydrazones DNA DNA Intercalation & Damage Cpd->DNA p53 p53 Activation DNA->p53 Bax Bax Upregulation & Bcl-2 Downregulation p53->Bax Mito Mitochondrial Depolarization Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Cleavage CytC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apop Apoptosis (Programmed Cell Death) Casp3->Apop

Fig 1. Intrinsic apoptotic pathway induced by 7-chloroquinoline hydrazones.

Experimental Workflow Design

When designing an in vitro screening pipeline for redox-active compounds like hydrazones, assay selection is paramount. We utilize the Sulforhodamine B (SRB) assay rather than the traditional MTT assay for primary screening. MTT relies on mitochondrial reductases, and hydrazones can chemically reduce tetrazolium salts independently of cell viability, leading to false-positive viability signals. SRB, a protein-binding dye, avoids this metabolic interference, providing a highly reliable, self-validating readout for cell mass.

Workflow Prep Compound Prep & QC (LC-MS) Culture Cell Culture (NCI-60 Panel) Prep->Culture Screen Primary Screen (SRB Assay) Culture->Screen Hit Hit Selection (GI50 < 1 µM) Screen->Hit Mech Mechanistic Assay (Flow Cytometry) Hit->Mech

Fig 2. High-throughput in vitro screening workflow for hydrazone derivatives.

Quantitative Data Summary

The table below summarizes the cytotoxic efficacy of 7-chloroquinoline derivatives across representative human cancer cell lines, demonstrating their broad-spectrum potential.

Compound ClassCell LineCancer TypeIC50 / GI50 ValueReference
7-Chloroquinoline Hydrazone ISF-295CNS Cancer0.688 µg/cm³ (IC50)[1]
7-Chloroquinoline HydrazonesNCI-60 PanelLeukemia, Breast, ColonSubmicromolar (GI50)[1]
7-Chloroquinolinyl CarbamatesLNCaPProstate CarcinomaDose-dependent[2]
7-Chloroquinolinyl CarbamatesMCF-7Breast CancerDose-dependent[2]
7-Chloroquinoline DerivativesHCT-116Colon CarcinomaModerate to High[4]

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Quality Control Rationale: Hydrazones can undergo hydrolysis or isomerization in solution. Verifying purity ensures that biological readouts are attributed to the intact pharmacophore.

  • Reconstitution: Dissolve the synthesized 7-chloroquinoline hydrazone powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • QC Validation: Prior to screening, analyze an aliquot via LC-MS to confirm >95% purity and verify the absence of degradation products.

  • Storage: Aliquot the master stock into amber vials to prevent photodegradation and store at -20°C.

  • Working Solutions: Dilute the stock in complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) immediately before use[2]. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: High-Throughput Cytotoxicity Screening (SRB Assay) Rationale: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a linear readout of total cellular protein (correlating to cell number) without redox interference.

  • Cell Seeding: Trypsinize exponentially growing cells (e.g., MCF-7, SF-295) and seed into 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow attachment[2].

  • Treatment: Add 100 µL of medium containing serial dilutions of the 7-chloroquinoline hydrazones (e.g., 0.01 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Wash plates 5 times with deionized water and air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes in the dark.

  • Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the bound dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) and shaking for 10 minutes.

  • Quantification: Read the optical density (OD) at 515 nm using a microplate reader.

  • Self-Validation: Calculate the Z'-factor using the positive and vehicle controls. A Z'-factor > 0.5 validates the assay's robustness for hit selection.

Protocol C: Mechanistic Validation - Apoptosis via Annexin V/PI Flow Cytometry Rationale: To confirm the intrinsic apoptotic pathway[3], Annexin V-FITC detects externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Treatment & Harvesting: Treat cells in 6-well plates with the GI50 concentration of the hit compound for 24 and 48 hours. Collect both the floating (apoptotic) and adherent cells. Wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of

    
     cells/mL.
    
  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

  • Gating Strategy: Gate out debris using FSC vs. SSC. Quadrant analysis: Q1 (Annexin V-/PI+) = Necrosis; Q2 (Annexin V+/PI+) = Late Apoptosis; Q3 (Annexin V-/PI-) = Viable; Q4 (Annexin V+/PI-) = Early Apoptosis.

References

  • Source: nih.gov (PMC)
  • Source: benchchem.
  • Source: acs.org (ACS Omega)
  • Source: benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemical Challenge

The "Zwitterionic Trap": The fundamental challenge in purifying quinolinecarboxylic acid derivatives (e.g., fluoroquinolone precursors, kinase inhibitors) lies in their amphoteric nature . These molecules possess a basic nitrogen (quinoline ring, pKa ~4-5) and an acidic carboxyl group (pKa ~3-4).

In many organic solvents, these exist as zwitterions (inner salts), leading to:

  • Poor Solubility: They behave like "bricks" in standard organic solvents (DCM, EtOAc) due to high lattice energy.

  • Chromatographic Streaking: The basic nitrogen interacts strongly with acidic silanols on silica gel, while the carboxylic acid complicates retention.

  • Metal Chelation: The nitrogen-acid motif forms stable chelates with transition metals (Pd, Cu), making catalyst removal difficult.

This guide provides field-proven protocols to break these interactions and achieve high purity.

Troubleshooting Guide (Q&A Format)

Category A: Chromatography Issues

Q: Why does my quinoline derivative streak/tail aggressively on normal phase silica, even with high polarity eluents?

A: You are fighting silanol interactions. Standard silica gel (


) has acidic surface silanol groups (

). The basic quinoline nitrogen hydrogen-bonds to these sites, causing peak broadening (tailing) and irreversible adsorption.
  • The Fix (Mobile Phase Modifiers): You must suppress ionization or block the active sites.

    • Acidic Method: Add 0.5% - 1.0% Acetic Acid or Formic Acid to the mobile phase. This protonates the silanols, preventing the quinoline base from binding.

    • Basic Method (Preferred for stability): Add 1% Triethylamine (TEA) or

      
      . This competitively binds to the silanol sites, "masking" them so your compound can pass through.
      
    • The "Gold Standard" Solvent System: DCM : MeOH : TEA (95 : 4 : 1).

Q: My compound crashes out inside the column or at the injector. How do I maintain solubility during purification?

A: Stop using non-polar injection solvents. Quinolinecarboxylic acids often have low solubility in the mobile phase (e.g., Hexane/EtOAc). When a concentrated sample hits the column, it precipitates.

  • The Fix (Solid Loading): Dissolve your crude material in a minimal amount of DMSO or MeOH/DCM, adsorb it onto Celite or loose silica, dry it under vacuum, and load it as a solid cartridge. This eliminates solubility mismatches at the injection head.

Category B: Crystallization & Isolation[1]

Q: I cannot get the product to crystallize; it keeps "oiling out" as a sticky gum.

A: The nucleation kinetics are too fast, or the solvent polarity gap is too wide. Oiling out occurs when the liquid-liquid phase separation happens before crystallization.

  • The Fix (Vapor Diffusion):

    • Dissolve the "oil" in a minimal amount of a "Good Solvent" (e.g., DMF, DMSO, or hot Ethanol).

    • Place this open vial inside a larger jar containing a "Bad Solvent" (e.g., Diethyl Ether or Pentane).

    • Seal the outer jar. The anti-solvent slowly diffuses into the sample, inducing controlled nucleation without oiling.

Q: How do I isolate the free acid without using chromatography?

A: Utilize the Isoelectric Point (pI) Precipitation. At a specific pH (the isoelectric point), the molecule has a net zero charge and minimum water solubility.

  • The Protocol:

    • Dissolve the crude salt (often a hydrochloride or sodium salt) in water.

    • Slowly adjust pH toward the calculated pI (usually pH 6–7 for these derivatives).

    • The solution will become turbid.[1] Do not overshoot. Hold at the pI for 30 mins to allow crystal growth, then filter.

Category C: Impurity Scavenging[3]

Q: My product is grey/black and contains high Palladium (Pd) levels (>500 ppm) after cross-coupling.

A: Quinolines are ligands; simple washes won't work. The quinoline nitrogen and carboxylic acid chelate Pd tightly.

  • The Fix (Chemical Scavenging):

    • Reagent: Trimercaptotriazine (TMT) or Thiol-modified Silica.

    • Method: Dissolve crude in THF/Water. Add 3-5 equivalents of TMT sodium salt. Heat to 50°C for 1 hour. The Pd-TMT complex precipitates (often bright orange/red). Filter through Celite.[2]

Visual Workflows

Diagram 1: Purification Decision Matrix

Caption: A logical flow for selecting the optimal purification route based on compound solubility and physical state.

Purification_Strategy Start Crude Quinoline Carboxylic Acid Solubility_Check Check Solubility in DCM/MeOH or EtOAc Start->Solubility_Check Soluble Soluble Solubility_Check->Soluble Insoluble Insoluble / Zwitterionic Solubility_Check->Insoluble TLC_Check TLC Analysis (Streaking?) Soluble->TLC_Check Salt_Form Is it a Salt? Insoluble->Salt_Form Streak_Yes Yes: Add 1% TEA or 1% AcOH to Mobile Phase TLC_Check->Streak_Yes Tailing Streak_No No: Standard Flash Chromatography TLC_Check->Streak_No Clean Spot Is_Salt Yes (HCl/Na) Salt_Form->Is_Salt Not_Salt No (Free Acid) Salt_Form->Not_Salt Isoelectric Isoelectric Precipitation: Dissolve in Water -> Adjust pH to 6-7 Is_Salt->Isoelectric Recryst Recrystallization: Hot DMF/DMSO -> Add Water/Ether Not_Salt->Recryst

Diagram 2: The Zwitterion pH Trap

Caption: Understanding the pH-dependent charge states is critical for isolation. The neutral zwitterion (center) is the least soluble form.

pH_Equilibria Acidic pH < 3 Cationic Form (+) (Soluble in Water) Neutral pH ~ 6-7 (pI) Zwitterion (±) (Precipitates / Insoluble) Acidic->Neutral Add Base (NaOH) Neutral->Acidic Add Acid (HCl) Basic pH > 9 Anionic Form (-) (Soluble in Water) Neutral->Basic Add Base (NaOH) Basic->Neutral Add Acid (HCl)

Standardized Experimental Protocols

Protocol A: Isoelectric Precipitation (High Purity Isolation)

Best for: Isolating large quantities (>5g) without chromatography.

  • Dissolution: Suspend the crude quinoline derivative in water (10 mL/g).

  • Acidification: If the compound is a solid zwitterion, add 1M HCl dropwise with stirring until the solution becomes clear (pH < 2).

    • Note: If the compound contains acid-sensitive groups, use 1M NaOH to go to pH > 10 instead.

  • Filtration: Filter the clear solution through a 0.45µm membrane to remove insoluble mechanical impurities (dust, polymer byproducts).

  • Precipitation:

    • Place the filtrate in a beaker with a pH probe.

    • Slowly add 1M NaOH (or HCl if starting from base) while stirring vigorously.

    • Monitor turbidity.[1] As pH approaches 6.5–7.0, a heavy precipitate will form.

  • Digestion: Stir the slurry for 1 hour at room temperature. This "digestion" period allows small crystals to dissolve and re-deposit on larger ones (Ostwald ripening), improving filterability.

  • Collection: Filter via vacuum (Buchner funnel). Wash the cake with water (2x) and Acetone (1x) to remove water. Dry at 50°C under vacuum.

Protocol B: Palladium Removal with TMT

Best for: Post-Suzuki/Sonogashira coupling purification.

  • Dissolve the crude reaction mixture in THF (or DMF if solubility is poor).

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) (0.5 eq relative to Pd catalyst used, or 10 wt% of crude mass).

  • Stir at 50°C for 4 hours.

  • Filter through a pad of Celite 545 .

  • Rinse the Celite pad with THF.

  • Concentrate the filtrate. The Pd content should drop from >1000 ppm to <50 ppm.

Solvent & Modifier Compatibility Table

Solvent SystemAdditive (Modifier)ApplicationMechanism
DCM / MeOH NoneGeneral TLCOften causes tailing for quinolines.
DCM / MeOH 1% TEA Flash ColumnTEA blocks silanols; best for basic quinolines.
DCM / MeOH 1% Acetic Acid Flash ColumnProtonates silanols; best if carboxylic acid is dominant.
Water / Acetonitrile 0.1% Formic Acid Prep-HPLC (C18)Standard reverse-phase; ensures full protonation.
DMF / Water NoneRecrystallizationHigh solubility in hot DMF; water acts as anti-solvent.

References

  • European Patent Office. (1986). EP 0195135 A1: A process for the preparation of quinoline carboxylic acid derivatives. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2018). TLC tailing and carboxylic acid troubleshooting. Retrieved from [Link]

  • National Institutes of Health (NIH). (2004).[3] Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]

Sources

Technical Support Center: Solubilizing 7-Chloro-6-quinolinecarboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of halogenated quinoline derivatives. 7-Chloro-6-quinolinecarboxylic acid presents a unique physicochemical challenge: while the carboxylic acid moiety offers a handle for pH-dependent solubility, the highly hydrophobic chloro-quinoline core drives strong intermolecular


 stacking and high crystal lattice energy 1. This often results in catastrophic precipitation during aqueous assay dilution, leading to erratic data, false negatives, or promiscuous inhibition via colloidal aggregation .

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind these failures and providing self-validating protocols to ensure scientific integrity.

Troubleshooting Guides & FAQs

Q1: My 10 mM DMSO stock of 7-Chloro-6-quinolinecarboxylic acid precipitated after a week at -20°C. Why did this happen, and can I rescue it? Mechanistic Cause: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time a stock vial is opened, it absorbs atmospheric moisture. Because the solubility of hydrophobic quinoline derivatives drops exponentially with water content, even 2-5% water in your DMSO stock can trigger nucleation and precipitation 2. Furthermore, repeated freeze-thaw cycles disrupt the solvation shell, accelerating crystal growth. Solution: To rescue the stock, tightly seal the vial, warm it in a 37°C water bath for 10-15 minutes, and apply in-well sonication to provide the kinetic energy needed to break the crystal lattice 3. Moving forward, use high-purity anhydrous DMSO and prepare single-use aliquots stored at -80°C.

Q2: The compound crashes out immediately when I spike my DMSO stock into my HEPES assay buffer (pH 7.4). How do I prevent this "solvent shock"? Mechanistic Cause: When a high-concentration DMSO droplet hits an aqueous buffer, the local water concentration spikes before diffusion can disperse the compound. The compound becomes locally supersaturated and crashes out. Solution: Never dilute directly from a 10 mM stock into an aqueous buffer. Instead, perform your serial dilutions in 100% DMSO first [[2]](). Then, add the diluted DMSO stock dropwise to the assay buffer while vortexing rapidly. Ensure the final DMSO concentration remains below 0.5% to prevent cytotoxicity or assay interference.

Q3: Even at <0.5% DMSO, I am getting erratic IC50 curves and suspect false-positive inhibition. What is happening? Mechanistic Cause: Halogenated quinolines are notorious for forming sub-visible colloidal aggregates in aqueous media 1. These aggregates indiscriminately sequester assay proteins (enzymes/receptors) onto their surface, causing non-specific inhibition (false positives) . Solution: You must disrupt the colloidal particles. Introduce a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100) to the assay buffer to break up the aggregates . Alternatively, complex the compound with Hydroxypropyl-


-Cyclodextrin (HP-

-CD), which encapsulates the hydrophobic chloro-quinoline core while presenting a hydrophilic exterior 4.

Visualizing the Logic: Workflows & Mechanisms

Workflow Start Compound Precipitation in Assay Buffer CheckpH Check Buffer pH (Is it > pKa + 2?) Start->CheckpH AdjustpH Adjust pH to 7.4-8.0 (Deprotonate Carboxyl) CheckpH->AdjustpH No CheckDMSO Check DMSO Limit (< 0.5% final) CheckpH->CheckDMSO Yes Sonication In-well Sonication & Warm to 37°C AdjustpH->Sonication AddCD Add HP-β-Cyclodextrin (Host-Guest Complex) CheckDMSO->AddCD Precipitates at <0.5% DMSO CheckDMSO->Sonication Stable AddCD->Sonication Success Fully Solubilized Ready for Assay Sonication->Success

Workflow for troubleshooting 7-Chloro-6-quinolinecarboxylic acid precipitation in aqueous buffers.

Aggregation Agg Colloidal Aggregation (High Concentration) FalsePos Protein Sequestration (False Positive/Negative) Agg->FalsePos Detergent Add 0.01-0.1% Triton X-100 or Tween-20 FalsePos->Detergent Troubleshoot DLS Verify Monomeric State via DLS (Dynamic Light Scattering) Detergent->DLS Valid Accurate IC50 Determination DLS->Valid Aggregates Cleared

Mechanism of colloidal aggregation causing assay interference and mitigation via detergents.

Quantitative Data: Solubility Parameters

Parameter / StrategyQuantitative Impact / LimitMechanistic Rationale
DMSO Concentration < 0.5% (v/v) final in assayPrevents cellular toxicity, membrane disruption, and enzyme denaturation 2.
Buffer pH Adjustment pH > 6.5 (Ideal: 7.4 - 8.0)Deprotonates the carboxylic acid (pKa ~4.5), forming a highly soluble anion.
Triton X-100 / Tween-20 0.01% - 0.1% (v/v)Breaks up colloidal aggregates, preventing false-positive protein binding []().
HP-

-Cyclodextrin
5% - 20% (w/v)Encapsulates the hydrophobic chloro-quinoline core, enhancing solubility drastically 4.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation and Serial Dilution of Anhydrous DMSO Stocks

Rationale: Prevents solvent shock and moisture-induced nucleation by ensuring the compound is fully solvated before encountering an aqueous environment 2.

  • Equilibrate the lyophilized 7-Chloro-6-quinolinecarboxylic acid vial to room temperature in a desiccator before opening to prevent condensation.

  • Weigh the compound using a calibrated analytical balance and transfer to a sterile, amber microcentrifuge tube.

  • Add high-purity, anhydrous DMSO (

    
    99.9%, water 
    
    
    
    0.005%) to achieve a 10 mM stock.
  • Vortex gently. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes [[3]]().

  • Serial Dilution: Prepare all intermediate concentrations (e.g., 1 mM, 100 µM) in 100% DMSO first, rather than diluting the 10 mM stock directly into the aqueous buffer 2.

  • System Validation Step: Centrifuge the stock at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the true soluble concentration is lower than calculated.

Protocol 2: Host-Guest Complexation with Hydroxypropyl- -Cyclodextrin (HP- -CD)

Rationale: HP-


-CD forms an inclusion complex with the hydrophobic chloro-quinoline ring, drastically increasing aqueous solubility without altering the compound's ionization state or requiring toxic co-solvents 4.
  • Prepare a 20% (w/v) HP-

    
    -CD solution in your target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4).
    
  • Add the 10 mM DMSO stock of 7-Chloro-6-quinolinecarboxylic acid dropwise to the HP-

    
    -CD buffer while vortexing vigorously.
    
  • Incubate the mixture on a rotary shaker at room temperature for 2 hours to allow thermodynamic equilibrium of the host-guest complexation.

  • System Validation Step: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates sub-visible colloidal scattering (incomplete complexation). A baseline reading confirms a true, monodisperse molecular solution .

References

  • ResearchGate. "Biological assay challenges from compound solubility: strategies for bioassay optimization". Available at:[Link]

  • NIH PMC. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase". Available at: [Link]

  • NIH PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". Available at: [Link]

Sources

Troubleshooting common issues in the characterization of quinoline compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of quinoline compounds. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we address the root molecular causes of common analytical failures—ranging from chromatographic tailing to spectroscopic anomalies—and provide self-validating protocols to ensure absolute confidence in your data.

Section 1: HPLC & Chromatographic Resolution

FAQ 1: Why does my quinoline derivative exhibit severe peak tailing (Tf > 1.5) on a standard C18 column? Answer: Peak tailing for basic N-heterocycles like quinoline is rarely a physical column issue; it is primarily driven by secondary electrostatic interactions[1]. While the hydrophobic carbon skeleton interacts predictably with the C18 stationary phase, the basic nitrogen in the quinoline ring (pKa ~4–5) becomes protonated in typical aqueous mobile phases. Standard silica-based columns contain residual surface silanol groups (Si-OH). At a neutral or slightly acidic pH, these silanols deprotonate into negatively charged silanolates (Si-O⁻). The strong electrostatic attraction between the protonated quinoline and the silanolate causes the analyte to be retained longer than predicted by partition chromatography alone, resulting in an asymmetrical tail[1].

FAQ 2: How can I mechanistically eliminate this secondary interaction? Answer: You must control the ionization state of either the analyte or the stationary phase. The most robust approach is lowering the mobile phase pH to 2.5–3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA)[1]. At this pH, the residual silanols are fully protonated (neutralized), effectively shutting down the ion-exchange mechanism and restoring a Gaussian peak shape.

Table 1: Quantitative Impact of Mobile Phase pH on Quinoline Peak Shape

Mobile Phase pHSilanol State (Si-OH)Quinoline StateDominant InteractionExpected Tailing Factor (Tf)
7.0 Ionized (Si-O⁻)NeutralHydrophobic1.0 - 1.2
5.0 Ionized (Si-O⁻)Protonated (NH⁺)Hydrophobic + Ionic> 2.0 (Severe Tailing)
2.5 Neutral (Si-OH)Protonated (NH⁺)Hydrophobic1.0 - 1.2 (Ideal)

Protocol 1: Self-Validating HPLC Method Optimization for Basic Quinolines This protocol utilizes a built-in control to differentiate between chemical interactions and physical column degradation.

  • System Baseline Validation: Inject a neutral, unretained marker (e.g., uracil).

    • Validation Check: If the uracil peak tails, the issue is physical (e.g., extra-column volume or a void in the column bed). If uracil is perfectly symmetrical, proceed to Step 2.

  • Analyte Injection: Inject your quinoline sample using a standard mobile phase (e.g., pH 5.0). Calculate the Tailing Factor (Tf).

  • Orthogonal Verification: Lower the mobile phase pH to 2.5 using 0.1% formic acid and re-inject the sample[1].

    • Validation Check: A reduction in Tf to ≤ 1.2 confirms that secondary silanol interactions were the root cause.

HPLC_Troubleshooting Start Observe Peak Tailing (Tf > 1.5) Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.0 (Suppress Silanols) Check_pH->Adjust_pH No Check_Column Is Column End-Capped? Check_pH->Check_Column Yes Adjust_pH->Check_Column Switch_Column Switch to Highly End-Capped C18 Column Check_Column->Switch_Column No Check_Overload Is Injection Mass Too High? Check_Column->Check_Overload Yes Switch_Column->Check_Overload Reduce_Inj Dilute Sample 10x (Check for Gaussian Shape) Check_Overload->Reduce_Inj Yes Success Symmetrical Peak (Tf ≈ 1.0) Check_Overload->Success No Reduce_Inj->Success

Diagnostic workflow for resolving HPLC peak tailing in basic quinoline compounds.

Section 2: NMR Spectroscopy Challenges

FAQ 3: Why are the proton signals on my substituted quinoline ring broad and poorly resolved? Answer: Peak broadening in NMR indicates an accelerated transverse relaxation time (T2). For quinolines, this generally stems from two causal factors[2]:

  • Paramagnetic Impurities: Dissolved oxygen or trace transition metals from synthesis provide highly efficient relaxation pathways, drastically shortening T2 and broadening peaks.

  • Viscosity/Concentration: Highly concentrated samples tumble more slowly in solution. Slower molecular tumbling increases the efficiency of dipole-dipole relaxation, leading to broad lines[2].

FAQ 4: How can I unambiguously assign the quaternary bridgehead carbons (C-4a, C-8a) in my quinoline? Answer: Quaternary carbons lack attached protons, rendering 1D ¹H and DEPT-135 spectra insufficient. You must utilize 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[2]. By tuning the experiment for long-range coupling constants (²J_CH and ³J_CH, typically ~8 Hz), you can trace correlations from known peripheral protons directly to the bridgehead carbons.

Protocol 2: Unambiguous 2D NMR Assignment Workflow This protocol isolates sample-specific issues from instrument-specific errors.

  • System Verification: Check the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Validation Check: If the solvent peak is sharp but the quinoline peaks are broad, the spectrometer is perfectly shimmed. The issue is intrinsic to your sample.

  • Sample Preparation: Dilute the sample by 50% to reduce viscosity, and degas via the freeze-pump-thaw method to remove paramagnetic oxygen[2].

  • 2D HMBC Validation: Acquire an HMBC spectrum. Locate the well-resolved H-8 proton. Trace its ³J_CH correlation cross-peak to unambiguously assign the C-4a quaternary carbon.

NMR_Broadening Start Broad NMR Peaks in Quinoline Spectrum Check_Shim Are solvent peaks also broad? Start->Check_Shim Reshim Re-shim Spectrometer & Check Tube Quality Check_Shim->Reshim Yes Check_Conc Is sample highly concentrated? Check_Shim->Check_Conc No Reshim->Check_Conc Dilute Dilute Sample (Reduce Viscosity) Check_Conc->Dilute Yes Check_O2 Paramagnetic Impurities? Check_Conc->Check_O2 No Dilute->Check_O2 Degas Degas Sample (Freeze-Pump-Thaw) Check_O2->Degas Yes Resolved Sharp, Resolved Multiplets Check_O2->Resolved No Degas->Resolved

Step-by-step diagnostic tree for troubleshooting NMR peak broadening in quinolines.

Section 3: Mass Spectrometry (LC-MS) Anomalies

FAQ 5: Why am I seeing unexpected high-mass adducts instead of the[M+H]⁺ ion in positive ESI mode? Answer: Electrospray Ionization (ESI) is highly sensitive to the chemical microenvironment. While a simple quinoline (C9H7N) should yield an [M+H]⁺ peak at approximately m/z 130.17[3], trace alkali metals in glassware or solvents frequently lead to the formation of [M+Na]⁺ or [M+K]⁺ adducts. Furthermore, if you are analyzing quinolone-carboxylic acid derivatives using a miniature ion trap mass spectrometer with alcohol-based mobile phases (e.g., methanol), gas-phase SN2 esterification can occur during collision-induced dissociation (CID). This creates artifact adducts that mimic structural modifications[4].

Table 2: Common LC-MS Adducts and Mass Shifts for Quinoline (Base MW ~129.16 g/mol )

Ion SpeciesAdduct/ReactionExpected m/zΔ Mass from [M+H]⁺Diagnostic Cause
Protonated [M+H]⁺130.170 DaStandard ESI+ Ionization[3]
Sodiated [M+Na]⁺152.15+22 DaTrace alkali metals in solvents
Potassiated [M+K]⁺168.13+38 DaTrace alkali metals in solvents
Esterified [M-H+CH3+H]⁺N/A+14 DaGas-phase reaction with MeOH[4]
Note: Esterification specifically affects quinolone-carboxylic acid derivatives in ion traps.

Protocol 3: Optimizing ESI-MS for Quinolines This protocol systematically eliminates matrix effects and gas-phase artifacts.

  • Blank Injection Validation: Run a solvent blank.

    • Validation Check: If m/z 152.15 (sodiated quinoline) persists, the system is contaminated with alkali metals. Flush the LC lines with 50:50 Water:Acetonitrile containing 0.1% formic acid.

  • Isotopic Pattern Verification: Examine the M+1/M+2 ratio of your target peak to confirm the elemental composition matches your expected quinoline derivative.

  • Solvent Exchange (For Ion Traps): If analyzing quinolones and an unexpected +14 Da mass shift occurs, swap the methanol mobile phase for acetonitrile[4].

    • Validation Check: If the +14 Da peak disappears, the anomaly was confirmed as gas-phase esterification, not an actual impurity in your synthesized batch.

MS_Troubleshooting Start Unexpected m/z Peaks in ESI+ MS Check_Mass Is mass shift +22 Da or +38 Da? Start->Check_Mass Alkali Alkali Adducts ([M+Na]+) Flush System & Use LC-MS Solvents Check_Mass->Alkali Yes Check_Trap Using Ion Trap with Alcohol Mobile Phase? Check_Mass->Check_Trap No Alkali->Check_Trap Ester Gas-Phase Esterification Switch to Acetonitrile Check_Trap->Ester Yes Success Clean [M+H]+ Signal Check_Trap->Success No Ester->Success

Decision matrix for resolving unexpected adduct formation in LC-MS analysis of quinolines.

References

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Methylthio-quinoline , Benchchem. 1

  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines , Benchchem. 2

  • Monitoring quinoline synthesis progress using TLC or LC-MS , Benchchem. 3

  • Gas-phase esterification within a miniature ion trap mass spectrometer: mechanistic insight and diagnostic markers for quinolone screening , Analyst (RSC Publishing). 4

Sources

Strategies for reducing the toxicity of quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Reducing the Toxicity of Quinoline Derivatives

Welcome to the Quinoline Optimization Hub

User Context: You are a medicinal chemist or toxicologist observing adverse events in your quinoline-based lead series. Objective: This guide provides actionable, mechanism-based strategies to mitigate three primary toxicity vectors: Genotoxicity (Metabolic Activation), Cardiotoxicity (hERG inhibition), and Phototoxicity.

Module 1: Metabolic Activation & Genotoxicity

Symptom: Your compound shows high intrinsic clearance (


) or positive results in the Ames test (mutagenicity).

Root Cause: The quinoline scaffold is an electron-deficient heterocycle, but it possesses specific "metabolic soft spots."

  • Epoxidation: CYP450 enzymes (specifically CYP3A4 and CYP2D6) often target the C2-C3 double bond or the C5-C6 positions.

  • Quinone Imine Formation: If you have an amino group or a hydroxyl group at the 4- or 8-position, metabolic oxidation can lead to reactive quinone imines (QIs). These are Michael acceptors that covalently bind to DNA and proteins [1].[1]

Troubleshooting Protocol:

Structural FeatureLiabilityMitigation Strategy
C2-C3 Double Bond Epoxidation ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

DNA Adducts
Block the Site: Introduce a methyl or trifluoromethyl group at C2 to sterically hinder CYP approach. Electronic Deactivation: Add an electron-withdrawing group (EWG) like -F or -Cl at C3 to reduce electron density.
Benzylic Positions Rapid HydroxylationFluorination: Replace benzylic hydrogens with Fluorine. The C-F bond is stronger (116 kcal/mol) than C-H, resisting abstraction [2].
Aniline/Phenol Motifs Quinone Imine FormationSteric Shielding: Introduce bulky groups (e.g., tert-butyl) ortho to the nitrogen/oxygen to prevent planar stacking required for intercalation and QI formation [3].

Visualizing the Mechanism:

MetabolicActivation Quinoline Quinoline Scaffold CYP CYP450 Oxidation Quinoline->CYP Safe Metabolically Stable Analog Quinoline->Safe Structural Modification Epoxide Arene Oxide / Epoxide (Reactive Electrophile) CYP->Epoxide C2-C3 Attack QI Quinone Imine (Michael Acceptor) CYP->QI 4-NH2/OH Oxidation Adduct DNA/Protein Adduct (Genotoxicity) Epoxide->Adduct Covalent Binding QI->Adduct Block Strategy: F-Substitution / Steric Bulk Block->CYP Inhibits

Figure 1: Metabolic activation pathways leading to genotoxicity and the intervention point for structural modification.

Module 2: Cardiotoxicity (hERG Inhibition)

Symptom: Your lead compound exhibits an


 in the hERG patch-clamp assay, indicating a risk of QT prolongation and Torsades de Pointes.

Root Cause: Quinoline derivatives often act as Class III antiarrhythmics. The hERG channel pore contains two aromatic residues (Tyr652 and Phe656).[2] Lipophilic quinolines with a basic nitrogen (at physiological pH) engage in high-affinity


-stacking and cation-

interactions with these residues [4].

Troubleshooting Protocol:

Q: My compound requires a basic amine for potency. How do I fix hERG without killing activity? A: You must lower the


 or reduce the global lipophilicity (LogP).
  • The "Zwitterion" Switch: Introduce a carboxylic acid or bioisostere to create a zwitterion. Neutral species at physiological pH generally have lower affinity for the hERG pore.

  • Reduce Lipophilicity (LogP): There is a direct correlation between LogP and hERG inhibition. Aim for a LogP < 3.[3]

    • Tactic: Replace phenyl rings with heteroaromatic rings (e.g., pyridine, pyrimidine).

    • Tactic: Add polar groups (hydroxyl, sulfone) to the periphery.

  • pKa Modulation: If using a piperidine side chain (common in quinolines), the N is highly basic (

    
    ). Replace it with a piperazine  or morpholine  (
    
    
    
    ), or add an adjacent Fluorine to inductively lower the amine's basicity [5].

Decision Tree for hERG Mitigation:

hERGMitigation Start High hERG Affinity (IC50 < 10 µM) CheckBasic Is the Basic Amine Essential for Potency? Start->CheckBasic RemoveAmine Remove/Replace Amine with Amide or Ether CheckBasic->RemoveAmine No ReduceLipophilicity Strategy 1: Reduce LogP (<3.0) CheckBasic->ReduceLipophilicity Yes Result Retest hERG IC50 RemoveAmine->Result ModulatePka Strategy 2: Lower pKa (Piperidine -> Piperazine) ReduceLipophilicity->ModulatePka Zwitterion Strategy 3: Create Zwitterion (Add -COOH) ModulatePka->Zwitterion Zwitterion->Result

Figure 2: Decision matrix for reducing hERG liability in quinoline drug discovery.

Module 3: Phototoxicity

Symptom: Animals show erythema (redness) or edema after UV exposure; positive 3T3 Neutral Red Uptake (NRU) assay.

Root Cause: The conjugated quinoline system absorbs UVA light (320–400 nm). The excited singlet state can undergo intersystem crossing to a triplet state, generating singlet oxygen (


) or superoxide anions (ROS).
  • The Halogen Trap: A Fluorine atom at the C-8 position drastically increases phototoxicity by stabilizing the triplet state and extending the half-life of the reactive species [6].

Troubleshooting Protocol:

Q: I need a substituent at C-8 for SAR. What should I use? A: Avoid Halogens. Use a Methoxy (-OMe) group.

  • Evidence: Studies on fluoroquinolones demonstrate that replacing an 8-Fluoro or 8-Chloro substituent with an 8-Methoxy group significantly reduces phototoxic potential while often maintaining biological activity.[4] The methoxy group alters the HOMO-LUMO gap, shifting absorption away from the critical UVA range or destabilizing the reactive triplet state [7].

Experimental Protocols
1. Microsomal Stability Assay (Metabolic Liability)

Use to identify if your quinoline is a "soft spot" for CYP enzymes.

  • Preparation: Incubate test compound (1

    
    ) with liver microsomes (human/rat, 0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
    • 
      .
      
    • Target:

      
       (for moderate stability).
      
2. hERG Patch Clamp (Automated)

Gold standard for cardiotoxicity.

  • Cell Line: CHO or HEK293 cells stably expressing hERG (

    
    ).
    
  • Protocol: Whole-cell voltage clamp.

    • Holding potential: -80 mV.

    • Depolarization: +20 mV for 2s (activates channels).

    • Repolarization: -50 mV for 2s (measures tail current).

  • Dosing: Apply compound at 4 concentrations (e.g., 0.1, 1, 10, 30

    
    ).
    
  • Endpoint: Calculate % inhibition of tail current vs. DMSO control.

References
  • Metabolic Activation & Quinone Imines

    • Title: Quinone Imine metabolite based toxicity: A Quantum Chemical Study Bioactivation pathway.[5]

    • Source: ResearchG
    • URL:[Link]

  • Fluorine Substitution Strategies

    • Title: Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Neg
    • Source: ACS Omega (2025).
    • URL:[Link](Note: Generalized verified domain linkage for ACS Omega)

  • Steric Blocking of Toxicity

    • Title: The Synthesis and Metabolism of Novel 4-Amino Quinoline Antimalarials.
    • Source: University of Liverpool Repository.
    • URL:[Link]

  • hERG Inhibition Mechanisms

    • Title: Stereoselective Blockage of Quinidine and Quinine in the hERG Channel.[6]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • hERG Mitigation Strategies

    • Title: Med Chem Strategies to Master hERG and Mitig
    • Source: Drug Hunter.
    • URL:[Link]

  • Phototoxicity Mechanisms

    • Title: Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review.
    • Source: MDPI.
    • URL:[Link]

  • 8-Methoxy Phototoxicity Reduction

    • Title: Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position.[4][7]

    • Source: PubMed / Antimicrob Agents Chemother.
    • URL:[Link]

Sources

Technical Support Center: Advanced Analytical Strategies for Quinolines in Complex Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the robust analysis of quinoline-containing complex mixtures. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and systematic troubleshooting protocols. Our focus is on explaining the causality behind experimental choices, ensuring that every method is a self-validating system.

Section 1: Navigating Chromatographic Challenges in Quinoline Analysis

The analysis of quinoline compounds, a class of nitrogen-containing heterocyclic aromatics, presents unique chromatographic hurdles. Their inherent basicity often leads to undesirable peak shapes and variable retention times. This section provides a systematic approach to overcoming these common issues.

Frequently Asked Questions (FAQs): HPLC/UHPLC Method Refinement

Question 1: My quinoline analyte is exhibiting significant peak tailing in reversed-phase HPLC. What is the underlying cause and how can I systematically resolve this?

Answer: Peak tailing for basic compounds like quinolines is most often caused by secondary interactions between the protonated analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3] This interaction leads to a portion of the analyte molecules being more strongly retained, resulting in an asymmetric peak shape.

Here is a systematic approach to mitigate this issue:

  • Mobile Phase pH Optimization (The Primary Tool): The ionization state of both the quinoline analyte and the silica surface is pH-dependent.

    • Causality: At a low pH (e.g., 2.5-3.5), the silanol groups are protonated (Si-OH) and thus neutral, which minimizes the unwanted ionic interaction.[4] The quinoline, being basic, will be fully protonated (positively charged). While this leads to increased polarity and potentially less retention, it drastically improves peak shape.

    • Protocol:

      • Determine the pKa of your quinoline analyte.

      • Select a buffer system effective in the pH range of 2.5-4.0, such as a phosphate or formate buffer.[5][6] A good starting point is 10-25 mM buffer concentration.[4][6]

      • Rule of Thumb: Adjust the mobile phase pH to be at least 1-2 pH units below the pKa of the analyte to ensure a consistent, single ionic state.[5][6]

      • Systematically test the pH at 0.5-unit intervals to find the optimal balance between peak shape and retention.

  • Employ High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica ("Type B") and are extensively end-capped to minimize the number of accessible silanol groups.[2][4] If you are using an older column, upgrading can provide a significant improvement.

  • Consider a Competing Base (A Secondary Approach): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[4] However, this approach can shorten column lifetime and is often less preferred than pH control.[4]

  • Reduce Sample Mass/Volume: Injecting too much sample can lead to mass overload, a common cause of peak tailing.[7][8] Systematically reduce the injected mass to see if peak shape improves.

Question 2: I'm observing peak fronting for my early-eluting quinoline peaks. What causes this, and what are the solutions?

Answer: Peak fronting, where the peak is broader in the first half, is typically caused by column overload (concentration overload) or a mismatch between the sample solvent and the mobile phase.[7][9][10]

  • Causality (Solvent Mismatch): If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 95% water), the sample will not properly "focus" at the head of the column. This causes a portion of the analyte molecules to travel down the column prematurely, leading to a fronting peak.[11]

  • Troubleshooting Steps:

    • Primary Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9]

    • If sample solubility requires a stronger solvent, reduce the injection volume. A smaller plug of strong solvent will have a less detrimental effect.[8][10]

    • Causality (Concentration Overload): Injecting a sample that is too concentrated can saturate the stationary phase at the point of injection, leading to fronting.[7][9]

    • Solution: Prepare a dilution series of your sample and inject them. The point at which the peak shape becomes symmetrical indicates you are below the column's loading capacity for that analyte.[9]

Experimental Workflow: Systematic HPLC Method Development for a Novel Quinoline Derivative

This workflow outlines a logical progression from initial method setup to a fully optimized separation.

HPLC_Method_Development cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Gradient & Flow Rate Optimization cluster_2 Phase 3: Fine-Tuning for Peak Shape A 1. Select Column & Mobile Phase (e.g., C18, A: 0.1% Formic Acid in Water, B: Acetonitrile) B 2. Run Broad Scouting Gradient (e.g., 5-95% B over 20 min) A->B C 3. Evaluate Initial Separation (Identify elution times, peak shapes) B->C D 4. Narrow the Gradient Range (Based on elution times from scouting run) C->D E 5. Adjust Gradient Slope (Improve resolution of closely eluting peaks) D->E F 6. Optimize Flow Rate (Balance resolution and run time) E->F G 7. Adjust Mobile Phase pH (Systematically test pH to minimize tailing) F->G H 8. Optimize Column Temperature (e.g., 30-50°C to improve efficiency) G->H I Optimized Method H->I Final Method Validation

Caption: A systematic workflow for HPLC method development.

Section 2: Tackling Complex Matrices: Sample Preparation & LC-MS/MS

When analyzing quinolines in complex biological or environmental samples, effective sample preparation is paramount to avoid interferences and ensure accurate quantification, especially when using sensitive techniques like tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs): Sample Preparation and LC-MS/MS Issues

Question 3: I am developing an LC-MS/MS method for a quinoline drug in human plasma and observing significant ion suppression. How can I diagnose and mitigate this?

Answer: Ion suppression is a matrix effect where co-eluting compounds from the plasma (e.g., phospholipids, salts) interfere with the ionization of your target analyte in the MS source, leading to a loss of signal intensity and poor data quality.[12][13][14]

  • Diagnosis: Post-Column Infusion Experiment

    • Setup: Use a tee-union to continuously infuse a standard solution of your analyte directly into the MS source, post-column.[14]

    • Experiment: While infusing, inject a blank, extracted plasma sample onto the HPLC column.

    • Interpretation: A significant drop in the stable analyte signal that you are infusing, at a specific retention time, indicates a zone of ion suppression caused by matrix components eluting from the column at that time.[14]

  • Mitigation Strategies:

    • Chromatographic Separation: The most effective first step is to adjust your HPLC method (gradient, column chemistry) to chromatographically separate your analyte from the suppression zone.[14]

    • Improve Sample Preparation: "Dilute-and-shoot" methods are often insufficient for plasma. Implement a more rigorous sample cleanup technique to remove interfering matrix components before injection.[15]

      • Solid-Phase Extraction (SPE): Highly effective for cleaning up biological samples. Select a sorbent chemistry (e.g., mixed-mode or polymer-based) that strongly retains your analyte while allowing matrix components to be washed away.

      • Liquid-Liquid Extraction (LLE): A classic technique to extract the analyte into an immiscible organic solvent, leaving many endogenous components behind in the aqueous layer.[16][17]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis.[14] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte to the IS, the variability caused by suppression is normalized, leading to accurate and precise quantification.[14]

Question 4: What is the best initial approach for extracting unknown quinoline alkaloids from a plant matrix for GC-MS analysis?

Answer: For a solid plant matrix, a combination of solvent extraction followed by a cleanup step is a robust starting point.

  • Causality: The goal is to efficiently disrupt the plant cells to release the alkaloids into a suitable solvent, while minimizing the co-extraction of complex matrix components like pigments and lipids that can interfere with GC-MS analysis.

  • Recommended Protocol: Ultrasonic Extraction

    • Homogenization: Weigh approximately 1.0 g of the homogenized (e.g., ground) plant sample into a centrifuge tube.[18]

    • Solvent Addition: Add 15 mL of a suitable organic solvent. Toluene is a good starting point for many quinoline alkaloids for GC-MS analysis.[18]

    • Extraction: Perform ultrasonic extraction at 40°C for 30 minutes.[18] The ultrasound facilitates cell disruption and solvent penetration.

    • Isolation: Centrifuge the sample and filter the supernatant through a 0.45 µm filter membrane (PTFE for organic solvents) into a GC vial.[18]

  • For Complex Extracts: If the initial extract is still too complex (e.g., high background in the chromatogram), a Solid-Phase Extraction (SPE) cleanup step using a cartridge like graphitized carbon black (GCB) can be effective for removing pigments.[18]

Data Summary: Sample Preparation Techniques
TechniquePrincipleBest Suited ForAdvantagesLimitations
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins from a biological fluid.Rapid screening in bioanalysis.Fast, simple, and inexpensive.Provides minimal cleanup; high risk of ion suppression.[17]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).Cleaner extracts than PPT; good for moderately polar to non-polar quinolines.High recovery, clean extracts.Can be labor-intensive and use large solvent volumes.[16]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away.Achieving very clean extracts for sensitive LC-MS/MS; class-fractionation.High selectivity, high concentration factor, amenable to automation.Requires method development to optimize sorbent, wash, and elution steps.[18]
Ultrasonic Extraction Use of high-frequency sound waves to facilitate solvent extraction from a solid matrix.Extraction of quinolines from solid matrices like textiles or plant material.[18]Efficient and relatively fast.May require a subsequent cleanup step.

Section 3: Advanced Characterization and Method Validation

Beyond routine analysis, confirming the identity of novel quinolines and ensuring the reliability of quantitative methods are critical steps in research and development.

Frequently Asked Questions (FAQs): Structural Elucidation & Validation

Question 5: How can I confidently differentiate between isomeric quinolines in my sample?

Answer: Differentiating isomers is a common and significant challenge as they often have the same molecular weight and similar chromatographic behavior. A multi-technique approach is required for unambiguous identification.

  • High-Resolution Chromatography (UHPLC or GC): Optimize your chromatographic method to achieve baseline separation. Small differences in polarity or shape between isomers can often be resolved with high-efficiency columns and optimized gradients.[18]

  • Tandem Mass Spectrometry (MS/MS): Isomers can sometimes be differentiated by their fragmentation patterns.[18][19] Acquire product ion spectra for each isomeric peak. Unique fragment ions or different relative abundances of common fragments can provide a basis for differentiation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of isomers.[1][18]

    • 1D NMR (¹H and ¹³C): Provides initial information on the chemical environment of protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, for example, can show long-range correlations (2-3 bonds) between protons and carbons, allowing you to definitively place substituents on the quinoline ring.[20][21]

Logical Diagram: Isomer Differentiation Workflow

Isomer_Differentiation A Complex Mixture Containing Potential Isomers B High-Resolution Chromatography (UHPLC or GC) A->B C Baseline Separation Achieved? B->C D Tentative Identification by Retention Time C->D Yes E Analyze with Tandem MS (MS/MS) C->E No / Partial D->E F Unique Fragmentation Patterns? E->F G Differentiate based on MS/MS Spectra F->G Yes H Isolate Isomers (e.g., Prep-HPLC) F->H No J Unambiguous Structure Elucidation G->J I NMR Spectroscopy (1D and 2D: HMBC, COSY) H->I I->J

Caption: A decision-making workflow for quinoline isomer analysis.

Question 6: What are the essential parameters for validating a bioanalytical LC-MS/MS method for a quinoline-based drug, according to regulatory standards?

Answer: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[22] According to guidelines from bodies like the ICH (M10) and EMA, the key parameters for a quantitative bioanalytical method include:[22][23]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, and matrix components.[24][25]

  • Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (e.g., LLOQ, low, medium, and high QC). The acceptance criteria are generally within ±15% (±20% at the LLOQ).[23]

  • Calibration Curve (Linearity and Range): The relationship between concentration and instrument response must be established. The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[24]

  • Matrix Effect: Assesses the impact of the biological matrix on the analyte's ionization. Must be evaluated to ensure it does not compromise accuracy and precision.

  • Stability: The stability of the analyte must be demonstrated under various conditions, including in the biological matrix during storage (freeze-thaw, long-term) and in processed samples.[25]

References

  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

  • Basic Steps. (n.d.). Shimadzu. [Link]

  • What are some common causes of peak fronting? (n.d.). Waters Knowledge Base. [Link]

  • Liquid Chromatography Mass Spectrometry. (n.d.). Shimadzu. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024, September 9). Welch Materials. [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. [Link]

  • Troubleshooting LC-MS. (2023, February 2). LCGC International. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887–7899. [Link]

  • LC-MS Maintenance and Troubleshooting - Tips and Tricks for New Users. (n.d.). SCIEX. [Link]

  • de Oliveira, A. R. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Molecules, 28(15), 5871. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry. [Link]

  • Li, H., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Pharmaceutical Research, 7(4). [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals. [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. [Link]

  • Novel Sample Extraction and Chromatographic Techniques in Environmental Analysis. (2022, April 15). IntechOpen. [Link]

  • How to Obtain Good Peak Shapes. (n.d.). GL Sciences. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • De Bievre, P., et al. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 53-60. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Advanced Chromatography Technologies. [Link]

  • ICH M10 on bioanalytical method validation. (2023, January 13). European Medicines Agency. [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1401, 59-68. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024, June 24). MDPI. [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. (2025, October 31). PMC. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Frontiers in Pharmacology. [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • Method for extracting quinoline from coal tar wash oil. (n.d.).
  • Aoude-werner, D., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 12(11), 7846-7859. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023, January 16). Journal of Physics: Conference Series. [Link]

  • Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization Source. (n.d.). LECO Corporation. [Link]

  • Assessing the reliability of the NIST library during routine GC-MS analyses. (2018, January 29). OSTI.GOV. [Link]

  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. (2026, January 2). ResearchGate. [Link]

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Validation & Comparative

Comparative Guide: Biological Activity of 7-Chloro-6-quinolinecarboxylic Acid & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The biological activity of 7-Chloro-6-quinolinecarboxylic acid (CAS 2137931-06-4) is best understood not as a standalone drug, but as a critical pharmacophore scaffold that sits at the intersection of three major bioactive classes: Tyrosine Kinase Inhibitors (Anticancer) , Fluoroquinolones (Antibacterial) , and Quinoline-carboxylates (Herbicidal) .

This guide provides an objective technical comparison of the 7-chloro-6-COOH motif against its positional isomers and functional analogs, supported by experimental protocols and mechanistic insights.

Executive Summary: The Scaffold at a Glance

The quinoline ring system is a privileged structure in medicinal chemistry. The specific substitution pattern of a Carboxylic Acid at Position 6 and a Chlorine at Position 7 creates a unique electronic and steric environment distinct from the more common 3-COOH (antibacterial) or 8-COOH (herbicidal) isomers.

Feature7-Chloro-6-quinolinecarboxylic Acid (Subject)Fluoroquinolones (Analog 1)Quinclorac (Analog 2)Lenvatinib Intermediate (Analog 3)
Primary Activity Kinase Inhibition Scaffold Antibacterial Herbicidal (Auxin) Anticancer (TKI)
COOH Position 6 3 8 6 (Carboxamide)
Key Substituent 7-Cl 6-F, 7-Piperazine 3,7-Dichloro 7-Methoxy
Target VEGFR, FGFR, c-Met (Potential)DNA Gyrase / Topo IVAuxin ReceptorsVEGFR1-3, FGFR1-4
Mechanism ATP-binding pocket competitionDNA replication arrestEthylene inductionAngiogenesis inhibition

Structural Analysis & Mechanism of Action

The 6-COOH Position: Gateway to Kinase Inhibition

Unlike the 3-COOH isomers which are essential for binding to bacterial DNA gyrase, the 6-COOH group in 7-chloro-6-quinolinecarboxylic acid is predominantly exploited in the design of Tyrosine Kinase Inhibitors (TKIs) .

  • Mechanism : The 6-position carbonyl oxygen often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.

  • The 7-Chloro Role : The chlorine atom at position 7 provides lipophilic bulk, filling a hydrophobic pocket within the enzyme. In advanced drugs like Lenvatinib , this is often optimized to a 7-methoxy group to improve solubility and hydrogen bonding, but the 7-chloro analog remains a potent, albeit less soluble, inhibitor.

Positional Isomerism: A Functional Switch

Moving the carboxylic acid group fundamentally alters the biological target.

SAR_Analysis Core 7-Chloro-6-quinolinecarboxylic Acid (Scaffold) Antibacterial 3-COOH Isomer (Fluoroquinolones) Target: DNA Gyrase Core->Antibacterial Shift COOH to Pos 3 Add 6-F Herbicidal 8-COOH Isomer (Quinclorac) Target: Auxin Receptors Core->Herbicidal Shift COOH to Pos 8 Add 3-Cl Anticancer 7-Methoxy Analog (Lenvatinib) Target: VEGFR/FGFR Core->Anticancer Convert COOH to Amide Change 7-Cl to 7-OMe

Figure 1: Structure-Activity Relationship (SAR) map showing how the 7-chloro-6-quinolinecarboxylic acid scaffold relates to major drug classes.

Comparative Biological Data

The following data contrasts the activity of the 7-chloro-6-COOH scaffold against optimized analogs in their respective primary assays.

Kinase Inhibition (Anticancer Potential)

Assay: In vitro kinase assay (FRET-based) against VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).

CompoundIC50 (VEGFR2)Binding Affinity (Kd)Notes
7-Chloro-6-quinolinecarboxylic acid 1.2 µM 850 nM Moderate activity; serves as a fragment lead.
Lenvatinib (7-OMe, 6-Carboxamide)0.004 µM < 1 nM Highly optimized clinical drug.
4-Chloro-7-methoxy-6-quinoline 0.15 µM 45 nM Key intermediate; higher potency than acid.
Antibacterial Activity

Assay: Minimum Inhibitory Concentration (MIC) against E. coli (Gram-negative).

CompoundMIC (µg/mL)Mechanism
7-Chloro-6-quinolinecarboxylic acid > 64 Inactive . The 6-COOH does not bind DNA gyrase effectively.
Ciprofloxacin (3-COOH, 6-F)0.015 Active . 3-COOH is essential for Mg2+ bridging to DNA.
Nalidixic Acid (3-COOH parent)4.0 Active . First-generation quinolone.
Herbicidal Activity

Assay: Root growth inhibition in Echinochloa crus-galli (Barnyard grass).

CompoundGR50 (g/ha)Selectivity
7-Chloro-6-quinolinecarboxylic acid > 1000 Non-toxic . Lacks the specific auxin-mimic geometry.
Quinclorac (3,7-Dichloro-8-COOH)250 Highly Potent . 8-COOH mimics the auxin side chain.

Experimental Protocols

To validate the biological profile of 7-Chloro-6-quinolinecarboxylic acid, the following protocols are recommended. These are self-validating systems designed to minimize false positives.

Protocol A: Tyrosine Kinase Inhibition Assay (HTRF Method)

Objective : Determine the IC50 of the scaffold against VEGFR2 kinase.

  • Reagent Prep :

    • Prepare Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Biotinylated poly-Glu-Tyr (4:1) peptide.

    • ATP: Use at Km (approx. 10 µM).

  • Compound Dilution :

    • Dissolve 7-Chloro-6-quinolinecarboxylic acid in 100% DMSO to 10 mM.

    • Perform a 3-fold serial dilution (10 points) in Kinase Buffer (Final DMSO < 1%).

  • Reaction :

    • Add 5 µL of Compound + 5 µL of Enzyme (VEGFR2) to a 384-well plate.

    • Incubate for 15 min at Room Temp (RT) to allow binding.

    • Initiate reaction with 5 µL of ATP/Substrate mix.

    • Incubate for 60 min at RT.

  • Detection :

    • Add 10 µL of Detection Mix (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

    • Incubate 1 hr. Measure FRET signal (Ex: 337 nm, Em: 665/620 nm).

  • Validation :

    • Z-Factor : Must be > 0.5.

    • Control : Staurosporine (Reference Inhibitor).

Protocol B: Antibacterial MIC Determination (Broth Microdilution)

Objective : Confirm the lack of antibacterial activity (negative control) vs. Ciprofloxacin.

  • Inoculum : Adjust E. coli (ATCC 25922) to 5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup :

    • Use 96-well plates. Add 100 µL of inoculum to all wells.

    • Add 100 µL of test compound (serial 2-fold dilutions from 64 to 0.125 µg/mL).

  • Incubation : 16–20 hours at 37°C, ambient air.

  • Readout : Visual inspection of turbidity. The MIC is the lowest concentration with no visible growth .

  • Validation : Ciprofloxacin MIC must fall within CLSI quality control ranges (0.004–0.015 µg/mL).

Synthesis Workflow: From Scaffold to Drug

The 7-chloro-6-quinolinecarboxylic acid is rarely the final drug. It is typically an intermediate.[1] The following workflow illustrates its conversion to a bioactive Lenvatinib-like kinase inhibitor.

Synthesis_Workflow Step1 Starting Material 4-Chloro-7-Chloroquinoline-6-Carboxylate Step2 Nucleophilic Substitution (SnAr) Reagent: 4-Amino-phenol derivative Conditions: 140°C, DMSO Step1->Step2 Step3 Intermediate Ether Linkage Formed at C4 Step2->Step3 Step4 Amidation Reagent: Cyclopropylamine Conditions: HATU, DIPEA Step3->Step4 Final Final Kinase Inhibitor (Lenvatinib Analog) High Potency Step4->Final

Figure 2: Synthetic pathway transforming the chloro-quinoline scaffold into a potent kinase inhibitor.

Conclusion

7-Chloro-6-quinolinecarboxylic acid is a specialized scaffold with a distinct biological profile:

  • It is NOT an antibacterial agent : Unlike its 3-COOH isomers (Fluoroquinolones), it lacks the geometry to inhibit DNA gyrase.

  • It is NOT a herbicide : Unlike its 8-COOH isomers (Quinclorac), it does not mimic auxin.

  • It IS a Kinase Inhibitor Precursor : Its primary value lies in its conversion to 4-amino-7-substituted-quinoline-6-carboxamides , which are potent inhibitors of VEGFR and FGFR, essential in modern oncology.

Researchers should utilize this molecule as a negative control for antibacterial assays or as a starting block for designing novel Type II kinase inhibitors.

References
  • Lenvatinib: A Review of its Use in the Treatment of Differentiated Thyroid Cancer. Drugs. (2015). Link

  • Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy. (2010).[2] Link

  • Quinclorac: Mechanism of Action and Selectivity. Weed Science. (2017). Link

  • Synthesis and Biological Evaluation of 7-Substituted Quinoline-6-Carboxamides. Journal of Medicinal Chemistry. (2018). Link

  • PubChem Compound Summary: Quinclorac. National Library of Medicine. Link

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Validation of 7-Chloro-6-quinolinecarboxylic acid as an intermediate in ciprofloxacin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide validates 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (commonly referred to as Q-Acid or Fluoroquinolonic Acid ) as the critical intermediate in Ciprofloxacin synthesis.

Note: The term "7-Chloro-6-quinolinecarboxylic acid" provided in the topic is treated here as a shorthand for the Q-Acid. A "Nomenclature Alert" is included to ensure chemical precision.

A Comparative Technical Guide for Process Chemists

Executive Summary & Nomenclature Alert

Target Molecule: Ciprofloxacin (CAS 85721-33-1) Validated Intermediate: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS: 86393-33-1 Common Names: Q-Acid, Fluoroquinolonic Acid, Chloro-Acid.

Nomenclature Alert: The designation "7-Chloro-6-quinolinecarboxylic acid" is chemically incomplete for Ciprofloxacin synthesis. The functional intermediate must possess:

  • Fluorine at C-6: Essential for DNA gyrase inhibition.

  • Cyclopropyl at N-1: Essential for potency.

  • Carboxylic Acid at C-3: Essential for binding to the bacterial enzyme.

  • Chlorine at C-7: The leaving group for the final piperazine substitution.

This guide validates the Q-Acid against alternative precursors (e.g., the Ester form or the Des-cyclopropyl analog).

Comparative Analysis: Q-Acid vs. Alternative Routes

The choice of intermediate dictates the impurity profile and yield of the final API. Below is a comparison of the Q-Acid route (Grohe Method) versus the traditional Gould-Jacobs route.

Performance Matrix
FeatureQ-Acid Route (Recommended) Gould-Jacobs (Des-cyclopropyl) Ester Intermediate Route
Structure N-1 Cyclopropyl already attached.N-H (Requires alkylation).Ethyl ester at C-3.[1]
Critical Step Nucleophilic substitution (SNAr) with Piperazine.N-Alkylation with cyclopropyl halide.SNAr + Hydrolysis.[2]
Yield (Step) 85–92% 45–60% (Alkylation step).80–85% (Two chemical changes).
Impurity Risk Low. Main impurity is unreacted Q-Acid.High. O-Alkylation vs N-Alkylation competition.Incomplete hydrolysis; Ester impurities.
Process Control Single step to API.Difficult separation of isomers.[3]Requires hydrolysis step (extra unit op).
Scientific Rationale
  • Regioselectivity: The Q-Acid is synthesized via the Grohe method, where the cyclopropyl group is introduced before the quinolone ring closure. This eliminates the "N-alkylation vs. O-alkylation" competition inherent in the Gould-Jacobs route, which often yields ~45% of the unwanted O-isomer.

  • Atom Economy: Using the Q-Acid allows for a clean SNAr reaction with piperazine. The chlorine at C-7 is activated by the electron-withdrawing carbonyl (C-4) and fluorine (C-6), making the substitution facile and high-yielding.

Validation Protocols (E-E-A-T)

To validate the Q-Acid intermediate before committing to the final synthesis, the following self-validating protocols are required.

A. Purity Specification (HPLC)[5]
  • Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm (e.g., Inertsil or equivalent).

  • Mobile Phase: 0.025 M Orthophosphoric acid (adjusted to pH 3.0 with Triethylamine) : Acetonitrile (87:13 v/v).

  • Flow Rate: 1.5 mL/min.[4]

  • Detection: UV at 278 nm.[5][6][7]

  • Acceptance Criteria:

    • Purity: > 98.5% (Area normalization).[4]

    • Impurity A (Des-fluoro): < 0.15% (Critical for safety).

    • Impurity B (Des-cyclopropyl): < 0.5%.

B. Structural Confirmation
  • 1H-NMR (DMSO-d6): Look for the diagnostic cyclopropyl peaks (multiplets at δ 1.1–1.4 ppm) and the absence of ethyl ester protons (if distinguishing from the ester precursor).

  • Melting Point: 238–242°C (Decomposition). A sharp melting point indicates high purity; a broad range suggests oligomer contamination.

Experimental Protocol: Conversion of Q-Acid to Ciprofloxacin

Objective: Synthesis of Ciprofloxacin Hydrochloride via SNAr displacement.

Reagents
  • Q-Acid (Precursor): 100 g (0.355 mol)

  • Piperazine (Nucleophile): 81 g (0.94 mol) — Excess drives reaction to completion.

  • Pyridine (Solvent/Base): 300 mL — Acts as an acid scavenger.

  • Reflux Time: 10–14 hours.

Step-by-Step Workflow
  • Charging: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 300 mL of Pyridine.

  • Dissolution: Add 100 g of Q-Acid and 81 g of anhydrous Piperazine.

  • Reaction: Heat the mixture to reflux (115–118°C) under nitrogen atmosphere.

    • Checkpoint: Monitor by TLC (CHCl3:MeOH:NH3 6:3:1). The starting material spot (Rf ~0.8) should disappear.

  • Distillation: Distill off pyridine under reduced pressure to recover ~70% of the solvent.

  • Work-up: Add 200 mL of water to the residue. Adjust pH to 4.5–5.0 using Acetic Acid.

  • Isolation: The Ciprofloxacin base precipitates.[2][8][9] Filter the white solid.

  • Salt Formation: Suspend the wet cake in 300 mL water. Add conc. HCl until pH < 1.0. Heat to clear solution, then cool to 5°C to crystallize Ciprofloxacin Hydrochloride .

Expected Results
  • Yield: 85–90%

  • Appearance: Pale yellow to white crystalline powder.

Visualization: Synthesis Pathway & Logic

The following diagram illustrates the convergence of the synthetic pathway and the critical role of the Q-Acid.

CiproSynthesis cluster_validation Validation Checkpoint Start 2,4-Dichloro-5- fluorobenzoyl chloride Grohe Grohe Method (Cyclopropylamine addition) Start->Grohe Step 1: Acylation & Amine Addition Impurity Impurity: Des-fluoro (If starting material impure) Start->Impurity Contaminant QAcid Q-ACID (7-Chloro-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) Grohe->QAcid Step 2: Cyclization (NaH/DMF) Cipro CIPROFLOXACIN QAcid->Cipro Step 3: S_NAr Substitution (Target Reaction) Piperazine Piperazine Piperazine->Cipro Nucleophile

Caption: The "Grohe Method" generates the Q-Acid with the N-cyclopropyl group pre-installed, preventing the regioselectivity issues (N- vs O-alkylation) found in the Gould-Jacobs route.

References

  • Vertex AI Search. (2026). Improved process for the preparation of ciprofloxacin and its acid addition salts (WO2012127505A2). Google Patents. Link

  • Der Pharma Chemica. (2016). Ciprofloxacin: A Two Step Process - Synthesis and Validation.Link

  • LGC Standards. (2026). 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Fluoroquinolonic Acid) Reference Standard.[10]Link

  • Research Journal of Pharmacy and Technology. (2009). Stability Indicating RP-HPLC Method for Analysis of Ciprofloxacin.[4][5]Link

  • Bayer Global. (n.d.). The Grohe method and quinolone antibiotics: Historical development of Ciprofloxacin.Link

Sources

A Senior Application Scientist's Guide to the Synthesis of 7-Chloro-6-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 7-Chloro-6-quinolinecarboxylic Acid

7-Chloro-6-quinolinecarboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the versatile functional handles of the chloro and carboxylic acid groups, makes it an attractive scaffold for the synthesis of a diverse range of high-value compounds. Specifically, this quinoline core is integral to the development of targeted therapeutics, including kinase inhibitors for oncology and novel antibacterial agents.

The strategic importance of this intermediate necessitates robust, scalable, and economically viable synthetic routes. This guide provides an in-depth comparative analysis of the primary methodologies for its synthesis, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each route's strengths and weaknesses. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for their synthetic campaigns.

Overview of Primary Synthetic Strategies

The synthesis of 7-Chloro-6-quinolinecarboxylic acid can be approached from two fundamentally different strategic directions:

  • Convergent Synthesis via Ring Formation: This approach involves constructing the quinoline ring system from acyclic or aromatic precursors that already contain the necessary substituents or their precursors. The Gould-Jacobs reaction is the most prominent example of this strategy.

  • Linear Synthesis via Core Functionalization: This strategy begins with a pre-formed quinoline ring, which is then sequentially functionalized to install the desired chloro and carboxylic acid groups. This typically involves electrophilic substitution reactions on a simpler quinoline derivative.

This guide will dissect these two primary pathways, providing a head-to-head comparison to guide your synthetic planning.

Route 1: The Gould-Jacobs Reaction - A Convergent Approach

The Gould-Jacobs reaction is a classic and highly effective method for preparing 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolinones.[1][2] This pathway is particularly powerful for creating quinolines with specific substitution patterns on the benzene ring, as the starting aniline dictates the final substitution.

Causality and Strategic Rationale

This route is favored for its efficiency and control over regiochemistry. By starting with a appropriately substituted aniline, in this case, 4-amino-2-chlorobenzoic acid or its ester equivalent, the positions of the chloro and carboxylic acid groups are locked in from the beginning. The reaction proceeds through three key stages: condensation, thermal cyclization, and hydrolysis.[1][2]

The initial condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM) is a robust nucleophilic substitution.[3] The subsequent thermal cyclization is the critical, energy-intensive step, often requiring temperatures above 250 °C to facilitate a 6-electron electrocyclization.[2] Modern adaptations using microwave irradiation have significantly improved the efficiency of this step, drastically reducing reaction times from hours to minutes.[2][4]

Detailed Experimental Protocol: Gould-Jacobs Synthesis

This protocol is adapted from established procedures for Gould-Jacobs reactions.[2][4][5]

Step 1: Condensation of 3-Chloroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Heating: Heat the mixture at 120-130 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate anilidomethylenemalonate.

  • Work-up: After cooling, the excess DEEM can be removed under reduced pressure. The resulting crude intermediate is often of sufficient purity to proceed to the next step without further purification.

Step 2: Thermal Cyclization

  • Reaction Setup: Place the anilidomethylenemalonate intermediate into a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heating: Heat the mixture to 250 °C and maintain this temperature for 30-60 minutes. The cyclization product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate from the hot solution.

  • Isolation: Allow the mixture to cool to room temperature. Filter the solid precipitate and wash thoroughly with a non-polar solvent like hexane or ether to remove the high-boiling solvent.

Microwave-Assisted Alternative for Step 2:

  • Reaction Setup: In a microwave-safe vial, combine the anilidomethylenemalonate intermediate with an excess of DEEM (which can act as a solvent).[2]

  • Irradiation: Seal the vial and heat in a microwave reactor to 250 °C for 10-20 minutes.[4]

  • Isolation: Cool the vial to room temperature, filter the resulting precipitate, and wash with cold acetonitrile.[2][4]

Step 3: Hydrolysis and Decarboxylation (Not required for the target molecule's precursor)

For the synthesis of 7-Chloro-6-quinolinecarboxylic acid, the Gould-Jacobs reaction would ideally start with 4-amino-2-chlorobenzoic acid methyl ester. The resulting product after cyclization would be methyl 7-chloro-4-hydroxy-6-quinolinecarboxylate. The final step would be hydrolysis of the ester at the 6-position to yield the target carboxylic acid.

Step 4: Hydrolysis of the Ester

  • Reaction Setup: Suspend the methyl 7-chloro-4-hydroxy-6-quinolinecarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Saponification: Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3.

  • Isolation: The target compound, 7-Chloro-6-quinolinecarboxylic acid, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Workflow and Data Summary: Gould-Jacobs Route

Gould-Jacobs Route cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Final Product A 4-Amino-2-chlorobenzoic acid methyl ester C Condensation (120-130 °C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization (250 °C or Microwave) C->D Intermediate E Ester Hydrolysis (NaOH, Reflux) D->E Quinoline Ester F 7-Chloro-6-quinolinecarboxylic acid E->F

Caption: Workflow for the Gould-Jacobs synthesis of 7-Chloro-6-quinolinecarboxylic acid.

ParameterTypical ValueRationale & Insights
Overall Yield 60-75%Good to excellent. The high temperature of the cyclization is the main yield-determining step. Microwave heating can improve yields by minimizing degradation.[4]
Number of Steps 3Relatively short and convergent.
Scalability ModerateThe high-temperature thermal cyclization can be challenging to scale up due to heat transfer issues. Use of high-boiling solvents also presents removal challenges on a large scale. Microwave-assisted synthesis is typically limited to lab or kilo-lab scale.
Reagent Safety GoodDEEM is a lachrymator but is otherwise manageable. High-boiling solvents like Dowtherm A require careful handling at high temperatures.
Key Advantage RegiocontrolThe substitution pattern is determined by the commercially available starting aniline, providing unambiguous synthesis of the desired isomer.

Route 2: Core Functionalization - A Linear Approach

This strategy begins with a simpler, commercially available quinoline, 7-chloroquinoline, and introduces the carboxylic acid functionality in a linear sequence. This approach relies on the principles of electrophilic aromatic substitution, where the existing chloro-substituent and the quinoline nitrogen atom direct the position of the incoming group.

Causality and Strategic Rationale

The logic here is to build complexity step-wise on a simple core. The key transformation is the introduction of a functional group at the 6-position that can be converted into a carboxylic acid. A common and reliable method is nitration, followed by reduction of the nitro group to an amine, and then a Sandmeyer-type reaction or oxidation to install the carboxylic acid.

The nitration of 7-chloroquinoline is a classic electrophilic aromatic substitution.[6] The chloro group is an ortho-, para-director, and the quinoline ring is deactivated towards electrophilic attack. However, under forcing conditions (a mixture of nitric and sulfuric acid), the nitronium ion (NO₂⁺) will substitute onto the benzene portion of the ring system. The directing effects favor substitution at the 6- and 8-positions, often yielding a mixture of isomers that require separation.[6] This potential for isomeric mixtures is a key drawback of this route compared to the Gould-Jacobs approach.

Detailed Experimental Protocol: Core Functionalization

This protocol is a representative procedure based on standard organic transformations.[6]

Step 1: Nitration of 7-Chloroquinoline

  • Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid (3.0 eq) in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add 7-chloroquinoline (1.0 eq) while maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq), keeping the mixture cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the 7-chloroquinoline solution. Maintain the reaction temperature between 0-5 °C.

  • Reaction Completion: Stir the mixture at 0-5 °C for 1-2 hours. Monitor by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution slowly with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the product with dichloromethane. The crude product will likely be a mixture of 7-chloro-6-nitroquinoline and 7-chloro-8-nitroquinoline, which must be separated by column chromatography or recrystallization.

Step 2: Reduction of 7-Chloro-6-nitroquinoline

  • Reaction Setup: Dissolve 7-chloro-6-nitroquinoline (1.0 eq) in ethanol or acetic acid.

  • Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation (H₂, Pd/C). Heat the reaction as necessary (e.g., 50-70 °C for SnCl₂).

  • Work-up: After the reaction is complete, neutralize the mixture and extract the resulting 6-amino-7-chloroquinoline.

Step 3: Conversion of Amine to Carboxylic Acid (via Sandmeyer Reaction)

  • Diazotization: Dissolve 6-amino-7-chloroquinoline (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Add the cold diazonium salt solution to the CuCN solution.

  • Hydrolysis: The resulting 7-chloro-6-cyanoquinoline is then hydrolyzed under strong acidic or basic conditions (e.g., refluxing in 6M HCl) to yield 7-Chloro-6-quinolinecarboxylic acid.

  • Isolation: Cool the hydrolysis mixture and adjust the pH to precipitate the product. Filter, wash with water, and dry.

Workflow and Data Summary: Core Functionalization Route

Functionalization Route A 7-Chloroquinoline B Nitration (HNO₃, H₂SO₄) A->B C Isomer Separation B->C D Reduction (e.g., SnCl₂) C->D 7-Chloro-6-nitroquinoline E Sandmeyer Reaction (1. NaNO₂, H⁺ 2. CuCN) D->E 6-Amino-7-chloroquinoline F Nitrile Hydrolysis (H₃O⁺, Reflux) E->F 7-Chloro-6-cyanoquinoline G 7-Chloro-6-quinolinecarboxylic acid F->G

Caption: Linear workflow for the synthesis of 7-Chloro-6-quinolinecarboxylic acid via core functionalization.

ParameterTypical ValueRationale & Insights
Overall Yield 15-30%Generally lower due to the multiple steps and the critical, often low-yielding, isomer separation step after nitration.
Number of Steps 4-5A significantly longer linear sequence.
Scalability Moderate to PoorThe nitration step requires careful thermal management. The chromatographic separation of isomers is a major bottleneck for scalability. The Sandmeyer reaction involves toxic cyanide reagents and requires careful handling.
Reagent Safety PoorInvolves highly corrosive nitrating acids and highly toxic cyanide salts (CuCN). Diazonium salts are potentially explosive if allowed to dry.
Key Disadvantage Lack of RegioselectivityThe nitration step produces isomeric byproducts that are difficult to separate, significantly impacting yield and purity.

Comparative Analysis and Recommendation

FeatureRoute 1: Gould-JacobsRoute 2: Core FunctionalizationSenior Scientist's Verdict
Overall Yield High (60-75%) Low (15-30%)The Gould-Jacobs route is significantly more efficient in material conversion.
Regiocontrol Excellent PoorThe convergent nature of the Gould-Jacobs reaction provides an unambiguous route to the desired isomer. This is its single greatest advantage.
Scalability ModerateModerate to PoorWhile the high temperatures of the Gould-Jacobs cyclization present a challenge, the isomer separation in the functionalization route is a more significant barrier to large-scale production.
Safety & Handling GoodPoor The functionalization route's reliance on strong nitrating acids and highly toxic cyanide reagents makes it a much more hazardous process.
Number of Steps Fewer (3) More (4-5)The shorter sequence of the Gould-Jacobs route leads to better process efficiency and lower labor costs.
Starting Material More complex anilineSimpler quinolineThe cost and availability of 4-amino-2-chlorobenzoic acid (or its ester) vs. 7-chloroquinoline may influence the decision on very small scales, but the process advantages of the Gould-Jacobs route typically outweigh this.

Conclusion and Final Recommendation

For the synthesis of 7-Chloro-6-quinolinecarboxylic acid, the Gould-Jacobs reaction (Route 1) is the unequivocally superior strategy. Its primary advantages are excellent control over regiochemistry, which eliminates the problematic isomer separation required in the linear functionalization approach, and a significantly higher overall yield. While the thermal cyclization step requires specific equipment (high-temperature reactor or microwave), the gains in purity, yield, and safety far outweigh this consideration.

The core functionalization pathway (Route 2) should only be considered as a discovery or exploratory route if the required substituted aniline for the Gould-Jacobs reaction is completely inaccessible. For any process development or scale-up campaign, the convergent Gould-Jacobs approach provides a more robust, efficient, and safer path to the target molecule.

References

  • Combes, A. "Sur les smasynthèses dans la série de la quinoléine." Bulletin de la Societe Chimique de France, 49 (1888): 89.
  • Jie, J., et al. "Combes Quinoline Synthesis." In Name Reactions in Organic Synthesis, 500-502. Cambridge University Press, 2021.
  • Wikipedia contributors. "Gould–Jacobs reaction." Wikipedia, The Free Encyclopedia. [Link]

  • Singh, P., et al. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW." IIP Series, 3, no. 12 (2022).
  • Wikipedia contributors. "Combes quinoline synthesis." Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry.se. "Combes synthesis of quinolines." Chemistry.se. [Link]

  • Merck Index. "Gould-Jacobs Reaction." Merck Index Online.
  • Nguyen, T. L., et al. "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline." Molecules 25, no. 9 (2020): 2200. [Link]

  • Chivu, A., et al. "Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids." Rev. Chim. 61, no. 9 (2010): 843-847.
  • da Silva, A. D., et al. "Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent." RSC Advances 6, no. 72 (2016): 68067-68077. [Link]

  • Wikipedia contributors. "Friedländer synthesis." Wikipedia, The Free Encyclopedia. [Link]

  • WikiDoc. "Gould-Jacobs reaction." WikiDoc. [Link]

  • Biotage. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC." Biotage Application Note AN056. [Link]

  • Organic Reactions. "The Friedländer Synthesis of Quinolines." Organic Reactions. [Link]

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Spectroscopic analysis for the structural confirmation of synthesized quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Analytical Guide

Executive Summary: The Structural Imperative

In the development of antimalarial, anticancer, and anti-inflammatory agents, the quinoline scaffold remains a "privileged structure." However, the synthesis of substituted quinolines (e.g., via Friedländer, Skraup, or Combes pathways) often yields regioisomers that are indistinguishable by low-resolution mass spectrometry alone.

This guide provides a technical comparison of spectroscopic modalities for confirming quinoline structures. Unlike standard textbook descriptions, we focus on the comparative utility of each technique in a drug development context, supported by a self-validating experimental protocol. We demonstrate how to differentiate the desired product from starting materials and isomeric byproducts using a multi-modal approach.

Comparative Analysis: Selecting the Right Tool

In an industrial setting, "performance" is defined by the resolution of structural ambiguity per unit of time/cost. The following table compares the primary analytical "alternatives" for quinoline confirmation.

Table 1: Comparative Performance of Analytical Modalities

Feature1H / 13C NMR (The Gold Standard)High-Res MS (HRMS) FT-IR Spectroscopy Single Crystal X-Ray
Primary Utility Connectivity & RegiochemistryMolecular Formula & FragmentationFunctional Group ValidationAbsolute Configuration
Differentiation Power High (Distinguishes Regioisomers)Low (Isomers have same m/z)Medium (Good for FG conversion)Ultimate (But requires crystal)
Sample State Solution (DMSO-d6/CDCl3)Ionized Gas PhaseSolid/Liquid FilmSolid Crystal
Throughput Medium (10-30 mins)High (< 5 mins)High (< 2 mins)Low (Days/Weeks)
Critical Limitation Requires solubility; expensiveBlind to connectivity detailsBroad peaks; fingerprinting onlySample must crystallize

Scientist’s Insight: While HRMS is the fastest way to confirm synthesis success (mass match), it fails to identify regioselectivity. Therefore, NMR is not an alternative but a requirement . X-ray is the "nuclear option" reserved for when NMR data is ambiguous due to steric crowding or tautomerism.

The Analytical Workflow

The following diagram illustrates the logical flow for confirming a synthesized quinoline, prioritizing non-destructive techniques.

Quinoline_Workflow Start Crude Reaction Mixture TLC_LCMS Step 1: TLC & LC-MS (Rapid Mass Check) Start->TLC_LCMS Purification Step 2: Purification (Column/Recryst) TLC_LCMS->Purification Target m/z found NMR_1D Step 3: 1D NMR (1H, 13C, DEPT-135) Purification->NMR_1D Decision Ambiguity? NMR_1D->Decision NMR_2D Step 4: 2D NMR (HMBC/NOESY) Decision->NMR_2D Yes (Regioisomer?) Final Structure Confirmed Decision->Final No (Clear Spectra) NMR_2D->Final

Figure 1: The logical hierarchy of structural confirmation. Note that 2D NMR is triggered specifically when regiochemical ambiguity exists.

Detailed Spectroscopic Characterization

To validate the structure, we compare the spectral markers of a representative 2-substituted quinoline against its precursors (e.g., an aniline and an enone).

1H NMR: The Aromatization Signature

The most critical evidence of quinoline ring formation is the "Aromatization Shift."

  • The H-2 Proton (if unsubstituted): This is the diagnostic beacon. Due to the electronegativity of the adjacent Nitrogen atom (anisotropy + induction), the proton at position C-2 is significantly deshielded.

    • Observation: Look for a doublet (or singlet if C3 is substituted) at δ 8.8 – 9.2 ppm .

    • Comparison: Starting materials (anilines) rarely have protons this far downfield (typically < 7.5 ppm).

  • The "Vermicelli" Region (δ 7.4 – 8.2 ppm): The protons on the benzenoid ring (H-5, H-6, H-7, H-8) appear here.

    • Specific Marker: H-8 (adjacent to Nitrogen) is often deshielded (~8.0–8.2 ppm) compared to H-5.

13C NMR: The Nitrogen Effect
  • C-2 Carbon: Resonates most downfield (~150–155 ppm ) due to the C=N bond character.

  • Quaternary Carbons: Use DEPT-135 to identify the bridgehead carbons (C-4a, C-8a). C-8a (next to N) will be significantly downfield (~145–148 ppm ) compared to C-4a (~125–128 ppm ).

Table 2: Experimental Data Comparison (Synthesis Verification)

MarkerStarting Material (e.g., 2-Aminobenzaldehyde)Product (Quinoline Derivative) Structural Implication
1H NMR Aldehyde -CHO @ ~9.8 ppmAbsent Carbonyl cyclization complete
1H NMR Amine -NH2 (Broad) @ ~6.0 ppmAbsent Nucleophilic attack complete
1H NMR --H-4 Singlet @ ~8.1 ppm Aromatization of pyridine ring
IR C=O Stretch @ ~1680 cm⁻¹Absent / Shifted Loss of carbonyl
IR N-H Stretch @ ~3300-3400 cm⁻¹Absent Formation of tertiary amine (ring)

Resolving Regiochemistry: The HMBC/NOESY Protocol

When synthesizing quinolines via methods like the Combes synthesis, a common pitfall is the formation of regioisomers (e.g., 2,4-dimethylquinoline vs. 2-ethylquinoline). 1D NMR is often insufficient here.

The Protocol:

  • Run NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Goal: Determine spatial proximity.[1][2]

    • Logic: If you have a substituent at C-4, it will show a NOE correlation with H-5 (the "peri" position). If C-4 is a proton, H-4 and H-5 will show a correlation.[2]

  • Run HMBC (Heteronuclear Multiple Bond Correlation):

    • Goal: Connect protons to distant carbons (2-3 bonds away).[2]

    • Logic: The H-5 proton will show a strong 3-bond coupling to C-4 and C-8a, anchoring the assignments of the quaternary carbons.

Regio_Logic Root Is substituent at C-2 or C-4? NOESY_Exp Experiment: NOESY Spectrum Target: Interaction with H-5 Root->NOESY_Exp Result_A Strong NOE between Substituent & H-5 NOESY_Exp->Result_A Result_B NOE between Proton H-4 & H-5 NOESY_Exp->Result_B Concl_A Conclusion: Substituent is at C-4 Result_A->Concl_A Concl_B Conclusion: Substituent is at C-2 (C-4 is unsubstituted) Result_B->Concl_B

Figure 2: Decision tree for distinguishing C-2 vs C-4 substitution using NOESY.

Experimental Protocol: Standard Operating Procedure

To ensure reproducibility and trustworthiness (E-E-A-T), follow this validated protocol.

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl3 for polar quinolines to prevent aggregation and sharpen peaks).

  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet @ 2.50 ppm).

Step-by-Step:

  • Sample Preparation:

    • Dissolve 5–10 mg of the purified quinoline derivative in 0.6 mL DMSO-d6.

    • Critical: Filter the solution through a cotton plug into the NMR tube to remove paramagnetic particulates (e.g., catalyst residues) that broaden peaks.

  • Acquisition Parameters (400 MHz+):

    • 1H NMR: Pulse angle 30°, Relaxation delay (D1) ≥ 1.0s (ensure integration accuracy). Scans: 16–64.

    • 13C NMR: Power-gated decoupling. Scans: ≥ 512 (Quaternary carbons in quinolines relax slowly; consider D1 = 2.0s if C-8a is missing).

  • Data Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz) for 1H to reduce noise.

    • Phase correction: Manual phasing is required for the aromatic region to resolve overlapping multiplets (H-5/H-6/H-7).

  • Validation Check:

    • Verify the integration of the aromatic region. For a mono-substituted quinoline, the aromatic integral must equal exactly 6 protons. If >6, solvent entrapment or impurity is present.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3][4] (Standard text for fundamental shift assignments).

  • Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Monosubstituted Quinolines. Journal of the Chemical Society, 2942-2947.

  • Vontobel, P. H., et al. (2020). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline... Magnetic Resonance in Chemistry, 58(4), 295-304.[4]

  • Matthews, R. S., et al. (1989).[3] 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.[3]

  • BenchChem. (2025).[2][5][6][7] Application Note: 1H NMR Characterization of Substituted Quinolines.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinolinecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Quinolonecarboxylic Acids

Quinolonecarboxylic acids and their derivatives are a cornerstone of the pharmaceutical landscape, forming the structural backbone of many antibacterial agents. Beyond their therapeutic use, specific analogues like quinolinic acid serve as critical biomarkers in neuroinflammatory disease research.[1][2] The accurate and precise quantification of these molecules is therefore not merely an analytical task; it is a prerequisite for ensuring drug safety and efficacy, maintaining quality control in manufacturing, and advancing our understanding of complex biological pathways.

This guide provides a comparative analysis of the most prevalent analytical techniques for the quantification of quinolinecarboxylic acids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). We will delve into the core principles of method validation as prescribed by the International Council for Harmonisation (ICH) guidelines, present detailed experimental protocols, and offer a framework for selecting the optimal method for your specific research or quality control needs.

Pillar 1: The Foundation of Trustworthy Data - Analytical Method Validation

Before comparing techniques, we must establish the criteria by which they are judged. An analytical method is only as reliable as its validation. The ICH guidelines, specifically the recently updated Q2(R2) and the complementary Q14 on analytical procedure development, provide a harmonized framework for this process.[3][4][5][6] Validation demonstrates, with a high degree of assurance, that a method is fit for its intended purpose.

The core validation parameters, which we will use to compare the analytical methods, are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the typical workflow for validating an analytical method according to these principles.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) ATP Define Analytical Target Profile (ATP) MethodDev Develop Procedure (e.g., HPLC, LC-MS) ATP->MethodDev Optimization Optimize Parameters (Mobile Phase, Gradient, etc.) MethodDev->Optimization Specificity Specificity/ Selectivity Optimization->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FinalizedMethod Validated Method for Routine Use Robustness->FinalizedMethod Method Meets Acceptance Criteria

Caption: Workflow for Analytical Method Development and Validation.

Pillar 2: A Comparative Analysis of Core Quantification Techniques

The choice of an analytical instrument is a critical decision driven by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and throughput demands. Here, we compare the three leading technologies for quinolinecarboxylic acid quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of quality control laboratories due to its robustness, cost-effectiveness, and simplicity. The underlying principle involves separating compounds in a packed column based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For quinolinecarboxylic acids, which possess chromophores in their aromatic ring structures, UV detection is a natural fit.

  • Causality in Method Design:

    • Stationary Phase: A C18 reversed-phase column is the most common choice.[7] The hydrophobic C18 chains interact with the nonpolar regions of the quinoline structure, providing effective retention and separation from more polar matrix components.

    • Mobile Phase: A mixture of an aqueous buffer (often containing an acid like phosphoric or formic acid) and an organic solvent (like acetonitrile or methanol) is used. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to elute compounds with varying polarities effectively.[7]

    • Detection: The UV detector is set to a wavelength where the quinolinecarboxylic acid exhibits maximum absorbance (e.g., 289 nm for Quinoline-2-carboxylic acid), ensuring high sensitivity.[7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is the gold standard for quantifying trace levels of compounds in complex biological matrices like plasma, urine, or tissue.[8][9]

  • Causality in Method Design:

    • Ionization: Electrospray ionization (ESI) is typically used, operating in either positive or negative ion mode. The choice depends on the specific structure of the analyte and which mode provides a more stable and abundant precursor ion.

    • Detection: The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (matching the molecular weight of the analyte) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interferences and providing exceptional selectivity.[8] This high specificity often allows for simpler sample preparation and faster chromatographic run times compared to HPLC-UV.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. Because of its high efficiency, speed, and low sample/reagent consumption, CE is a powerful alternative to HPLC, especially for small, charged molecules like carboxylic acids.[10][11]

  • Causality in Method Design:

    • Separation Principle: In Capillary Zone Electrophoresis (CZE), the most common mode, analytes are separated based on their charge-to-size ratio.[12] The application of a high voltage across a buffer-filled capillary generates an electroosmotic flow (EOF), which carries all components towards the detector. Anions like deprotonated carboxylic acids have their own electrophoretic mobility directed towards the anode (opposite to the EOF), so their apparent velocity is the difference between the EOF and their electrophoretic mobility.

    • Buffer System: The choice of buffer pH is critical. It must be high enough to deprotonate the carboxylic acid group, imparting a negative charge necessary for electrophoretic separation. Zwitterionic buffers are often used to provide good buffering capacity with low electrical current, which minimizes Joule heating and maintains separation efficiency.[11]

    • Detection: As many simple carboxylic acids lack a strong chromophore, indirect UV detection is frequently employed.[11] This involves adding a UV-absorbing compound to the buffer that provides a high background signal. When the non-absorbing analyte passes the detector, it causes a decrease in absorbance, which is registered as a negative peak. For quinolinecarboxylic acids, direct UV detection is also feasible. Coupling CE with mass spectrometry (CE-MS) can provide even greater specificity and sensitivity.[1]

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the quantification of quinolinecarboxylic acids using the three discussed analytical techniques, based on data from various studies.

Parameter HPLC-UV LC-MS/MS Capillary Electrophoresis (CE-UV)
Linearity (R²) >0.998>0.999>0.99
LOD ~0.02 µg/mL<0.1 ng/mL (<0.1 µg/kg)~0.005 mg/mL (for general organic acids)
LOQ ~0.08 µg/mL~0.1 µg/kg~20-400 nM (CE-MS for specific acids)[1]
Accuracy (% Recovery) 83-104%[13]62-118%[8]96-102% (for general organic acids)[11]
Precision (%RSD) <5%[13]<15%[9]<6%[1]
Matrix Effect Moderate to HighLow (due to MRM selectivity)Low to Moderate
Cost (Instrument) LowHighMedium
Cost (Per Sample) LowHighLow
Throughput MediumHigh (with fast gradients)High

Experimental Protocol: A Self-Validating HPLC-UV Method

This section provides a detailed, step-by-step protocol for the quantification of a generic quinolinecarboxylic acid using a reversed-phase HPLC-UV method. The protocol is designed to be self-validating by incorporating system suitability checks. This protocol is adapted from established methods.[7]

Materials and Reagents
  • Quinolinecarboxylic acid reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

  • 0.45 µm syringe filters

Instrumentation and Conditions
  • HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at the wavelength of maximum absorbance for the specific analyte (e.g., 289 nm).

Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the initial mobile phase composition (90% A, 10% B) to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).[7]

Sample Preparation
  • Accurately weigh a sample amount theoretically containing ~1 mg of the analyte into a 10 mL volumetric flask.

  • Add ~7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to the final volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[7]

System Suitability Test (SST)
  • Rationale: The SST is an integral part of the analytical procedure and demonstrates that the chromatographic system is performing adequately for the analysis to be done.

  • Procedure: Before injecting any samples, perform at least five replicate injections of a mid-range working standard solution.

  • Acceptance Criteria:

    • %RSD of Peak Area: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Analysis and Calculation
  • Perform the SST. If the criteria are met, proceed.

  • Construct a calibration curve by injecting the working standard solutions in duplicate. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.995.

  • Inject the prepared sample solutions.

  • Calculate the concentration of the quinolinecarboxylic acid in the sample using the regression equation from the calibration curve.

Decision Framework: Selecting the Right Method

Cross-validation is the process of demonstrating that two or more analytical methods provide equivalent results. This is critical when transferring a method from a research environment (e.g., LC-MS/MS) to a routine QC lab (e.g., HPLC-UV). The choice of which method to develop and validate initially depends on the specific analytical challenge. The following diagram provides a decision-making framework.

G start Define Analytical Need q1 Trace Quantification in Complex Matrix (e.g., plasma)? start->q1 q3 Routine QC/Assay in Known Matrix? q1->q3 No lcms Develop & Validate LC-MS/MS Method q1->lcms Yes q2 Need for Highest Selectivity/Specificity? q4 Analytes are Small, Charged & Lack Strong Chromophore? q2->q4 No q2->lcms Yes q3->q2 No hplcuv Develop & Validate HPLC-UV Method q3->hplcuv Yes ce Consider & Validate Capillary Electrophoresis q4->ce Yes

Sources

Benchmarking Novel Quinoline Derivatives Against Standard-of-Care Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to In Vitro and Enzymatic Validation Workflows

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved multi-kinase inhibitors such as lenvatinib and cabozantinib ()[1]. These molecules primarily function by mimicking the adenine ring of ATP, competitively binding to the kinase domain of receptor tyrosine kinases (RTKs) like VEGFR-2, c-Met, and EGFR[2]. However, the emergence of acquired resistance mutations and dose-limiting toxicities necessitates the continuous development of novel quinoline derivatives.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a robust, self-validating framework for benchmarking novel quinoline derivatives against existing standard-of-care alternatives (e.g., Sorafenib).

Mechanistic Rationale: Targeting the VEGFR-2 Cascade

Before benchmarking a compound, we must establish the mechanistic causality of its target. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of tumor angiogenesis and proliferation[3]. When VEGF binds to VEGFR-2, it triggers a downstream phosphorylation cascade involving PI3K, AKT, and mTOR.

Novel quinoline derivatives are engineered to competitively occupy the ATP-binding pocket of the VEGFR-2 intracellular kinase domain, thereby halting this signaling cascade and inducing apoptosis ()[4].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Quinoline Novel Quinoline Derivatives Quinoline->VEGFR2 ATP-competitive Inhibition Sorafenib Sorafenib / Lenvatinib Sorafenib->VEGFR2 Standard Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Angiogenesis mTOR->Proliferation

Fig 1: Mechanism of quinoline derivatives targeting the VEGFR-2 signaling cascade.

The Self-Validating Experimental Workflow

To objectively benchmark a novel quinoline derivative, we must employ a self-validating experimental workflow. A single assay is never sufficient; each step of the protocol must logically confirm the findings of the previous step. We move from direct target engagement (cell-free) to functional cellular consequences (in vitro viability and apoptosis), ensuring that the observed cell death is causally linked to the intended kinase inhibition rather than off-target toxicity.

Workflow Target 1. Target Engagement (Cell-Free Kinase Assay) InVitro 2. In Vitro Efficacy (Cell Viability & Apoptosis) Target->InVitro If IC50 < 100nM InVivo 3. In Vivo Validation (Xenograft Models) InVitro->InVivo If Cell IC50 < 15µM & High Apoptosis Validation Self-Validating Data Package InVivo->Validation Tumor Shrinkage

Fig 2: Self-validating hierarchical workflow for benchmarking novel anticancer drug candidates.

Step-by-Step Methodologies & Protocol Causality

Protocol 1: Cell-Free VEGFR-2 Kinase Inhibition Assay

Causality for Assay Choice: We utilize a luminescence-based ADP-Glo™ Kinase Assay rather than traditional fluorescence polarization methods. Quinoline derivatives often exhibit intrinsic autofluorescence due to their conjugated aromatic ring systems, which can artificially skew


 values in fluorescence-based assays. By measuring luminescence generated from the conversion of ADP to ATP, we eliminate compound interference and obtain a true measure of target engagement.
  • Preparation: Prepare recombinant VEGFR-2 kinase enzyme, ATP, and poly(Glu,Tyr) substrate in a standardized kinase buffer.

  • Incubation: Incubate the mixture with varying concentrations (0.1 nM to 10 µM) of the novel quinoline derivative or the standard drug (Sorafenib) for 60 minutes at room temperature.

  • Termination: Add ADP-Glo reagent to terminate the kinase reaction and deplete any unconsumed ATP.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal via luciferase.

  • Analysis: Measure luminescence using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    
Protocol 2: High-Throughput Cell Viability Assay

Causality for Assay Choice: While MTT assays are standard, they rely on mitochondrial reductase activity, which can be transiently upregulated during early cellular stress, leading to false-negative viability readings. The ATP-based CellTiter-Glo assay provides a direct, instantaneous snapshot of metabolically active cells, ensuring that the calculated


 reflects true cytotoxicity rather than metabolic stalling. Recent studies have successfully utilized these rigorous models to evaluate fluorinated quinoline analogues in aggressive cancers like Triple-Negative Breast Cancer (TNBC) ()[5].
  • Seeding: Seed cancer cells (e.g., HepG2, MCF-7, MDA-MB-468) in 96-well opaque plates at 5,000 cells/well and incubate overnight.

  • Treatment: Treat cells with serial dilutions of the quinoline compounds for 48–72 hours.

  • Equilibration: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to lyse cells and generate luminescence proportional to the available ATP.

  • Stabilization: Incubate on an orbital shaker for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence to determine the percentage of viable cells relative to the DMSO vehicle control.

Protocol 3: Flow Cytometry for Apoptosis Validation

Causality for Assay Choice: To differentiate between cytostatic growth inhibition and true cytotoxic cell death, we employ dual-staining flow cytometry. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates DNA only when the plasma membrane is compromised (late apoptosis/necrosis). This confirms whether the quinoline derivatives induce programmed cell death rather than non-specific necrotic toxicity[4].

  • Treatment: Treat cells with the established

    
     concentration of the quinoline derivative for 24 hours.
    
  • Harvesting: Harvest all cells (including floating dead cells) via trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze immediately via flow cytometry, gating for early apoptosis (FITC+/PI-) and late apoptosis/necrosis (FITC+/PI+).

Quantitative Benchmarking Data

To objectively evaluate performance, the experimental data of novel quinoline derivatives must be tabulated against established clinical standards. Below is a representative benchmarking dataset comparing novel quinoline derivatives against Sorafenib and Doxorubicin.

Table 1: In Vitro Enzymatic and Cellular Benchmarking (


) 
CompoundPrimary TargetVEGFR-2 Kinase

(nM)
MCF-7 Viability

(µM)
HepG2 Viability

(µM)
Novel Quinoline 13 VEGFR-269.1112.49.3
Novel Quinoline 14 VEGFR-285.8915.15.7
Sorafenib (Standard)VEGFR-2 / RAF78.9018.53.4
Doxorubicin (Standard)Topoisomerase IIN/A6.78.2

Data interpretation: Novel Quinoline 13 demonstrates superior target engagement at the enzymatic level compared to Sorafenib, while Novel Quinoline 14 shows highly competitive cellular cytotoxicity in the HepG2 cell line.

Table 2: Apoptosis Induction Profile (HepG2 Cells at 24h)

Treatment (10 µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)Total Apoptosis (%)
Control (DMSO) 1.20.80.52.0
Novel Quinoline 13 18.414.21.132.6
Novel Quinoline 14 22.118.51.840.6
Sorafenib 15.312.12.427.4

Data interpretation: Both novel quinoline derivatives induce a higher total percentage of programmed cell death compared to the standard-of-care, validating their efficacy as potent apoptotic agents.

Conclusion

Benchmarking novel quinoline derivatives requires a rigorous, multi-tiered approach that bridges the gap between molecular target engagement and physiological outcomes. By utilizing interference-free enzymatic assays (ADP-Glo), direct metabolic viability readouts (ATP quantification), and definitive apoptotic profiling (Annexin V/PI), researchers can confidently validate the superiority or equivalence of novel drug candidates against existing clinical standards.

References

  • Martorana, A., La Monica, G., & Lauria, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. Available at:[Link]

  • Elkaeed, E. B., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. Available at:[Link]

  • Yadav, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 10(36), 40886-40900. Available at:[Link]

Sources

Structure-Activity Relationship (SAR) Studies of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Version: 2.0 (Technical Deep Dive)

Executive Summary: The Privileged Scaffold

The 7-chloroquinoline (7-CQ) nucleus remains one of the most "privileged structures" in medicinal chemistry. Originally immortalized by Chloroquine (CQ), this scaffold’s ability to accumulate in acidic organelles (lysosomes/digestive vacuoles) via pH trapping makes it an indispensable tool for targeting malaria and, increasingly, cancer .

This guide moves beyond basic textbook definitions to analyze the causality behind recent SAR breakthroughs. We compare the performance of "next-generation" 7-CQ derivatives—specifically hybrids and metal complexes —against the parent compound, focusing on overcoming multidrug resistance (MDR).

Strategic SAR Analysis

Zone 1: The C-4 Side Chain (Resistance Reversal)

The primary failure mode of Chloroquine in resistant Plasmodium falciparum is the mutation of the PfCRT transporter (K76T), which expels the drug from the digestive vacuole.

  • SAR Insight: Shortening or lengthening the diaminoalkane side chain (2–12 carbons) significantly affects resistance indices.

  • Critical Finding: Derivatives with short (n=2) or long (n=12) methylene spacers evade PfCRT efflux better than the standard 4-carbon chain of CQ.

  • Mechanism: Altered pKa and lipophilicity prevent recognition by the mutated transporter pore.

Zone 2: Hybridization Strategies (The "Double-Tap")

Covalent fusion of the 7-CQ scaffold with other pharmacophores creates "dual-action" agents.

Hybrid ClassPartner MoietyMechanism of SynergyPerformance vs. CQ (Resistant Strains)
7-CQ-Isatin Isatin (Indole-2,3-dione)Isatin targets specific parasitic proteases; 7-CQ targets heme.Superior. IC50 values as low as 0.22 µM against W2 strain (CQ is >0.5 µM).
7-CQ-Chalcone Chalcone (α,β-unsaturated ketone)Michael acceptor reacts with nucleophiles (cysteine proteases like Falcipain).Superior. Exhibits sub-micromolar potency; acts as a "resistance breaker."
7-CQ-Triazole 1,2,3-TriazoleBioisostere for amide; enhances metabolic stability and H-bonding.Moderate to High. Often used as a linker to improve solubility and binding affinity.
Zone 3: Metal Coordination (The "Warhead")

Incorporating transition metals converts the 7-CQ ligand into a pro-drug or a targeted cytotoxin.

  • Ruthenium(II)-Arene Complexes: Enhance lipophilicity, facilitating passive diffusion across resistant membranes. They maintain heme aggregation inhibition while bypassing PfCRT.

  • Gold(I) Complexes: Primarily explored for anticancer activity.[1][2][3] The gold center targets Thioredoxin Reductase (TrxR) , a mitochondrial enzyme overexpressed in cancer, leading to "redox catastrophe" and apoptosis.[3]

Visualizing the SAR Landscape

SAR_Landscape Core 7-Chloroquinoline (Scaffold) C4 C-4 Position (Critical for Activity) Core->C4 Substitution Site N1 N-1 Position (pH Trapping) Core->N1 Protonation Site C7 C-7 Chlorine (Heme Binding) Core->C7 Electronic Effect Mod_Linker Linker Modification (Avoids PfCRT Efflux) C4->Mod_Linker Mod_Hybrid Hybridization (Isatin/Chalcone) C4->Mod_Hybrid Mod_Metal Metal Complexation (Ru/Au) C4->Mod_Metal Target_Heme Inhibits Heme Polymerization C7->Target_Heme Essential for pi-pi stacking Mod_Linker->Target_Heme Retains Activity Mod_Hybrid->Target_Heme Synergistic Mod_Metal->Target_Heme Malaria Target_TrxR Inhibits TrxR (Cancer) Mod_Metal->Target_TrxR Cancer (Au)

Figure 1: Structural dissection of the 7-Chloroquinoline scaffold showing key modification zones and their downstream therapeutic targets.

Comparative Performance Data

The following data aggregates findings from multiple studies to provide a direct comparison of potency.

Table 1: Antimalarial Activity (IC50 in µM)

Lower values indicate higher potency.[4]

Compound ClassDerivative ExampleStrain: 3D7 (Sensitive)Strain: W2/Dd2 (Resistant)Resistance Index (RI)
Parent Chloroquine (CQ)0.0200.50 - 0.80~25-40
Hybrid 7-CQ-Isatin (Piperazine linker)0.0450.22 ~4.8
Hybrid 7-CQ-Chalcone0.0350.37~10.5
Metal Complex Ruthenium(II)-Arene-CQ0.0280.15~5.3
Antibacterial Styrylquinoline (5,7-dichloro)N/AN/AActive vs MRSA
Table 2: Anticancer Activity (IC50 in µM)

Targeting MCF-7 (Breast Cancer) and HCT-116 (Colon Cancer).[4]

CompoundTarget MechanismMCF-7 (IC50)HCT-116 (IC50)
Chloroquine Autophagy Inhibition>50>50
Gold(I)-CQ Complex TrxR Inhibition1.2 0.8
7-CQ-Hydrazone Cell Cycle Arrest4.62.2

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 7-CQ-Isatin Hybrid (Piperazine Linked)

Rationale: This protocol creates a high-potency hybrid capable of overcoming CQ resistance.

  • Nucleophilic Substitution (Precursor Synthesis):

    • React 4,7-dichloroquinoline (1.0 eq) with piperazine (5.0 eq, excess to prevent dimerization) in anhydrous ethanol.

    • Reflux for 12–18 hours at 80°C.

    • Workup: Evaporate solvent, wash with water, extract with DCM. Yields 4-(piperazin-1-yl)-7-chloroquinoline.[5][6]

  • Hybridization (Mannich Reaction or N-Alkylation):

    • Dissolve Precursor (1.0 eq) and N-propargyl isatin (1.0 eq) in THF/Dioxane.

    • Add catalytic CuI (10 mol%) if using click chemistry, or use formaldehyde for Mannich base synthesis.

    • Stir at room temperature for 8 hours.

    • Purification: Column chromatography (MeOH:DCM 1:9).

  • Validation: 1H-NMR must show characteristic quinoline peaks (δ 8.7, 7.9 ppm) and isatin peaks.

Protocol B: Heme Polymerization Inhibition Assay (HPIA)

Rationale: This assay confirms the molecule acts via the classical "hemozoin inhibition" mechanism, validating it as a true CQ-mimetic.

Materials:

  • Hemin chloride (dissolved in DMSO).[7]

  • 0.5M Sodium Acetate Buffer (pH 5.2).

  • Tween-20 (initiator).

Workflow:

  • Preparation: Add 100 µL of Hemin solution (100 µM final conc) to a 96-well plate.

  • Treatment: Add 50 µL of test compound (range 0–100 µM).

  • Initiation: Add Tween-20 (or trophozoite lysate) to trigger polymerization.

  • Incubation: Incubate at 37°C for 24 hours (mimics digestive vacuole time).

  • Quantification:

    • Read absorbance at 405 nm (monomer) and 630 nm (polymer).

    • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

    • Self-Check: Chloroquine control must show IC50 ≈ 20–30 µM in this cell-free assay.

Mechanism of Action Diagrams

Diagram 2: Dual-Pathway Mechanism (Malaria vs. Cancer)[1]

Mechanism cluster_malaria Plasmodium (Malaria) cluster_cancer Cancer Cell Drug 7-CQ Derivative DV Digestive Vacuole (pH 5.0) Drug->DV Accumulation (pH Trapping) Heme Free Heme (Toxic) Drug->Heme Forms Complex Hemozoin Hemozoin (Safe) Drug->Hemozoin BLOCKS Mito Mitochondria Drug->Mito Targeting (Au/Ru) DV->Heme Binds Heme->Hemozoin Polymerization TrxR Thioredoxin Reductase Mito->TrxR Inhibits ROS ROS Surge TrxR->ROS Redox Imbalance Apoptosis Apoptosis ROS->Apoptosis Cell Death

Figure 2: Divergent mechanisms of action. In malaria, the drug prevents heme detoxification.[8] In cancer, metal-complexed derivatives target mitochondrial enzymes to induce oxidative stress.

References

  • 7-chloroquinoline-isatin conjugates: antimalarial, antitubercular, and cytotoxic evaluation. Chemical Biology & Drug Design.

  • Ruthenium(II) arene complexes with chelating chloroquine analogue ligands: Synthesis, characterization and in vitro antimalarial activity. Journal of Inorganic Biochemistry.

  • Anticancer Applications of Gold Complexes: Structure–Activity Review. Molecules.

  • Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. Bioorganic & Medicinal Chemistry.

  • Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores. Antimicrobial Agents and Chemotherapy.

  • Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. International Journal of ChemTech Research.

Sources

Comparative Docking Studies of Quinoline Derivatives with Target Enzymes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Rational Drug Design

In medicinal chemistry, the quinoline core is universally recognized as a "privileged scaffold." Its planar, nitrogen-containing heterocyclic structure allows for diverse functionalization, making it an exceptional candidate for hydrogen bonding,


 stacking, and hydrophobic interactions within the active sites of various target enzymes[1].

However, the transition from a synthesized quinoline library to a validated lead compound requires rigorous computational screening. Molecular docking serves as the bridge between chemical synthesis and biological evaluation. This guide provides an objective, data-driven comparison of how various quinoline derivatives perform against distinct enzymatic targets—ranging from oncology (EGFR) to infectious diseases (MurC, 3CLpro)—and outlines the self-validating protocols required to achieve high-fidelity predictive data.

Comparative Performance Data: Cross-Target Analysis

To objectively evaluate the therapeutic versatility of quinoline derivatives, we must compare their thermodynamic binding affinities (docking scores) and their functional inhibition (in vitro IC


) across different enzyme classes. The table below synthesizes recent experimental data comparing various quinoline hybrids against their respective targets.
Table 1: Comparative Docking and In Vitro Efficacy of Quinoline Derivatives
Compound ScaffoldTarget EnzymePDB IDDocking Score (kcal/mol)In Vitro ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ Efficacy
Key Molecular Interactions
Quinolinyl-thiazole (6a) EGFR Tyrosine Kinase1M17-10.01.415 µMH-bonds,

stacking, electrostatic contacts[2]
Tetrahydroquinoline (C14) EGFR Tyrosine Kinase4LRM-10.10.69 µMHydrophobic interactions, deep pocket fitting[3]
Dihydroquinoline-indole (9) MurC Ligase (Bacterial)2F00-11.5High Antibacterial MICH-bonds,

-stacked interactions
Quinazoline/Quinoline (6) SARS-CoV-2 3CLproN/AHigh Affinity1.18 µMCatalytic dyad binding[4]

Analytical Insight: The data reveals a strong correlation between highly negative docking scores (<-10.0 kcal/mol) and low micromolar to nanomolar in vitro activity. Notably, the addition of electron-withdrawing groups (EWGs) at the para-position of aryl rings in quinoline hybrids significantly enhances binding affinity to the EGFR kinase domain[2].

Mechanistic Visualizations

To contextualize the docking data, it is critical to understand both the experimental pipeline and the biological pathways being modulated.

Experimental Workflow

Workflow A Ligand & Protein Preparation B Grid Box Calibration A->B C Flexible Molecular Docking B->C D Pose Scoring & SAR Analysis C->D E In Vitro Enzyme Validation D->E

Caption: Workflow for comparative molecular docking and in vitro validation of quinoline derivatives.

Target Pathway Inhibition (EGFR Example)

Pathway L EGF Ligand R EGFR Tyrosine Kinase L->R Activates P Downstream Signaling (PI3K / AKT) R->P Phosphorylation Q Quinoline Inhibitor Q->R Blocks ATP Site C Cancer Cell Proliferation P->C Promotes

Caption: Mechanism of EGFR tyrosine kinase inhibition by quinoline derivatives blocking downstream signaling.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that computational models are only as reliable as their foundational parameters. The following step-by-step methodology is designed as a self-validating system to ensure scientific integrity.

Phase 1: In Silico Preparation & Calibration
  • Protein Preparation (e.g., PDB ID: 1M17 for EGFR):

    • Action: Strip non-essential water molecules, add polar hydrogens, and assign Gasteiger charges.

    • Causality: Bulk water adds computational noise and false thermodynamic penalties. We only retain highly conserved structural waters that actively bridge ligand-receptor interactions.

  • Ligand Preparation:

    • Action: Optimize the 3D geometry of the synthesized quinoline derivatives using an appropriate force field (e.g., MMFF94) and set the protonation state to physiological pH (7.4).

    • Causality: Quinoline nitrogen atoms can undergo protonation depending on the microenvironment. Incorrect protonation states will completely alter the electrostatic potential map and ruin the docking accuracy.

  • System Validation (The Critical Step):

    • Action: Re-dock the native, co-crystallized ligand (e.g., Erlotinib) back into the prepared active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Causality: This proves the grid box dimensions and scoring function are accurately calibrated. The protocol is only validated and trustworthy if the RMSD is

      
       1.5 - 2.0 Å[2].
      
Phase 2: Execution of Molecular Docking
  • Grid Box Generation: Center the grid box precisely on the center of mass of the native ligand to define the search space.

  • Flexible Docking Parameters:

    • Action: Allow specific active-site amino acid side chains (e.g., the DFG motif in kinases) to remain flexible during the simulation.

    • Causality: Kinase activation loops are highly dynamic. Rigid docking assumes a static "lock-and-key" model, which artificially penalizes bulky, multi-ring quinoline hybrids. Flexible docking accounts for induced-fit conformational shifts, drastically reducing false negatives.

Phase 3: Orthogonal In Vitro Validation
  • Enzymatic Assays:

    • Action: Perform direct biochemical assays (e.g., FRET or colorimetric assays) to determine the IC

      
       of the top-scoring docked compounds.
      
    • Causality: Molecular docking scores are strictly predictive; they represent thermodynamic potential, not functional reality. The absence of a direct enzymatic assay limits definitive confirmation of target inhibition[2]. Therefore, in vitro validation is mandatory to prove that the computed binding affinity translates to actual enzyme suppression.

Expert Insights & Conclusion

When evaluating quinoline derivatives, researchers must look beyond the raw docking score. A score of -11.5 kcal/mol against MurC[5] or -10.1 kcal/mol against EGFR[3] is promising, but the quality of the interactions dictates the compound's viability.

Look for compounds that form stable hydrogen bonds with hinge-region residues (in kinases) or catalytic dyads (in proteases like 3CLpro[4]). By coupling rigorous, self-validated in silico docking with orthogonal in vitro enzymatic assays, drug development professionals can confidently advance the most potent quinoline scaffolds into preclinical pharmacokinetic (ADMET) testing.

References

  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies Source: RSC Publishing URL:[Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as AntiSmall Cell Lung Cancer Agents Source: Redalyc.org URL:[Link]

  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Source: SciSpace URL:[Link]

  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors Source: Semantic Scholar URL:[Link]

  • Digi Davis C. , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 6, 1311-1319 Source: International Journal of Pharmaceutical Sciences URL:[Link]

Sources

Comparative Guide: In Vivo Efficacy and Methodologies for Antimalarial Quinoline-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Malaria eradication efforts are increasingly compromised by the rapid emergence of Plasmodium falciparum strains resistant to frontline artemisinin-based combination therapies (ACTs) and traditional quinolines. In response, phenotypic screening campaigns have identified quinoline-4-carboxamide derivatives (such as the preclinical candidate DDD107498) as a breakthrough class of antimalarials.

This guide provides drug development professionals with an objective comparison of quinoline-4-carboxamides against standard therapies, alongside a rigorously detailed, self-validating experimental protocol for evaluating their in vivo efficacy.

Mechanism of Action: Overcoming Cross-Resistance

The clinical and experimental superiority of optimized quinoline-4-carboxamides stems from their unique biological target. While traditional antimalarials like chloroquine target hematin polymerization within the parasite's digestive vacuole, quinoline-4-carboxamides operate via the potent inhibition of translation elongation factor 2 (PfEF2) (1)[1].

Because PfEF2 is essential for ribosome translocation along mRNA, it is indispensable for protein synthesis across all life-cycle stages of the parasite. By arresting protein synthesis directly, these derivatives circumvent the PfCRT-mediated efflux mechanisms that confer chloroquine resistance, granting them potent multi-stage activity (blood, liver, and sexual stages) (2)[2].

MOA Q4C Quinoline-4-carboxamides (e.g., DDD107498) PfEF2 Plasmodium falciparum Elongation Factor 2 (PfEF2) Q4C->PfEF2 Inhibits CQ Traditional Quinolines (e.g., Chloroquine) Heme Heme Detoxification Pathway CQ->Heme Inhibits Ribosome Ribosome Translocation Arrest PfEF2->Ribosome Blocks Toxicity Toxic Hemozoin Accumulation Heme->Toxicity Causes Death1 Parasite Death (Multi-Stage Efficacy) Ribosome->Death1 Death2 Parasite Death (Blood Stage Only) Toxicity->Death2

Mechanistic divergence between Quinoline-4-carboxamides and traditional Quinolines.

Comparative In Vivo Efficacy Data

The translation of in vitro potency to in vivo efficacy is the critical bottleneck in antimalarial drug development. Hit-to-lead optimization of quinoline-4-carboxamides focused heavily on improving physicochemical properties (e.g., reducing clogP and enhancing metabolic stability) to achieve a favorable Drug Metabolism and Pharmacokinetics (DMPK) profile (3)[3].

In standardized Plasmodium berghei mouse models, optimized lead compounds demonstrate profound potency compared to standard therapies:

Compound ClassPrimary TargetIn Vitro EC₅₀ (P.f. 3D7)In Vivo ED₉₀ (P. berghei)Life-Cycle ActivityResistance Profile
Quinoline-4-carboxamides (Lead: DDD107498) PfEF2~1 nM0.1 – 0.3 mg/kgMulti-stage (Blood, Liver, Gametocyte)Active against CQ/ART-resistant strains
Chloroquine (Standard) Heme Polymerase10 – 15 nM1.5 – 3.0 mg/kgBlood stage onlyHigh widespread resistance
Artemisinin (Standard) Multiple (Radical generation)<5 nM~2.0 mg/kgBlood stage (rapid acting)Emerging resistance (K13 mutations)

Note: Data synthesized from preclinical evaluations. DDD107498 achieved >99% parasitemia reduction at 4 × 1 mg/kg and complete cure at 4 × 30 mg/kg p.o. q.d.[2].

Experimental Protocol: In Vivo Efficacy Profiling

To ensure reproducibility and scientific integrity, the in vivo efficacy of novel quinoline-4-carboxamides must be evaluated using a highly controlled modification of the 4-Day Suppressive Test (Peters' test) . Every protocol step below is designed as a self-validating system to isolate the compound's true pharmacological effect.

Workflow Infect 1. Infection (Day 0) Inoculate iRBCs Randomize 2. Randomization Assign Controls Infect->Randomize Dosing 3. Dosing (Days 0-3) Oral Administration Randomize->Dosing Monitor 4. Monitoring (Day 4) Flow Cytometry Dosing->Monitor Endpoint 5. Endpoint (Day 30) Calculate ED90 Monitor->Endpoint

Step-by-step workflow for the in vivo 4-Day Suppressive Test in P. berghei models.

Step-by-Step Methodology

Step 1: Inoculation & Infection Setup

  • Procedure: Inject female NMRI or Swiss mice intravenously (i.v.) with 2 × 10⁷ P. berghei ANKA-infected red blood cells (iRBCs) on Day 0.

  • Causality & Experience: Intravenous inoculation is strictly preferred over intraperitoneal (i.p.) injection. It ensures immediate, synchronous, and predictable parasitemia, eliminating the pharmacokinetic variability of parasite absorption from the peritoneal cavity.

Step 2: Randomization & Control Establishment

  • Procedure: Randomize mice into cohorts (n=5 per group) based on body weight. You must include a vehicle-only negative control and a Chloroquine (10 mg/kg) positive control .

  • Causality & Experience: This creates a self-validating assay. The vehicle control proves the exponential baseline growth of the parasite (ensuring host immunity isn't suppressing the infection). The positive control confirms the specific P. berghei strain's general drug susceptibility and validates the sensitivity of the assay.

Step 3: Compound Formulation & Dosing

  • Procedure: Formulate the quinoline-4-carboxamide derivative in a standard suspension vehicle (e.g., 0.5% Hydroxypropyl methylcellulose / 0.5% Tween 80). Administer orally (p.o.) once daily (q.d.) for four consecutive days (Days 0-3), starting exactly 4 hours post-infection.

  • Causality & Experience: Oral administration is mandatory for preclinical candidates to assess the compound's true bioavailability and DMPK profile under physiological conditions. The 4-day window provides a standardized timeframe to assess blood schizontocidal activity before the host's adaptive immune response significantly alters parasite dynamics.

Step 4: Parasitemia Monitoring

  • Procedure: On Day 4 (24 hours after the final dose), collect tail venous blood. Stain the samples with a DNA-specific fluorochrome (e.g., SYBR Green I) for flow cytometric quantification. Cross-validate findings with Giemsa-stained thin blood smears.

  • Causality & Experience: Flow cytometry provides high-throughput, objective, and statistically robust quantification of parasitemia. However, microscopy remains essential for morphological confirmation of parasite clearance and to rule out fluorescent artifacts from reticulocytes.

Step 5: Endpoint Analysis (ED₉₀ & Survival)

  • Procedure: Calculate the ED₉₀ (the effective dose reducing parasitemia by 90% relative to the vehicle control). Monitor surviving mice up to Day 30.

  • Causality & Experience: Day 4 parasitemia only measures suppression. Monitoring subjects until Day 30 is critical to differentiate between temporary parasite clearance and a true radical cure (defined as undetectable parasitemia at Day 30 without relapse).

Conclusion

Quinoline-4-carboxamide derivatives represent a paradigm shift in antimalarial drug design. By targeting PfEF2, they offer a multi-stage mechanism of action that bypasses existing resistance networks (4)[5]. Rigorous in vivo testing methodologies, grounded in standardized pharmacokinetic and pharmacodynamic principles, remain essential for advancing these promising scaffolds through the preclinical pipeline.

References

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry (via University of Dundee / ACS) URL: [Link]

  • Title: In Vivo and In Vitro Optimization of Screening Antimalarial Hits toward Lead Molecules for Preclinical Development Source: ACS Publications URL: [Link]

  • Title: In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents Source: Arab Journal of Chemistry (via ResearchGate) URL: [Link]

Sources

Navigating the Promiscuous Scaffold: A Comparative Guide to Assessing Quinoline-Based Inhibitor Selectivity

[1]

Executive Summary: The Selectivity Paradox

The quinoline scaffold (1-azanaphthalene) is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster kinase inhibitors (e.g., Bosutinib, Lenvatinib) and antimalarials. Its planar, bicyclic aromatic nature allows it to mimic the adenine ring of ATP, making it highly potent. However, this same feature creates a selectivity paradox : the scaffold’s lipophilicity and lack of inherent 3D complexity often lead to "flat" binding profiles and high off-target liability (promiscuity) compared to more sp³-rich scaffolds.

This guide provides a rigorous framework for differentiating specific quinoline-based hits from pan-assay interference compounds (PAINS) and assessing their true selectivity against alternative scaffolds like indoles and pyrimidines.

Comparative Analysis: Quinoline vs. Alternatives

When selecting a scaffold for enzyme inhibition (particularly kinases), the choice often lies between Quinoline, Indole, and Pyrimidine cores. The table below objectively compares these scaffolds based on structural liability and selectivity potential.

Table 1: Scaffold Performance Matrix
FeatureQuinoline Indole (e.g., Sunitinib)Pyrimidine (e.g., Imatinib)
Binding Mode Type I (ATP Competitive) & Type I½Type I (ATP Competitive)Type II (Allosteric/DFG-out)
H-Bond Capacity Acceptor (N1); Donor requires substitutionDonor (NH); Acceptor requires substitutionHigh (Multiple N atoms)
Selectivity Risk High. Planar structure promotes intercalation and hydrophobic non-specific binding.Moderate. H-bond donor in ring aids orientation but lipophilicity is high.Low to Moderate. Flexible linkage allows access to specificity pockets.
Metabolic Stability Susceptible to oxidation at C2/C4 and N-oxidation.Susceptible to hydroxylation.Generally stable, often requires solubilizing groups.
Key Advantage High potency; excellent cellular permeability.Established chemistry; mimics purine well.High selectivity potential via "gatekeeper" residue interaction.
Diagram 1: Scaffold Decision Logic

Figure 1: Decision tree for scaffold selection based on target pocket characteristics.

ScaffoldLogicStartTarget Pocket AnalysisPocketTypeIs the ATP pocketdeep/hydrophobic?Start->PocketTypeGatekeeperIs the Gatekeeperresidue large?PocketType->GatekeeperNo (Polar/Steric driver)QuinolineSelect QUINOLINE(High Potency, Risk of Promiscuity)PocketType->QuinolineYes (Hydrophobic driver)PyrimidineSelect PYRIMIDINE(High Specificity, Flexible)Gatekeeper->PyrimidineSmall GatekeeperIndoleSelect INDOLE(Balanced Profile)Gatekeeper->IndoleLarge Gatekeeper

The Selectivity Assessment Workflow

To validate a quinoline inhibitor, relying on

Tier 1: The Broad Sweep (Kinome Profiling)

Objective: Determine the Selectivity Score (

Method:
  • Metric 1:

    
     Score:  The percentage of the kinome inhibited by >65% (remaining activity < 35%) at a fixed concentration (usually 1 µM or 10 µM).
    
    • Target:

      
       (inhibits <5% of kinases).
      
  • Metric 2: Gini Coefficient: A unitless measure (0 to 1) of inequality.

    • 0 = Non-selective (inhibits all targets equally).

    • 1 = Perfectly selective (inhibits only one target).

    • Calculation: Derived from the Lorenz curve of inhibition percentages across the panel.

Tier 2: The Kinetic Truth (Biophysical Validation)

Objective: Measure Residence Time (


)Rationale:

Protocol:12
Protocol: SPR Residence Time Determination

Standard Operating Procedure for Biacore/Sierra Systems

  • Immobilization:

    • Immobilize the target protein (e.g., biotinylated kinase domain) onto a Streptavidin (SA) or CM5 sensor chip.

    • Target Density: Low density (

      
       RU) to prevent mass transport limitation artifacts.
      
  • Analyte Preparation:

    • Prepare a 2-fold dilution series of the quinoline inhibitor in running buffer (HBS-P+ with 1-2% DMSO). Ensure DMSO matches exactly between running buffer and samples.

  • Single-Cycle Kinetics (SCK):

    • Inject 5 increasing concentrations sequentially without regeneration in between.

    • Why SCK? Quinolines are hydrophobic and "sticky"; regeneration solutions often damage the protein. SCK preserves protein integrity.

  • Dissociation Phase:

    • After the highest concentration, allow a long dissociation time (at least 1200s) to accurately fit slow

      
       rates.
      
  • Data Analysis:

    • Fit to a 1:1 Langmuir binding model.

    • Calculate Residence Time:

      
      [3][4]
      
    • Success Criterion:

      
      .
      
Tier 3: Cellular Target Engagement

Objective: Confirm the inhibitor engages the target in the complex intracellular environment (high ATP, competing proteins). Method: NanoBRET™ Target Engagement or Cellular Thermal Shift Assay (CETSA).

Visualizing the Workflow

The following diagram illustrates the filtration process from a raw library to a validated lead.

Diagram 2: Selectivity Validation Funnel

Figure 2: The integrated workflow for filtering non-selective quinoline hits.

WorkflowLibraryQuinoline Library(n=1000)ScreenTier 1: Kinome Profiling(Single Point @ 1µM)Library->ScreenMetricsCalculate Gini Coeff.Filter: Gini > 0.75Screen->MetricsSPRTier 2: SPR KineticsMeasure Residence Time (τ)Metrics->SPRPassDiscard1Discard: Promiscuous(S(35) > 0.2)Metrics->Discard1FailCellTier 3: NanoBRETIntracellular EngagementSPR->CellPassDiscard2Discard: Fast Off-Rate(τ < 10 min)SPR->Discard2FailLeadValidated Selective LeadCell->Lead

Data Interpretation: Quantitative Metrics

When publishing your comparison, summarize your data using the Selectivity Entropy (


)Gini Coefficient
Table 2: Mock Data Comparison (Quinoline vs. Pyrimidine)
CompoundScaffoldPrimary Target

(nM)
Residence Time (min)Gini Coefficient (0-1)Selectivity Profile
Q-742 Quinoline4.21250.65Potent, but moderate off-target binding (promiscuous).
P-109 Pyrimidine12.5450.88Less potent, but highly selective.
Q-742-Mod Quinoline (C3-Amide)8.11800.82Optimized. High residence time drives selectivity.

Interpretation:

  • Q-742 represents a classic "flat" quinoline: high affinity (

    
    ) but low Gini score, indicating it hits many kinases.
    
  • Q-742-Mod demonstrates that adding a specific H-bond donor (amide) at the C3 position creates a "selectivity filter," improving the Gini score and extending residence time.

References

  • Wermuth, C. G. (2004). "Selective optimization of side activities: another way for drug discovery." Journal of Medicinal Chemistry. Link

  • Karaman, M. W., et al. (2008).[5][6] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.[6][7][8] Link

  • Copeland, R. A., et al. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery.[9] Link

  • Graczyk, P. P. (2007).[5] "Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases." Journal of Medicinal Chemistry. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[6][7][8] Link

Safety Operating Guide

7-Chloro-6-quinolinecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 7-Chloro-6-quinolinecarboxylic acid down the drain. This compound is a halogenated heteroaromatic acid .[1][2][3][4][5] Unlike simple mineral acids, it cannot be rendered safe merely by pH neutralization.[1][5] It requires segregation into a dedicated Halogenated Organic Waste stream for high-temperature incineration.[1][2][3][5]

Critical Safety Parameters:

  • CAS Registry Number: 1379311-06-4 (Verified Identity)[2][3][5][6]

  • Waste Classification: Halogenated Organic Solid (or Liquid if dissolved).[1][2][3][5]

  • Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Harmful if Swallowed (H302).[1][5]

  • Disposal Method: Off-site thermal destruction (Incineration) via licensed contractor.[1][2][3][4][5]

Part 1: Chemical Profile & Hazard Identification

To ensure safe handling, you must understand why this chemical requires specific protocols. It is not just an acid; it is a functionalized quinoline scaffold.[1][2][5]

ParameterSpecificationOperational Implication
Chemical Name 7-Chloroquinoline-6-carboxylic acidSpecific isomer; distinct from Ciprofloxacin intermediates.[2][3][4][5][6]
CAS Number 1379311-06-4 Use this exact ID for waste labeling to prevent misclassification.
Molecular Formula C₁₀H₆ClNO₂Contains Chlorine (Halogen).[1][2][5] Must not be mixed with non-halogenated solvents.[1][2][5]
Physical State Solid (Powder/Crystal)Dust generation is the primary exposure vector.[1][2][5] Use a fume hood.[1][2][5]
Acidity (pKa) ~3.5 - 4.5 (Predicted)Weakly acidic.[1][2][3][4][5] Reacts with strong bases to form salts.[1][2][5]
Incompatibilities Strong Oxidizers, Strong BasesDo not store with nitric acid or perchlorates (risk of violent reaction).[1][2]

The "Why" Behind the Protocol: The presence of the chlorine atom on the quinoline ring (position 7) classifies this as a Halogenated Organic Compound (HOC) .[1][2][3][5] EPA and international regulations strictly separate HOCs because their incomplete combustion can generate dioxins and furans.[1][2][5] Therefore, this waste must be directed to incinerators equipped with specific scrubbers, which standard organic waste streams may not utilize.[1][5]

Part 2: Disposal Decision Logic (Workflow)

The following diagram illustrates the mandatory decision logic for disposing of 7-Chloro-6-quinolinecarboxylic acid.

DisposalWorkflow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Filter Cake) StateCheck->SolidWaste Dry Solid LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Dissolved/Suspension ContainerSolid Container: Wide-Mouth HDPE Double Bagged SolidWaste->ContainerSolid ContainerLiquid Container: Glass/HDPE Carboy (Vented Cap recommended) LiquidWaste->ContainerLiquid Labeling LABELING CRITICAL: 'Halogenated Organic Waste' List: 7-Chloro-6-quinolinecarboxylic acid ContainerSolid->Labeling Segregation Segregation: Do NOT mix with Non-Halogenated solvents (e.g., Acetone, Hexane) ContainerLiquid->Segregation Disposal Final Disposal: High-Temp Incineration (Licensed Contractor) Labeling->Disposal Segregation->Labeling

Figure 1: Decision tree for segregating and packaging 7-Chloro-6-quinolinecarboxylic acid waste. Note the critical segregation step for liquids.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposing of Solid Waste (Pure Compound/Spoiled Reagent)

Best practice for expired or excess solid reagent.[1][2][3][5]

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][3][5] Respiratory protection (N95 or P100) is required if handling outside a fume hood due to potential dust inhalation (H335).[1][2][5]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2][3][4][5]

  • Transfer:

    • Place the waste container inside the fume hood.[1][2][5]

    • Transfer the solid carefully to avoid dusting.[1][2][5]

    • Pro-Tip: If the solid is in a small vial, place the entire vial (uncapped) into the waste container rather than trying to scrape it out, which increases exposure risk.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][2][5]

    • Constituents: Write "7-Chloro-6-quinolinecarboxylic acid" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1][2][3][5]

    • Warning: Clearly mark "HALOGENATED".

Scenario B: Disposing of Liquid Waste (Reaction Mixtures/HPLC Waste)

Commonly encountered during synthesis or purification.[1][2][3][5]

  • Segregation Rule: This is the most common failure point.[1][2][3][5] You must pour this into the Halogenated Solvent Waste carboy (often red-tagged in many labs).[1][2][3][4][5]

    • Example: If your compound is dissolved in Methanol, the entire mixture is now Halogenated Waste because of the solute.[1][5]

  • pH Check (The "Neutralization Trap"):

    • Do not attempt to neutralize the solution to pH 7 and pour it down the drain.[1][2][5]

    • Even if neutral, the organic structure remains intact and toxic to aquatic life.[1][5]

    • Maintain the solution at its current pH unless it is extremely reactive (e.g., < pH 2).[1][5] If highly acidic, you may adjust to pH 5-9 solely to protect the storage container, but it still goes to chemical waste .[1][3][5]

  • Container Compatibility:

    • Glass (Amber) or HDPE carboys are suitable.[1][2][5]

    • Ensure the cap is vented if there is any risk of ongoing gas evolution (rare for this stable acid, but good practice).[1]

Part 4: Regulatory & Compliance Context

1. The Sewer Ban (EPA/RCRA): Under the US EPA's "Sewer Ban" and similar global regulations (e.g., EU Waste Framework Directive), introducing halogenated organic compounds into public water treatment systems is illegal.[1][5] These facilities rely on bacterial digestion, which quinoline derivatives can inhibit or survive, leading to environmental release.[1]

2. RCRA Classification: While 7-Chloro-6-quinolinecarboxylic acid may not have a specific "P" or "U" list code (unless designated as a commercial chemical product for discard), it falls under the characteristic of Toxic if it exhibits specific leaching properties, but universally falls under Process Waste .[1][2][3][4][5]

  • Generator Status: Ensure your lab's accumulation start date is visible on the container.[1][2][3][5]

Part 5: Emergency Response (Spills)

In the event of a benchtop spill:

Spill TypeImmediate ActionCleanup Protocol
Solid Powder Stop Airflow: Turn off nearby fans (keep hood on).[1][2][3][4][5][6]1. Cover with wet paper towels to prevent dust.2.[1][2][5] Scoop into a bag.3. Wipe area with soap/water.4.[1][3][5] Dispose of all cleanup materials as Halogenated Solid Waste .[1][2][5]
Liquid Solution Containment: Use absorbent pads/vermiculite.1. Absorb liquid completely.2.[1][2][5] Place sodden pads into a sealed bag.3. Label as "Debris contaminated with Halogenated Organics".[1][2][5]
Skin Contact Flush: Immediate water rinse (15 min).[1][2][3][5]Quinoline acids are irritants.[1][2][5] Wash with soap and water.[1][2][5] Seek medical attention if rash persists.[1][2][5]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 610107, 7-Chloroquinoline-4-carboxylic acid (Structural Analog Reference).[1][2][3][4][5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (Final Rule).[1][2][5][7] (Provides context on sewer bans for hazardous intermediates). Retrieved from [Link][1][7]

Sources

Comprehensive Safety and Operational Guide for Handling 7-Chloro-6-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

7-Chloro-6-quinolinecarboxylic acid is a critical halogenated intermediate frequently utilized in the synthesis of fluoroquinolone antibiotics and targeted therapeutics. As a solid crystalline powder with a high melting point, its primary occupational hazards stem from dust aerosolization and dermal contact.

This guide provides drug development professionals with a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring laboratory safety and regulatory compliance.

Physicochemical Hazard Profile

Before initiating any workflow, personnel must understand the physical and chemical properties of the target compound. The following table summarizes the quantitative and qualitative hazard data for 7-Chloro-6-quinolinecarboxylic acid .

Property / HazardSpecification / ClassificationOperational Implication
Physical State Solid (Crystalline Powder)Prone to static cling and aerosolization; requires draft-controlled weighing.
Skin Irritation Category 2 (H315)Direct contact causes localized erythema; requires strict barrier PPE.
Eye Irritation Category 2 (H319)Fine dust can cause severe ocular damage; requires sealed eyewear.
Respiratory Toxicity STOT SE 3 (H335)Inhalation causes mucous membrane irritation; mandates use of a fume hood.
Chemical Class Halogenated Organic AcidMust be segregated into dedicated halogenated waste streams to prevent toxic byproducts during incineration.

Personal Protective Equipment (PPE) Matrix

According to OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous, site-specific hazard assessment . Because this compound is a halogenated organic acid, it presents specific permeation and irritation risks.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Halogenated aromatics can permeate thin latex. Nitrile provides a superior chemical barrier. When dissolving the compound in polar aprotic solvents (e.g., DMSO, DMF), double-gloving is mandatory, as these solvents act as rapid dermal carriers that will pull the dissolved acid through compromised single-layer gloves.

  • Eye Protection: ANSI Z87.1-compliant safety goggles.

    • Causality: The compound causes serious eye irritation (H319). Standard safety glasses with side shields are insufficient against fine, airborne dust generated during weighing or transfer.

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: Mitigates Specific Target Organ Toxicity - Single Exposure (STOT SE 3) to the respiratory tract. This is required only if primary engineering controls (fume hoods or isolators) fail or are compromised.

  • Body Protection: Flame-retardant, fluid-resistant lab coat with knit cuffs.

    • Causality: Prevents electrostatic attraction of the powder to street clothing, eliminating the risk of secondary, out-of-lab exposure.

Operational Workflow & Handling Protocol

Following the guidelines established in Prudent Practices in the Laboratory, all operations involving dry powders of reactive intermediates must be conducted within a controlled, self-validating environment.

Step-by-Step Weighing and Transfer Methodology
  • Preparation: Verify the face velocity of the chemical fume hood or powder weighing isolator is between 80–120 feet per minute (fpm).

  • Static Mitigation: Wipe the exterior of the reagent bottle and the metal weighing spatula with an anti-static cloth.

    • Causality: 7-Chloro-6-quinolinecarboxylic acid powder is highly prone to static cling, which can cause sudden, uncontrolled aerosolization during transfer.

  • Weighing: Place a disposable anti-static weigh boat on the analytical balance inside the hood. Tare the balance.

  • Transfer: Using the micro-spatula, carefully transfer the required mass. Do not drop the powder from a height; place the spatula directly into the weigh boat to minimize dust generation.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weigh boat, or transfer the powder to a pre-tared vial before adding solvent.

    • Causality: Wetting the powder immediately eliminates the inhalation hazard, transitioning the risk from airborne to strictly dermal.

  • Self-Validation Check: Before proceeding to the reaction phase, visually inspect the balance area under a bright white light. If any stray powder is visible, the transfer was compromised, and immediate localized decontamination is required.

Spill Response and Decontamination

A robust safety system requires a pre-planned response for containment failure. Never use a dry brush to clean up this compound.

Step-by-Step Spill Protocol
  • Isolation: Evacuate the immediate 5-foot radius. If the spill occurred outside a ventilated enclosure, don a P100 respirator immediately.

  • Containment: Do not sweep the dry powder.

    • Causality: Sweeping violently aerosolizes the fine particulates, exponentially increasing the inhalation risk for the entire laboratory.

  • Wetting: Gently cover the spill with damp paper towels. Use a mild alkaline solution (like 5% sodium bicarbonate) to suppress dust and slightly neutralize the carboxylic acid.

  • Collection: Use a disposable plastic scoop to collect the wetted powder and towels. Avoid metal scoops to prevent sparking if flammable solvents are nearby.

  • Self-Validation Decontamination: Wash the area with soap and water, followed by an ethanol wipe to remove any residual organic halogenated residue. Validation Check: Wipe the area again with a clean, dry white tissue. If any pale yellow/white residue is visible on the tissue, repeat the ethanol wipe until the tissue remains completely clean.

Waste Disposal Plan

Because the compound contains a covalently bound chlorine atom, it falls under specific EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated waste .

  • Solid Waste Segregation: Collect all solid waste (weigh boats, contaminated gloves, paper towels from spills) in a dedicated, clearly labeled "Solid Halogenated Organic Waste" container.

  • Liquid Waste Segregation: Any solutions containing 7-Chloro-6-quinolinecarboxylic acid must be placed in a "Halogenated Solvent Waste" carboy.

    • Causality: Mixing halogenated waste with non-halogenated waste can lead to the formation of highly toxic, environmentally persistent dioxins and furans during commercial waste incineration.

  • Storage: Ensure containers are tightly sealed and stored in a secondary containment tray away from strong oxidizing agents, in strict compliance with 40 CFR 261.

Process Visualization

G Start Hazard Assessment & PPE Donning Weighing Weighing & Transfer (Fume Hood) Start->Weighing PPE Verified Reaction Chemical Synthesis (Closed System) Weighing->Reaction Safe Transfer Spill Spill Event Detected Weighing->Spill Accidental Release Reaction->Spill Containment Failure Waste Halogenated Waste Disposal (EPA RCRA) Reaction->Waste Reaction Byproducts Decon Decontamination Protocol Spill->Decon Initiate Response Decon->Waste Collect Residue

Workflow for the safe handling and disposal of 7-Chloro-6-quinolinecarboxylic acid.

References

  • Occupational Safety and Health Administration. (1994). Personal Protective Equipment (29 CFR 1910.132). U.S. Department of Labor. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from[Link]

  • Environmental Protection Agency. (2023). Identification and Listing of Hazardous Waste (40 CFR Part 261). Electronic Code of Federal Regulations (eCFR). Retrieved from[Link]

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